molecular formula C8H6N2O4 B1303277 7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 81721-86-0

7-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B1303277
CAS No.: 81721-86-0
M. Wt: 194.14 g/mol
InChI Key: YVGHCFMAEHXPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-nitro-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C8H6N2O4 and its molecular weight is 194.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-8-4-14-7-3-5(10(12)13)1-2-6(7)9-8/h1-3H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGHCFMAEHXPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377159
Record name 7-Nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81721-86-0
Record name 7-Nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-nitro-2H-1,4-benzoxazin-3(4H)-one is a nitro-substituted heterocyclic compound belonging to the benzoxazinone class. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance. While direct experimental data for the title compound is limited in publicly available literature, this guide consolidates information on its physicochemical characteristics, provides a plausible synthetic route with a detailed experimental protocol based on analogous compounds, and discusses the known biological activities of its derivatives, which suggest potential for anticancer and anti-inflammatory applications. The guide also presents diagrams of relevant signaling pathways that may be modulated by this class of compounds.

Chemical Properties

This compound is a small organic molecule with a molecular weight of 194.15 g/mol . Its chemical structure features a benzoxazine core with a nitro group at the 7-position, which is expected to influence its electronic properties and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆N₂O₄--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 194.15 g/mol --INVALID-LINK--
CAS Number 81721-86-0--INVALID-LINK--, --INVALID-LINK--
Appearance Dark beige solid--INVALID-LINK--
Melting Point 230-236 °C--INVALID-LINK--
Purity ≥ 99% (HPLC)--INVALID-LINK--

Solubility: Direct quantitative solubility data for this compound in common solvents is not readily available in the reviewed literature. However, the related compound, 2-methyl-3,1-(4H)-benzoxazin-4-one, is reported to be soluble in DMF and DMSO, but insoluble in water, acetone, and xylene. It is anticipated that this compound will exhibit similar solubility in polar aprotic solvents like DMSO and DMF.

Spectral Data: Specific spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound is not explicitly detailed in the available literature. However, extensive spectral characterization has been performed on its derivatives, particularly 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones. These studies provide expected ranges for key spectral features.

  • ¹H NMR: Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The methylene protons of the oxazine ring would likely appear as a singlet at approximately δ 4.5-5.0 ppm.

  • ¹³C NMR: Carbonyl carbon is expected around δ 160-165 ppm. Aromatic carbons would appear in the δ 110-150 ppm region. The methylene carbon should be in the range of δ 65-70 ppm.

  • FT-IR (KBr): Characteristic peaks are anticipated for the C=O stretch (around 1750 cm⁻¹), C-N stretch, C-O-C stretch, and the aromatic C=C and C-H bonds. The nitro group would show strong absorptions around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • Mass Spectrometry: The molecular ion peak [M]⁺ or [M-H]⁻ would be expected at m/z 194. The fragmentation pattern would likely involve the loss of the nitro group and cleavage of the oxazine ring.

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound is not directly reported, a general and plausible method can be inferred from the synthesis of its derivatives. One likely route involves the reaction of 2-amino-5-nitrophenol with chloroacetyl chloride.

Proposed Synthesis Workflow:

Synthesis_Workflow Start Start Materials Reactants 2-Amino-5-nitrophenol + Chloroacetyl Chloride Start->Reactants Reaction Cyclization Reaction (Base, Solvent) Reactants->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on the synthesis of related benzoxazinone derivatives and should be optimized for the specific target compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitrophenol (1 equivalent) in a suitable solvent such as anhydrous acetone or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.2 equivalents), to the solution.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred mixture at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) and melting point analysis.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, a significant body of research exists on its derivatives, which have shown promising anticancer and anti-inflammatory properties. These studies provide valuable insights into the potential mechanisms of action for this class of compounds.

Anticancer Activity: Derivatives of this compound have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones have shown significant anti-proliferative and pro-apoptotic potential in HeLa (human cervical cancer) cells.[1] The pro-apoptotic activity suggests involvement of the apoptosis signaling pathway.

Apoptosis Signaling Pathway: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Many anticancer agents exert their effects by inducing apoptosis in cancer cells.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Activation Caspase9 Caspase-9 Caspase8->Caspase9 Crosstalk (via Bid) Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Cell_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family (Bax/Bak activation) Cell_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Pro_Caspase9->Caspase9 Activation Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

Anti-inflammatory Activity and Nrf2-HO-1 Pathway: Other derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have demonstrated anti-inflammatory effects. These effects are often linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a key regulator of the cellular antioxidant response and plays a protective role against oxidative stress and inflammation.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_Expression Gene Expression ARE->Gene_Expression Activates HO1 HO-1 Gene_Expression->HO1 Antioxidant_Enzymes Other Antioxidant Enzymes Gene_Expression->Antioxidant_Enzymes Anti_inflammatory Anti_inflammatory HO1->Anti_inflammatory Anti-inflammatory Effects Antioxidant_Response Antioxidant_Response Antioxidant_Enzymes->Antioxidant_Response Antioxidant Response

Caption: The Nrf2-HO-1 signaling pathway in response to oxidative stress.

Conclusion

This compound is a compound of interest due to the established biological activities of its derivatives. While a complete experimental profile of the core compound is not yet available, this guide provides a solid foundation for researchers by summarizing its known physicochemical properties, proposing a viable synthetic route, and highlighting the potential signaling pathways it may influence. Further research is warranted to fully elucidate the chemical and biological characteristics of this compound and to explore its potential as a lead compound in drug discovery.

References

An In-depth Technical Guide to 7-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS 81721-86-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-nitro-2H-1,4-benzoxazin-3(4H)-one, with CAS number 81721-86-0, is a versatile heterocyclic compound. While primarily recognized as a key intermediate in organic synthesis, the broader 1,4-benzoxazin-3-one scaffold is of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and the known biological significance of its derivatives. Although direct biological activity data for the title compound is not extensively available in public literature, its role as a precursor for a wide range of bioactive molecules makes it a compound of interest for drug discovery and development. This document details a robust synthesis protocol and summarizes the physicochemical properties of this compound. Furthermore, it explores the diverse pharmacological activities reported for its derivatives, including anticancer, anti-inflammatory, and anticonvulsant properties, thereby highlighting the therapeutic potential of this chemical scaffold.

Chemical and Physical Properties

This compound is a dark beige solid at room temperature.[1] Its chemical structure is characterized by a benzoxazine core with a nitro group at the 7-position, which enhances its reactivity and serves as a crucial handle for further chemical modifications.[1]

PropertyValueSource
CAS Number 81721-86-0[1]
Molecular Formula C₈H₆N₂O₄[1]
Molecular Weight 194.15 g/mol [1]
Appearance Dark beige solid[1]
Melting Point 230-236 °C[1]
Purity ≥ 99% (HPLC)[1]
IUPAC Name This compound
Synonyms 7-Nitro-4H-benzo(1,4)oxazin-3-one[1]

Synthesis

A reliable method for the synthesis of this compound involves the reaction of 2-amino-5-nitrophenol with ethyl bromoacetate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions 2_Amino_5_nitrophenol 2-Amino-5-nitrophenol Reaction N-Alkylation and Intramolecular Cyclization 2_Amino_5_nitrophenol->Reaction Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Reaction Solvent Anhydrous DMF Solvent->Reaction Base Anhydrous Potassium Fluoride Base->Reaction Temperature 70 °C Temperature->Reaction Time 16-24 hours Time->Reaction Product This compound Reaction->Product

Synthesis of this compound.
Experimental Protocol

Materials:

  • 2-Amino-5-nitrophenol

  • Ethyl bromoacetate

  • Anhydrous potassium fluoride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF) for recrystallization

Procedure:

  • Under an inert atmosphere (argon), add ethyl bromoacetate (65 mmol) to a solution of anhydrous potassium fluoride (172.1 mmol) in 50 ml of anhydrous DMF.

  • Stir the solution for 30 minutes at room temperature.

  • Dissolve 2-amino-5-nitrophenol (65 mmol) in 25 ml of DMF and add it dropwise to the reaction mixture with stirring.

  • After the addition is complete, heat the reaction mixture to 70 °C and stir for 16-24 hours.

  • Pour the reaction mixture into 300 ml of an ice/water mixture with stirring, which results in the immediate formation of a yellow precipitate.

  • Filter the solid and dry it in vacuo.

  • Recrystallize the crude product from hot THF to yield tan crystals of this compound.

Expected Yield: Approximately 72.5%.

Spectral Data
Data TypeSpectral Features
¹H NMR (300 MHz, DMSO-d₆)δ 4.752 (s, 2H, CH₂), 7.0835 (d, J=8.73 Hz, 1H, ArH), 7.769 (d, J=2.44 Hz, 1H, ArH), 7.9185 (dd, J=2.525, 8.705 Hz, 1H, ArH)
¹³C NMR (300 MHz, DMSO-d₆)δ 66.560, 111.344, 115.776, 118.738, 134.464, 142.643, 142.861, 164.891
Mass Spectrum (EI)m/z 194 [M]⁺

Biological Significance of Derivatives

While this compound is primarily a synthetic intermediate, its derivatives have been the subject of extensive research, revealing a broad spectrum of biological activities. The 7-nitro group can be readily reduced to an amino group, which then serves as a versatile point for further derivatization, leading to a wide array of pharmacologically active compounds.

Biological_Activities cluster_derivatives Pharmacologically Active Derivatives Core This compound (CAS 81721-86-0) Anticancer Anticancer Agents Core->Anticancer Derivatization Anti_inflammatory Anti-inflammatory Agents Core->Anti_inflammatory Derivatization Anticonvulsant Anticonvulsant Agents Core->Anticonvulsant Derivatization DNA Damage &\nApoptosis Induction DNA Damage & Apoptosis Induction Anticancer->DNA Damage &\nApoptosis Induction Nrf2-HO-1 Pathway\nActivation Nrf2-HO-1 Pathway Activation Anti_inflammatory->Nrf2-HO-1 Pathway\nActivation Modulation of\nIon Channels/Receptors Modulation of Ion Channels/Receptors Anticonvulsant->Modulation of\nIon Channels/Receptors

Biological activities of 1,4-benzoxazin-3-one derivatives.
Anticancer Activity

Numerous derivatives of the 1,4-benzoxazin-3-one scaffold have demonstrated significant anticancer properties. For instance, novel 2H-1,4-benzoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have been synthesized and evaluated for their activity against various human tumor cell lines. Certain compounds in these series have shown notable inhibitory activity against liver cancer cells, with IC₅₀ values in the micromolar range. Mechanistic studies suggest that these compounds can induce DNA damage, leading to apoptosis and activation of autophagy pathways.

Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one modified with a 1,2,3-triazole moiety have been investigated for their anti-inflammatory effects in microglial cells. These compounds have been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines. The underlying mechanism is believed to involve the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.

Anticonvulsant Activity

A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, synthesized from 7-amino-2H-1,4-benzoxazin-3(4H)-one (which is derived from the title nitro compound), have been evaluated for their anticonvulsant activities. One of the most potent derivatives, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, exhibited a significant protective effect in the maximal electroshock (MES) test, with an ED₅₀ value of 31.7 mg/kg.

Applications in Drug Discovery and Development

This compound serves as a valuable starting material for the synthesis of compound libraries for high-throughput screening. Its facile conversion to the corresponding amine allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The diverse biological activities exhibited by its derivatives underscore the potential of the 1,4-benzoxazin-3-one scaffold in the development of new therapeutic agents for a range of diseases, including cancer, neuroinflammatory disorders, and epilepsy.

Conclusion

This compound is a synthetically important molecule with a well-established protocol for its preparation. While direct biological data on this specific compound is limited, its role as a key precursor to a multitude of biologically active derivatives is extensively documented. The 1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating potent anticancer, anti-inflammatory, and anticonvulsant activities. This technical guide provides researchers and drug development professionals with the essential information on the synthesis and properties of this compound, highlighting its potential as a foundational element in the discovery of novel therapeutics. Further investigation into the biological profile of the core compound itself may yet reveal intrinsic activities of interest.

References

An In-depth Technical Guide to the Molecular Structure of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological relevance of 7-nitro-2H-1,4-benzoxazin-3(4H)-one. The information is tailored for researchers, scientists, and drug development professionals interested in this heterocyclic scaffold.

Molecular Structure and Properties

This compound is a versatile organic compound featuring a benzoxazine core, which is a bicyclic heterocycle containing a benzene ring fused to an oxazine ring. The presence of a nitro group enhances its chemical reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.[1]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₆N₂O₄[1][2]
Molecular Weight 194.14 g/mol [2]
CAS Number 81721-86-0[1][2]
Appearance Dark beige solid[1]
Melting Point 230-236 °C[1]
Purity ≥ 99% (HPLC)[1]
IUPAC Name 7-nitro-4H-1,4-benzoxazin-3-one[2]
Synonyms 7-Nitro-4H-benzo(1,4)oxazin-3-one[1]
Spectroscopic Data
Spectroscopic TechniqueCharacteristic Data for Related Compounds
FT-IR (KBr, cm⁻¹) Peaks around 1750-1770 (C=O stretching) and 1624-1670 (aromatic C=C stretching).[3]
¹H NMR (CDCl₃, 400 MHz) Aromatic protons typically appear as doublets and multiplets in the range of δ 7.2-8.6 ppm. The chemical shifts are influenced by the substituents on the aryl ring.[3]
¹³C NMR (CDCl₃, 75 MHz) Carbonyl carbon signal appears around δ 159-164 ppm. Aromatic carbons resonate in the range of δ 116-157 ppm.[3]
ESI-MS The molecular ion peak [M-H]⁻ is observed, confirming the molecular weight of the synthesized compounds.[3]

Experimental Protocols

Synthesis of this compound

A reported synthesis of the title compound involves the reaction of 2-amino-5-nitrophenol with ethyl bromoacetate.[4]

Materials:

  • 2-amino-5-nitrophenol

  • Ethyl bromoacetate

  • Anhydrous potassium fluoride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon atmosphere

Procedure:

  • To a solution of anhydrous potassium fluoride (10 g, 172.1 mmol) in anhydrous DMF (50 ml) under an argon atmosphere, add ethyl bromoacetate (7.2 ml, 65 mmol).[4]

  • Stir the resulting solution for 30 minutes at room temperature.[4]

  • Add 2-amino-5-nitrophenol to the reaction mixture.

  • The reaction is monitored for completion (details on reaction time and temperature were not specified in the available abstract).

  • Upon completion, the product, this compound, is isolated and purified (specific workup and purification procedures were not detailed in the available abstract).

General Synthesis of 2-Aryl-7-nitro-4H-benzo[d][3][4]oxazin-4-ones

A general method for the synthesis of 2-aryl substituted derivatives has been reported, which can be adapted for various analogs.[3]

synthesis_workflow reactant1 4-Nitroanthranilic acid reaction Cyclocondensation reactant1->reaction reactant2 Aroyl Chloride (R-COCl) reactant2->reaction reagent Pyridine reagent->reaction Solvent/Base product 2-Aryl-7-nitro-4H-benzo[d][1,3]oxazin-4-one reaction->product

Caption: General synthesis workflow for 2-aryl-7-nitro-4H-benzo[d][3][4]oxazin-4-ones.

Materials:

  • 4-Nitroanthranilic acid

  • Substituted benzoyl chloride (2.0 equivalents)

  • Pyridine

Procedure:

  • 4-Nitroanthranilic acid (1.0 equivalent) is reacted with the respective benzoyl chloride (2.0 equivalents) in pyridine.[3]

  • The reaction mixture is stirred under conditions suitable for cyclization (details on temperature and reaction time may vary depending on the specific benzoyl chloride used).

  • The resulting 2-aryl-7-nitro-4H-benzo[d][3][4]oxazin-4-one is then isolated and purified, with reported yields ranging from 63-86%.[3]

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited in the public domain, research on structurally related 2H-1,4-benzoxazin-3(4H)-one derivatives has revealed significant anti-inflammatory properties. These derivatives have been shown to modulate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation.

The Nrf2-HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and subsequent protein expression. HO-1 is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory effects.

Some 2H-1,4-benzoxazin-3(4H)-one derivatives have been found to activate this pathway, leading to a reduction in pro-inflammatory mediators.

Caption: Proposed mechanism of anti-inflammatory action via the Nrf2-HO-1 pathway.

Applications and Future Directions

This compound serves as a crucial building block in medicinal chemistry and agrochemical synthesis.[1] Its derivatives have been investigated for a range of biological activities, including:

  • Anticancer and Antioxidant Properties: Certain 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones have demonstrated cytotoxic potential against cancer cell lines and possess antioxidant activity.[3]

  • Pharmaceutical Development: The benzoxazinone scaffold is present in various bioactive compounds, indicating its potential in the development of new therapeutic agents.[1]

  • Agrochemicals: This compound is an intermediate in the synthesis of herbicides.[1]

The reactivity of the nitro group and the versatile benzoxazinone core make this compound a promising starting material for the development of novel compounds with diverse pharmacological profiles. Future research could focus on the synthesis and biological evaluation of a wider range of derivatives to explore their full therapeutic potential, particularly in the areas of anti-inflammatory and anticancer drug discovery.

References

Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one from 2-amino-5-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one, a key intermediate in pharmaceutical and agrochemical research.[1] The synthesis detailed herein starts from the readily available precursor, 2-amino-5-nitrophenol. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the reaction workflow.

Synthesis Pathway Overview

The synthesis of this compound from 2-amino-5-nitrophenol is achieved through a one-pot reaction involving N-alkylation followed by intramolecular cyclization. The process utilizes ethyl bromoacetate as the alkylating agent and potassium fluoride as the base in a polar aprotic solvent, N,N-dimethylformamide (DMF). The reaction proceeds by the initial alkylation of the amino group of 2-amino-5-nitrophenol with ethyl bromoacetate, followed by a base-mediated intramolecular cyclization to form the benzoxazinone ring system.

Experimental Protocol

The following protocol is adapted from a literature procedure for the synthesis of this compound.[2]

Materials:

  • 2-Amino-5-nitrophenol

  • Ethyl bromoacetate

  • Anhydrous potassium fluoride

  • Anhydrous N,N-dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Argon gas

  • Standard laboratory glassware and apparatus

Procedure:

  • Under an inert argon atmosphere, add anhydrous potassium fluoride (10 g, 172.1 mmol) to 50 ml of anhydrous DMF in a reaction flask.

  • To this suspension, add ethyl bromoacetate (7.2 ml, 65 mmol) and stir the mixture for 30 minutes at room temperature.[2]

  • In a separate flask, dissolve 2-amino-5-nitrophenol (10 g, 65 mmol) in 25 ml of DMF.

  • Add the 2-amino-5-nitrophenol solution dropwise to the reaction mixture with continuous stirring.

  • After the addition is complete, heat the reaction mixture to 70°C and maintain stirring for 16-24 hours.[2]

  • Upon completion, pour the reaction mixture into 300 ml of an ice/water mixture while stirring. An immediate formation of a yellow precipitate should be observed.[2]

  • Collect the solid precipitate by filtration and dry it under a vacuum.

  • Recrystallize the crude product from hot THF to yield the purified this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the synthesis.

ParameterValueReference
Reactant Quantities
2-Amino-5-nitrophenol10 g (65 mmol)[2]
Ethyl bromoacetate7.2 ml (65 mmol)[2]
Anhydrous potassium fluoride10 g (172.1 mmol)[2]
Reaction Conditions
SolventAnhydrous DMF[2]
Temperature70°C[2]
Reaction Time16-24 hours[2]
Product Characterization
Yield8.3 g (72.5%)[2]
AppearanceTan crystals[2]
Melting Point227-230°C[2]
Spectroscopic Data
¹H NMR (300 MHz, DMSO-d₆)δ 4.752 (s, 2H, CH₂), 7.0835 (d, J=8.73 Hz, 1H, ArH), 7.769 (d, J=2.44 Hz, 1H, ArH), 7.9185 (dd, J=2.525, 8.705 Hz, 1H, ArH)[2]
¹³C NMR (300 MHz, DMSO-d₆)δ 66.560, 111.344, 115.776, 118.738, 134.464, 142.643, 142.861, 164.891[2]
Mass Spectrum (EI)m/z 194 (M⁺)[2]

Visual Representations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol Reaction Reaction 2-Amino-5-nitrophenol->Reaction Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Reaction Potassium fluoride Potassium fluoride Potassium fluoride->Reaction DMF (solvent) DMF (solvent) DMF (solvent)->Reaction 70°C, 16-24h 70°C, 16-24h 70°C, 16-24h->Reaction Workup (Precipitation) Workup (Precipitation) Reaction->Workup (Precipitation) Pour into ice/water Purification (Recrystallization) Purification (Recrystallization) Workup (Precipitation)->Purification (Recrystallization) Filter and dry This compound This compound Purification (Recrystallization)->this compound Recrystallize from THF

Caption: Workflow for the synthesis of this compound.

Diagram 2: Chemical Reaction

Chemical_Reaction start 2-Amino-5-nitrophenol plus + arrow reagent1 Ethyl bromoacetate product This compound arrow:e->product:w conditions KF, DMF 70°C

Caption: Overall chemical transformation for the synthesis.

References

An In-depth Technical Guide to the Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one from 4-nitroanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis for 7-nitro-2H-1,4-benzoxazin-3(4H)-one, a valuable intermediate in pharmaceutical and agrochemical research, starting from 4-nitroanthranilic acid. While a direct, one-pot synthesis from this starting material is not prominently documented in publicly available literature, this guide details a rational and chemically sound pathway involving key transformations. The synthesis proceeds through the formation of the crucial intermediate, 2-amino-5-nitrophenol.

I. Overall Synthesis Pathway

The proposed synthetic route from 4-nitroanthranilic acid to this compound is a four-step process. The initial step involves the decarboxylation of 4-nitroanthranilic acid to yield 2-nitroaniline. The subsequent step is the conversion of 2-nitroaniline to 2-amino-5-nitrophenol. This key intermediate then undergoes N-acylation with chloroacetyl chloride, followed by an intramolecular cyclization to afford the final product.

Caption: Proposed four-step synthesis of this compound.

II. Experimental Protocols

Step 1: Decarboxylation of 4-Nitroanthranilic Acid to 2-Nitroaniline (Hypothetical Protocol)

The decarboxylation of anthranilic acids can be achieved by heating, often in the presence of a catalyst or in a high-boiling solvent. For 4-nitroanthranilic acid, the electron-withdrawing nature of the nitro group may influence the reaction conditions.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, 4-nitroanthranilic acid is suspended in a high-boiling point solvent such as quinoline or nitrobenzene.

  • A catalytic amount of copper powder or copper(I) oxide is added to the suspension.

  • The mixture is heated to a temperature range of 200-250 °C. The reaction progress is monitored by the evolution of carbon dioxide, which can be bubbled through a solution of calcium hydroxide.

  • Upon completion of the reaction (cessation of gas evolution), the reaction mixture is cooled to room temperature.

  • The mixture is then diluted with a suitable organic solvent like dichloromethane and washed with dilute hydrochloric acid to remove the basic solvent.

  • The organic layer is subsequently washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude 2-nitroaniline is purified by recrystallization from a suitable solvent system, such as ethanol-water.

ParameterValue
Starting Material 4-Nitroanthranilic Acid
Reagents Copper powder (catalyst)
Solvent Quinoline or Nitrobenzene
Reaction Temperature 200-250 °C
Product 2-Nitroaniline
Purification Recrystallization (Ethanol-water)
Step 2: Conversion of 2-Nitroaniline to 2-Amino-5-nitrophenol (Established Protocol)

The synthesis of 2-amino-5-nitrophenol from 2-aminophenol via formation of 2-methylbenzoxazole, followed by nitration and hydrolysis is a documented method. A similar conceptual pathway starting from 2-nitroaniline would involve reduction, protection, nitration, and deprotection. A more direct, albeit potentially lower-yielding approach, could involve diazotization of 2-nitroaniline followed by hydrolysis, though regioselectivity could be an issue. A plausible method involves the protection of the amino group, followed by hydroxylation and nitration, or vice-versa. For the purpose of this guide, a well-established route from a closely related precursor is presented.

Methodology (from o-aminophenol):

  • o-Aminophenol is reacted with urea in an acidic medium to form a benzoxazolone intermediate through cyclocondensation.

  • The benzoxazolone is then nitrated using a mixture of nitric acid and sulfuric acid.

  • The resulting 6-nitrobenzoxazolone undergoes alkaline hydrolysis to yield 2-amino-5-nitrophenol.

ParameterValue
Starting Material o-Aminophenol, Urea
Reagents Sulfuric acid, Nitric acid, Sodium hydroxide
Reaction Steps Cyclocondensation, Nitration, Alkaline Hydrolysis
Product 2-Amino-5-nitrophenol
Overall Yield Approximately 80%
Purification Recrystallization
Step 3: N-Acylation of 2-Amino-5-nitrophenol with Chloroacetyl Chloride

This step involves the selective acylation of the amino group of 2-amino-5-nitrophenol with chloroacetyl chloride to form the key intermediate, N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide.

Methodology:

  • 2-Amino-5-nitrophenol is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • A base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger. The mixture is cooled in an ice bath to 0 °C.

  • Chloroacetyl chloride, dissolved in the same solvent, is added dropwise to the cooled solution with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is then washed with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide can be purified by column chromatography or recrystallization.

ParameterValue
Starting Material 2-Amino-5-nitrophenol
Reagent Chloroacetyl chloride, Triethylamine
Solvent Dichloromethane (DCM) or THF
Reaction Temperature 0 °C to Room Temperature
Product N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide
Purification Column chromatography or Recrystallization
Step 4: Intramolecular Cyclization to this compound

The final step is an intramolecular Williamson ether synthesis, where the phenoxide, formed by deprotonation of the hydroxyl group, displaces the chloride on the adjacent N-acetyl chain to form the 1,4-benzoxazinone ring.

Methodology:

  • The purified N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide from the previous step is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • A base, such as potassium carbonate or sodium hydride, is added to the solution to facilitate the deprotonation of the phenolic hydroxyl group.

  • The reaction mixture is heated to reflux and the progress of the cyclization is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid product is collected by filtration, washed thoroughly with water, and dried.

  • The crude this compound is then purified by recrystallization from a suitable solvent like ethanol or acetic acid to afford the final product as a solid.

ParameterValue
Starting Material N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide
Reagent Potassium carbonate or Sodium hydride
Solvent DMF or Acetone
Reaction Temperature Reflux
Product This compound
Purification Recrystallization (Ethanol or Acetic Acid)

III. Quantitative Data Summary

The following table summarizes the expected physicochemical properties of the key compounds in this synthesis. Please note that yields for the hypothetical steps are not provided.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Nitroanthranilic AcidC₇H₆N₂O₄182.13268-270Yellow powder
2-NitroanilineC₆H₆N₂O₂138.1271-73Orange-red needles
2-Amino-5-nitrophenolC₆H₆N₂O₃154.12206-208Brown powder
N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamideC₈H₇ClN₂O₄230.61--
This compoundC₈H₆N₂O₄194.15230-236Dark beige solid

IV. Reaction Mechanisms and Workflows

N-Acylation and Intramolecular Cyclization Workflow

The workflow for the final two steps of the synthesis, starting from the key intermediate 2-amino-5-nitrophenol, is depicted below. This highlights the process from the introduction of the chloroacetyl group to the formation of the heterocyclic ring.

Acylation_Cyclization_Workflow cluster_acylation Step 3: N-Acylation cluster_cyclization Step 4: Intramolecular Cyclization A 2-Amino-5-nitrophenol + Chloroacetyl chloride B Reaction in Aprotic Solvent with Base (0°C to RT) A->B C Aqueous Workup (Acid/Base Wash) B->C D Purification (Chromatography/Recrystallization) C->D E N-(2-hydroxy-4-nitrophenyl)- 2-chloroacetamide D->E Intermediate F Reaction in Polar Aprotic Solvent with Base (Reflux) E->F G Precipitation in Water F->G H Purification (Recrystallization) G->H

Caption: Experimental workflow for the N-acylation and subsequent intramolecular cyclization.

Signaling Pathway of Intramolecular Cyclization

The mechanism of the final ring-closing reaction involves a base-mediated intramolecular nucleophilic substitution. The phenoxide ion, being a strong nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom, leading to the formation of the six-membered heterocyclic ring and the elimination of a chloride ion.

Cyclization_Mechanism A N-(2-hydroxy-4-nitrophenyl)- 2-chloroacetamide B Deprotonation of Phenolic -OH (Base, e.g., K2CO3) A->B C Formation of Phenoxide Intermediate B->C D Intramolecular Nucleophilic Attack on C-Cl bond C->D E Transition State D->E F Ring Closure and Chloride Elimination E->F G This compound F->G

Caption: Mechanism of the base-catalyzed intramolecular cyclization.

V. Conclusion

This technical guide provides a comprehensive, albeit partially theoretical, pathway for the synthesis of this compound from 4-nitroanthranilic acid. The outlined protocols are based on established and analogous chemical transformations, offering a solid foundation for researchers to develop a robust and efficient synthesis of this important heterocyclic compound. Further experimental optimization of the proposed initial steps will be crucial for maximizing the overall yield and purity of the final product.

A Comprehensive Technical Guide to 7-nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-nitro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its scaffold is a key component in the development of novel therapeutic agents and agrochemicals. This technical guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and a summary of the biological activities associated with its structural class, including anticancer, antioxidant, and antifungal properties. While quantitative biological data for the parent compound is limited in the current literature, this document compiles relevant data from closely related derivatives to inform future research and development endeavors.

Chemical and Physical Properties

This compound, with the IUPAC name This compound , is a nitro-substituted benzoxazinone. The presence of the nitro group and the lactam ring makes it a valuable synthon for further chemical modifications.

PropertyValue
IUPAC Name This compound
Synonyms 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one, 7-Nitro-4H-benzo[1][2]oxazin-3-one
CAS Number 81721-86-0
Molecular Formula C₈H₆N₂O₄
Molecular Weight 194.15 g/mol
Appearance Dark beige solid
Melting Point 230-236 °C
SMILES O=C1NC2=CC=C(C=C2OC1)--INVALID-LINK--=O
InChI InChI=1S/C8H6N2O4/c11-8-9-6-2-1-5(10(12)13)3-7(6)14-4-8/h1-3H,4H2,(H,9,11)

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 2-amino-5-nitrophenol with an appropriate C2 synthon, such as ethyl bromoacetate, followed by cyclization.

Materials:

  • 2-amino-5-nitrophenol

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • N-Alkylation: To a solution of 2-amino-5-nitrophenol (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, ethyl 2-((2-hydroxy-4-nitrophenyl)amino)acetate.

  • Cyclization: Dissolve the crude intermediate in ethanol and add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.

Logical Workflow for Synthesis:

G cluster_alkylation N-Alkylation cluster_cyclization Cyclization 2-amino-5-nitrophenol 2-amino-5-nitrophenol K2CO3_DMF K2CO3, DMF 2-amino-5-nitrophenol->K2CO3_DMF Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->K2CO3_DMF Intermediate Ethyl 2-((2-hydroxy-4-nitrophenyl)amino)acetate K2CO3_DMF->Intermediate HCl_Ethanol HCl, Ethanol, Reflux Intermediate->HCl_Ethanol Final_Product This compound HCl_Ethanol->Final_Product

Caption: Synthetic pathway for this compound.

Biological Activities of the Benzoxazinone Scaffold

While specific quantitative data for this compound is not extensively available, the broader class of benzoxazinone derivatives has been reported to exhibit a wide range of biological activities. The following sections summarize these findings for structurally related compounds.

Anticancer and Antioxidant Activity of 7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-ones

A study on a series of 7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-ones, which are structural isomers of the title compound, demonstrated significant anticancer and antioxidant activities.[1]

CompoundSubstitutionHeLa Cell Viability Inhibition (%)DPPH Radical Scavenging (%)
3a 2-(p-tolyl)44.67-
3c 2-(4-chlorophenyl)-85.93
3k 2-styryl28.54-
Doxorubicin (Standard)--
BHT (Standard)-90.56
Antifungal Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Various derivatives of the 2H-1,4-benzoxazin-3(4H)-one core have been evaluated for their antifungal properties against several plant pathogenic fungi.

CompoundSubstitutionAntifungal Activity
2-ethyl-2H-1,4-benzoxazin-3(4H)-one 2-ethylHigh
2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one 2-ethyl, 7-fluoroHigh
4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one 2-ethyl, 4-acetylHigh
Anticonvulsant Activity of 7-amino-2H-1,4-benzoxazin-3(4H)-one Derivatives

Derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one, which can be synthesized from the title compound via reduction of the nitro group, have shown promising anticonvulsant effects.

CompoundSubstitutionMES Test ED₅₀ (mg/kg)
7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one 7-(4-fluorobenzylamino)31.7

Potential Signaling Pathway Modulation

While the direct interaction of this compound with specific signaling pathways has not been elucidated, studies on related benzoxazinone derivatives suggest potential mechanisms of action. For instance, some derivatives have been shown to modulate the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses.

Hypothesized Keap1-Nrf2 Pathway Modulation by Benzoxazinone Derivatives:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation Benzoxazinone Benzoxazinone Derivative Benzoxazinone->Keap1 Inhibition ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Response Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Proposed mechanism of Nrf2 activation by benzoxazinone derivatives.

Conclusion and Future Directions

This compound is a valuable chemical entity with significant potential for the development of new pharmaceuticals and agrochemicals. While the biological activities of its direct derivatives are well-documented, further investigation into the specific pharmacological profile of the parent compound is warranted. Future research should focus on quantitative in vitro and in vivo studies to determine its efficacy and mechanism of action in various disease models. Elucidating its interactions with key signaling pathways will be crucial for its development as a therapeutic agent. The synthetic accessibility and the reactive handles on the molecule make it an attractive starting point for the generation of diverse chemical libraries for high-throughput screening.

References

An In-depth Technical Guide on the Spectroscopic Data of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for the compound 7-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS No: 81721-86-0). Due to the limited availability of direct experimental spectra for this specific molecule in published literature, this guide combines confirmed properties with extrapolated spectroscopic data derived from closely related analogues. This approach offers a robust predictive model for its characterization.

Chemical and Physical Properties

This compound is a nitro-substituted benzoxazinone derivative.[1][2] Such compounds are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The nitro group enhances the reactivity of the molecule, making it a versatile building block in medicinal chemistry.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 81721-86-0[1][2][3]
Molecular Formula C₈H₆N₂O₄[1][2]
Molecular Weight 194.15 g/mol [1][2]
IUPAC Name This compound[2]
Melting Point 230-236 °C[1]
Appearance Dark beige solid[1]
Purity ≥ 99% (HPLC)[1]

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Ar-H (H-5)~8.4-8.5d~8.2-8.7The proton ortho to the nitro group and adjacent to the amide nitrogen is expected to be significantly deshielded.
Ar-H (H-6)~8.2-8.3dd~2.1, ~8.6This proton is coupled to both H-5 and H-8.
Ar-H (H-8)~8.5-8.6d~2.1-2.3The proton meta to the nitro group and ortho to the ether oxygen is expected at a high chemical shift.
O-CH₂ (H-2)~4.6-4.8s-Methylene protons adjacent to the ether oxygen and carbonyl group.
N-H (H-4)~10.5-11.5br s-The amide proton chemical shift can be broad and is solvent-dependent.

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 75 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (C-3)~164-166Carbonyl carbon of the lactam.
Ar-C (C-4a)~145-147Aromatic carbon bearing the ether oxygen.
Ar-C (C-5)~128-130Aromatic CH carbon.
Ar-C (C-6)~122-124Aromatic CH carbon.
Ar-C (C-7)~142-144Aromatic carbon bearing the nitro group.
Ar-C (C-8)~116-118Aromatic CH carbon.
Ar-C (C-8a)~120-122Aromatic carbon bearing the amide nitrogen.
O-CH₂ (C-2)~67-69Methylene carbon adjacent to the ether oxygen.

Table 4: Predicted FT-IR and Mass Spectrometry Data

TechniquePredicted ValuesNotes
FT-IR (KBr, cm⁻¹) ~3300-3400 (N-H stretch) ~1750-1770 (C=O stretch, lactam) ~1520-1540 (NO₂ asymmetric stretch) ~1340-1360 (NO₂ symmetric stretch)Characteristic vibrational frequencies for the functional groups present in the molecule.[4]
Mass Spec (ESI-MS) [M-H]⁻ at m/z ~193.03Electrospray ionization in negative mode is expected to show the deprotonated molecule.[4]

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and characterization of related benzoxazinone compounds.[4][5]

3.1. General Synthesis of Benzoxazinone Derivatives

A common route to synthesize the benzoxazinone core involves the reaction of an appropriate anthranilic acid derivative with a suitable reagent. For this compound, a plausible synthesis could start from 2-amino-5-nitrophenol and chloroacetyl chloride.

  • Materials: 2-amino-5-nitrophenol, chloroacetyl chloride, a suitable base (e.g., triethylamine or pyridine), and a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • Dissolve 2-amino-5-nitrophenol in the chosen solvent.

    • Add the base to the solution and cool in an ice bath.

    • Slowly add chloroacetyl chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

3.2. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a ~5-10 mg sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Process the spectra to determine chemical shifts (δ), coupling constants (J), and multiplicities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the key functional groups.

  • Mass Spectrometry (MS):

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using electrospray ionization (ESI) in both positive and negative ion modes to determine the molecular weight and fragmentation pattern.

Visualized Workflow

As no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a general experimental workflow for the synthesis and characterization of a target compound.

G start Starting Materials (e.g., 2-amino-5-nitrophenol) synthesis Chemical Synthesis (e.g., Acylation and Cyclization) start->synthesis purification Purification (Recrystallization / Chromatography) synthesis->purification structure_elucidation Spectroscopic Characterization purification->structure_elucidation nmr NMR Spectroscopy (¹H, ¹³C) structure_elucidation->nmr ir FT-IR Spectroscopy structure_elucidation->ir ms Mass Spectrometry structure_elucidation->ms final_product Purified Target Compound: This compound nmr->final_product ir->final_product ms->final_product bio_assay Biological Activity Screening (Optional) final_product->bio_assay

Caption: Workflow for Synthesis and Characterization.

This guide provides a foundational understanding of the spectroscopic and chemical properties of this compound, tailored for professionals in the field of chemical and pharmaceutical research. The predictive data and detailed protocols offer a practical starting point for the synthesis and characterization of this and related compounds.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-nitro-2H-1,4-benzoxazin-3(4H)-one, a key intermediate in the synthesis of various bioactive molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 300 MHz spectrometer in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of this compound [2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
4.752singlet-2HCH₂
7.0835doublet8.731HACH
7.769doublet2.441HACH
7.9185double doublet2.525, 8.7051HACH

Experimental Protocol

The following section details the synthetic procedure for this compound and the parameters for acquiring its ¹H NMR spectrum.

Synthesis of this compound[2]

To a solution of anhydrous potassium fluoride (10 g, 172.1 mmol) in 50 ml of anhydrous dimethylformamide (DMF) under an argon atmosphere, ethyl bromoacetate (7.2 ml, 65 mmol) was added. The resulting mixture was stirred for 30 minutes at room temperature. Subsequently, a solution of 2-amino-5-nitrophenol (10 g, 65 mmol) in 25 ml of DMF was added dropwise to the reaction mixture with continuous stirring.

Upon completion of the addition, the reaction was heated to 70°C and stirred for 16-24 hours. The reaction mixture was then poured into 300 ml of an ice/water mixture, which resulted in the immediate formation of a yellow precipitate. The solid product was collected by filtration and dried under vacuum. Recrystallization from hot tetrahydrofuran (THF) yielded 8.3 g (72.5%) of this compound as tan crystals.

¹H NMR Spectroscopy

The ¹H NMR spectrum was recorded on a 300 MHz NMR spectrometer. A sample of the synthesized compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The spectrum was acquired at room temperature, and the chemical shifts were referenced to the residual solvent peak.

Synthesis Pathway

The synthesis of this compound involves a one-pot reaction from 2-amino-5-nitrophenol and ethyl bromoacetate, facilitated by potassium fluoride in DMF. The logical workflow for this synthesis is depicted below.

Synthesis_Workflow Synthesis of this compound A 2-Amino-5-nitrophenol (in DMF) D Reaction Mixture A->D B Ethyl Bromoacetate B->D C Potassium Fluoride (in DMF) C->D E Stir at 70°C (16-24 hours) D->E Heat & Stir F Precipitation (in Ice/Water) E->F Pour into G Filtration & Drying F->G Collect Solid H Recrystallization (from THF) G->H Purify I This compound H->I Final Product

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to the FT-IR Analysis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Due to its unique chemical structure, featuring a nitro group that enhances reactivity, this compound serves as a critical intermediate in the synthesis of novel bioactive molecules.[1] This document outlines the expected vibrational frequencies, a detailed experimental protocol for its synthesis and spectroscopic analysis, and visual workflows to aid in understanding the analytical process.

Predicted FT-IR Spectral Data

The following table summarizes the expected quantitative FT-IR data for this compound.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional GroupReference
~3200-3000MediumN-H stretchingAmide (Lactam)[2][3]
~3100-3000Medium-WeakAromatic C-H stretchingAromatic Ring
~2900-2800WeakAliphatic C-H stretchingMethylene (-CH₂-)
~1700-1670StrongC=O stretching (Amide I)Cyclic Amide (Lactam)[2][4]
~1610, 1580, 1470Medium-WeakC=C stretchingAromatic Ring[5]
~1550-1475StrongAsymmetric NO₂ stretchingNitro Group[6][7]
~1360-1290StrongSymmetric NO₂ stretchingNitro Group[6][7]
~1250StrongAsymmetric C-O-C stretchingAromatic Ether[8][9][10]
~1040StrongSymmetric C-O-C stretchingAromatic Ether[8][9][10]
~890-835MediumC-N-O bendingNitro Group[7]

Experimental Protocols

A detailed methodology is crucial for the reproducible synthesis and analysis of this compound. The following protocols are based on established methods for the synthesis of related benzoxazinone derivatives and standard FT-IR analytical procedures.

Synthesis of this compound

The synthesis of the title compound can be achieved from 2-amino-5-nitrophenol as a starting material.[11] A common route involves the reaction with an acetylating agent followed by cyclization.

Materials:

  • 2-amino-5-nitrophenol

  • Chloroacetyl chloride

  • Potassium carbonate

  • Acetone

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • N-Chloroacetylation: Dissolve 2-amino-5-nitrophenol in acetone in a round-bottom flask. Add potassium carbonate to the mixture.

  • Cool the flask in an ice bath and add chloroacetyl chloride dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Cyclization: After cooling, filter the mixture to remove inorganic salts. The solvent from the filtrate is then evaporated under reduced pressure.

  • The resulting crude product is refluxed in ethanol with a base (such as potassium carbonate) to facilitate intramolecular cyclization to form the this compound ring.

  • Purification: The product is precipitated by pouring the reaction mixture into cold water. The solid precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure compound.

FT-IR Spectroscopic Analysis

The FT-IR spectrum of the synthesized solid compound is typically recorded using the KBr (potassium bromide) pellet method.

Materials and Equipment:

  • Synthesized this compound

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer (e.g., Thermo Nicolet, Perkin Elmer)

Procedure:

  • Sample Preparation: Dry the synthesized compound and KBr thoroughly to remove any moisture, which can interfere with the spectrum (showing broad O-H bands).

  • Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.

  • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into the pellet-forming die.

  • Place the die under the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Process the resulting spectrum using the spectrometer software (e.g., baseline correction, smoothing if necessary) and identify the peak wavenumbers.

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from the synthesis of the target compound to its characterization using FT-IR spectroscopy.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis FT-IR Analysis start Starting Materials (2-amino-5-nitrophenol, Chloroacetyl chloride) reaction N-Chloroacetylation & Intramolecular Cyclization start->reaction crude Crude Product reaction->crude recrystallization Recrystallization crude->recrystallization pure Pure Compound recrystallization->pure sample_prep Sample Preparation (KBr Pellet) pure->sample_prep data_acq Data Acquisition (FT-IR Spectrometer) sample_prep->data_acq analysis Spectral Interpretation data_acq->analysis

Caption: Workflow for Synthesis and FT-IR Analysis.

Correlation of Molecular Structure to IR Absorption

This diagram shows the relationship between the key functional groups of this compound and their corresponding characteristic regions in the infrared spectrum.

G cluster_molecule This compound Structure cluster_spectrum Characteristic FT-IR Absorption Regions (cm⁻¹) mol Molecular Structure fg1 Aromatic Nitro (Ar-NO₂) fg2 Cyclic Amide (Lactam) fg3 Aromatic Ether (Ar-O-CH₂) fg4 Benzene Ring ir1 ~1550-1475 (asym) ~1360-1290 (sym) fg1->ir1 correlates to ir2 ~1700-1670 (C=O) ~3200-3000 (N-H) fg2->ir2 correlates to ir3 ~1250 (asym C-O-C) ~1040 (sym C-O-C) fg3->ir3 correlates to ir4 ~3100-3000 (C-H) ~1610-1470 (C=C) fg4->ir4 correlates to

Caption: Functional Group to IR Spectrum Correlation.

References

The Nitrobenzoxazinone Core: A Scaffolding for Potent Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The nitrobenzoxazinone core, a heterocyclic scaffold featuring a fused benzene and oxazinone ring system with a nitro group substitution, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and structural features have been exploited to develop a diverse range of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, biological significance, and mechanisms of action of nitrobenzoxazinone-based compounds, with a focus on their potential as anticancer and antimicrobial agents.

Synthesis of the Nitrobenzoxazinone Core

The fundamental approach to synthesizing the 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-one scaffold involves the reaction of 4-nitroanthranilic acid with various benzoyl chlorides.[2] This condensation reaction is typically carried out in the presence of a base, such as pyridine, to facilitate the formation of the benzoxazinone ring.[2] The general synthetic scheme allows for the introduction of a wide variety of substituents on the 2-aryl ring, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.[2][3]

General Synthetic Protocol:

A solution of 4-nitroanthranilic acid (1 equivalent) in pyridine is treated with the desired benzoyl chloride (2 equivalents). The reaction mixture is then heated under reflux for a specified period. After cooling, the mixture is processed to isolate the crude product, which is subsequently purified by recrystallization or column chromatography to yield the target 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-one derivative.[2]

Anticancer Activity of Nitrobenzoxazinone Derivatives

Nitrobenzoxazinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[2][4][5] The anticancer activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[1][6][7]

Quantitative Anticancer Activity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of selected nitrobenzoxazinone and related benzoxazinone derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
3a HeLa28.54% inhibition at 10 µM[2][4]
3c HeLa44.67% inhibition at 10 µM[2][4]
3k HeLa38.92% inhibition at 10 µM[2][4]
Compound 7 HepG2< 10
Compound 15 HepG2< 10

Antimicrobial Activity of Nitrobenzoxazinone Derivatives

In addition to their anticancer properties, derivatives of the benzoxazinone scaffold, including those with nitro substitutions, have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.[8][9] The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[6][10][11][12]

Quantitative Antimicrobial Activity Data

The following table presents the MIC values of selected benzoxazinoid derivatives against various microbial strains.

Compound SeriesMicroorganismMIC (µg/mL)Reference
PyridoxazinoneEnterococcus faecalis7.8–15.6[8]
PyridoxazinoneAcinetobacter baumannii31.25–125[8]
Compound 2e Candida albicans62.5[8]
Compound 2e Candida glabrata62.5[8]
Compound 2e Candida tropicalis62.5[8]

Mechanisms of Action

The biological activities of nitrobenzoxazinone derivatives are attributed to their ability to modulate key cellular pathways, including those involved in cell proliferation and apoptosis.

Inhibition of the c-Myc Signaling Pathway

Several benzoxazinone derivatives have been shown to exert their anticancer effects by targeting the c-Myc oncogene.[13] These compounds can induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene, which in turn downregulates its expression.[13] The inhibition of c-Myc, a key regulator of cell growth and proliferation, leads to the suppression of tumor cell growth and migration.[13]

c_Myc_Inhibition_Pathway c-Myc Inhibition by Nitrobenzoxazinone Derivatives Nitrobenzoxazinone Nitrobenzoxazinone Derivative G_quadruplex G-quadruplex Formation in c-Myc Promoter Nitrobenzoxazinone->G_quadruplex Induces c_Myc_Expression c-Myc Gene Expression G_quadruplex->c_Myc_Expression Inhibits Cell_Proliferation Cancer Cell Proliferation & Migration c_Myc_Expression->Cell_Proliferation Promotes Inhibition Inhibition

c-Myc inhibition by nitrobenzoxazinone derivatives.
Induction of Apoptosis

Nitrobenzoxazinone derivatives have been reported to induce apoptosis, or programmed cell death, in cancer cells.[2][5][14] This process is often mediated through the intrinsic, or mitochondrial, pathway of apoptosis.[15][16] Key events in this pathway include the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a cascade of caspases, which are the executioners of apoptosis.[17][18][19] Studies have shown that some benzoxazinone derivatives can increase the Bax/Bcl-2 ratio, promoting apoptosis.[14] Furthermore, the activation of key executioner caspases, such as caspase-3 and caspase-9, has been observed following treatment with these compounds.[20]

Apoptosis_Signaling_Pathway Apoptosis Induction by Nitrobenzoxazinone Derivatives cluster_0 Mitochondrial (Intrinsic) Pathway Nitrobenzoxazinone Nitrobenzoxazinone Derivative Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., increased Bax/Bcl-2 ratio) Nitrobenzoxazinone->Bcl2_Family Induces MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Intrinsic apoptosis pathway induced by nitrobenzoxazinones.

Detailed Experimental Protocols

MTT Assay for Anticancer Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of nitrobenzoxazinone derivatives on cancer cell lines.[1][6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Nitrobenzoxazinone derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the nitrobenzoxazinone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Nitrobenzoxazinone Derivatives Incubate_24h->Treat_Cells Incubate_Treatment Incubate (e.g., 48h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cytotoxicity assay.
Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of nitrobenzoxazinone derivatives against microbial strains.[6][10][11][12]

Materials:

  • Microbial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Nitrobenzoxazinone derivative stock solution

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare Serial Dilutions: Prepare two-fold serial dilutions of the nitrobenzoxazinone derivative in the liquid growth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Broth_Microdilution_Workflow Broth Microdilution Experimental Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Compound in 96-well Plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Microorganism Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_MIC Visually Determine MIC (Lowest Concentration with No Growth) Incubate_Plate->Read_MIC End End Read_MIC->End

Workflow for the broth microdilution MIC assay.

Conclusion

The nitrobenzoxazinone core represents a versatile and promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant anticancer and antimicrobial activities, operating through mechanisms that include the inhibition of key oncogenic pathways and the induction of apoptosis. The synthetic accessibility of this core allows for extensive structural modifications, providing a rich platform for the optimization of biological activity and the development of next-generation drug candidates. Further research into the specific molecular targets and signaling pathways modulated by these compounds will undoubtedly pave the way for their clinical translation.

References

A Technical Guide to the Discovery and History of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 7-nitro-2H-1,4-benzoxazin-3(4H)-one, a key heterocyclic scaffold in medicinal chemistry. The document traces the historical synthesis of the parent 2H-1,4-benzoxazin-3(4H)-one ring system and the subsequent development of its nitrated derivatives. Detailed experimental protocols for pivotal syntheses are provided, along with a summary of key quantitative data. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the chemical and logical relationships.

Introduction: The Emergence of the Benzoxazinone Core

The 2H-1,4-benzoxazin-3(4H)-one ring system is a privileged scaffold found in a number of biologically active natural products. For instance, certain grasses produce phytoalexins, which are formed in vitro by the hydroxylation of (2H)-1,4-benzoxazin-3(4H)-one, and these compounds function as natural pesticides[1]. The versatile biological activities of benzoxazinone derivatives have made them attractive targets for synthetic chemists and drug discovery programs.

Early Synthesis of Nitro-Substituted 2H-1,4-benzoxazin-3(4H)-ones

The introduction of a nitro group onto the benzoxazinone core has been a subject of investigation for nearly a century, aiming to modulate the electronic and biological properties of the scaffold.

Pioneering Work: Nitration to the 6- and 6,8-Dinitro Derivatives

The earliest reports on the nitration of (2H)-1,4-benzoxazin-3(4H)-one date back to the late 1920s. In 1928, Newberry and Phillips described the nitration of the parent compound, which yielded the 6-nitro derivative and, upon further reaction, the 6,8-dinitro compound[1]. This was later corroborated by Balaban in 1929[1]. These early studies established the initial reactivity patterns of the benzoxazinone ring towards electrophilic aromatic substitution.

Synthesis of 7-Nitro Derivatives

The synthesis of the specific 7-nitro isomer of 2H-1,4-benzoxazin-3(4H)-one has been approached through two primary strategies: direct nitration of a pre-formed benzoxazinone ring and cyclization of a pre-nitrated precursor.

A significant advancement in the synthesis of this compound was reported in 2003 by Hanson et al. They found that direct nitration of (2H)-1,4-benzoxazin-3(4H)-one with a standard sulfuric acid/nitric acid mixture predominantly yielded the 6-nitro and 6,8-dinitro derivatives[2]. However, they developed a more selective method involving a nitrosation followed by nitration protocol using sodium nitrite and fuming nitric acid, which favored the formation of the 7-nitro compound[2].

An alternative and often more regioselective approach to synthesizing 7-substituted benzoxazinones involves the cyclization of an appropriately substituted precursor. For instance, the synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one has been achieved by the reaction of 2-amino-4-nitrophenol with ethyl bromoacetate[3]. This strategy suggests that this compound could be similarly prepared from 2-amino-5-nitrophenol. The synthesis of 7-substituted benzoxazinones from such precursors has been documented, for example in the preparation of 7-benzylamino derivatives from 2-amino-5-nitrophenol.

Furthermore, the nitration of a 6-chloro-(2H)-1,4-benzoxazin-3(4H)-one was reported to yield the 6-chloro-7-nitro derivative, demonstrating that the electronic nature of existing substituents directs the position of further nitration[1].

Experimental Protocols

Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one from 2-amino-4-nitrophenol[3]
  • Step 1: Reaction of 2-amino-4-nitrophenol with ethyl bromoacetate. To a mixture of potassium fluoride (10.6 g, 182 mmol) in anhydrous dimethylformamide (55 ml), ethyl bromoacetate (7.76 ml, 72 mmol) was added, and the mixture was stirred at room temperature for 15 minutes.

  • Step 2: Cyclization. 2-amino-4-nitrophenol (10.79 g, 70.0 mmol) was then added, and the reaction mixture was heated to 55°C for 6 hours.

  • Work-up and Purification. The reaction mixture was cooled to room temperature, stirred for 12 hours, and then poured onto 300 ml of ice. The resulting solid was filtered, washed with water, and dried. The crude product was taken up in ethyl acetate and water. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with water and 10% HCl, then dried over MgSO4. The solvent was removed in vacuo, and the solid was recrystallized from ethylene dichloride.

Synthesis of this compound by Direct Nitration[2]
  • Nitrosation followed by Nitration. (2H)-1,4-benzoxazin-3(4H)-one was treated with sodium nitrite in fuming nitric acid. This procedure was found to yield primarily the 7-nitro derivative.

Data Presentation

CompoundStarting MaterialReagentsYield (%)Melting Point (°C)Reference
6-nitro-2H-1,4-benzoxazin-3(4H)-one2-amino-4-nitrophenol1. KF, Ethyl bromoacetate, DMF2. Heat27221-223[3]
This compound(2H)-1,4-benzoxazin-3(4H)-oneNaNO₂, fuming HNO₃Not specifiedNot specified[2]

Visualizations

Synthetic Pathways

Synthesis_Pathways cluster_1 Synthesis of 6-Nitro Isomer cluster_2 Synthesis of 7-Nitro Isomer A1 2-amino-4-nitrophenol R1 KF, Ethyl bromoacetate DMF A1->R1 P1 6-nitro-2H-1,4-benzoxazin-3(4H)-one R1->P1 A2 2H-1,4-benzoxazin-3(4H)-one R2 NaNO₂, fuming HNO₃ A2->R2 P2 This compound R2->P2

Caption: Synthetic routes to nitro-substituted 2H-1,4-benzoxazin-3(4H)-ones.

Logical Relationship of Nitration Products

Nitration_Products Start 2H-1,4-benzoxazin-3(4H)-one Nitro6 6-nitro-2H-1,4-benzoxazin-3(4H)-one Start->Nitro6 H₂SO₄/HNO₃ Nitro7 This compound Start->Nitro7 NaNO₂/fuming HNO₃ Dinitro68 6,8-dinitro-2H-1,4-benzoxazin-3(4H)-one Nitro6->Dinitro68 H₂SO₄/HNO₃

References

A Technical Guide to the Potential Research Applications of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Core Focus: Exploring the synthetic accessibility and therapeutic potential of 7-nitro-2H-1,4-benzoxazin-3(4H)-one based on its structural features and the activities of related compounds.

Executive Summary

The this compound is a heterocyclic compound featuring a benzoxazinone core and a nitro functional group. While direct research on this specific molecule is limited, its structural components—the benzoxazinone scaffold and the nitroaromatic moiety—are well-characterized in medicinal chemistry. Benzoxazinone derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The nitro group, a potent electron-withdrawing group, is a known pharmacophore in various approved drugs and a key element in hypoxia-activated prodrugs, although it can also be a structural alert for toxicity.[3][4] This guide synthesizes available data on related structures to forecast the potential research applications, outlines detailed experimental protocols for synthesis and evaluation, and presents key biological pathways relevant to its potential mechanisms of action.

Synthesis and Characterization

The synthesis of the specific title compound is not widely reported, but its preparation can be logically inferred from established methods for similar benzoxazinone and nitroaromatic structures. A plausible synthetic route starts from 2-amino-5-nitrophenol.[5]

Proposed Synthetic Workflow

A common and effective method for constructing the 2H-1,4-benzoxazin-3(4H)-one ring system involves the reaction of an ortho-aminophenol derivative with an α-halo acetyl halide, such as chloroacetyl chloride, followed by intramolecular cyclization.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction Steps cluster_product Final Product A 2-Amino-5-nitrophenol R1 Chloroacetyl Chloride P1 N-Chloroacetylation A->P1 1. R2 Base (e.g., K2CO3) R3 Solvent (e.g., Acetone) P2 Intramolecular Cyclization P1->P2 2. B This compound P2->B Yields Product

Caption: Proposed two-step synthesis of the target compound.

Potential Research Applications

Based on the known bioactivities of the benzoxazinone scaffold and nitroaromatic compounds, several key research avenues can be proposed for this compound.

Oncology

The benzoxazinone core is present in numerous compounds with demonstrated anticancer activity.[6] Furthermore, a study on closely related 7-nitro-2-aryl-4H-benzo[d][7][8]oxazin-4-ones revealed potent cytotoxic effects against HeLa cancer cells.[9] The nitro group itself is a critical feature of hypoxia-activated prodrugs, which are reductively activated in the low-oxygen environment of solid tumors to release cytotoxic agents.[4]

  • Hypoxia-Selective Cytotoxicity: The compound could be investigated as a bioreductive prodrug. Under hypoxic conditions, cellular nitroreductases can reduce the nitro group to reactive intermediates (nitroso, hydroxylamino, and amino derivatives), which are capable of inducing DNA damage and cell death.[10][11]

  • Signaling Pathway Inhibition: Derivatives of 2H-1,4-benzoxazin-3(4H)-one are known to inhibit kinases and other signaling molecules crucial for cancer cell proliferation.[12] The title compound could be screened against a panel of cancer-related kinases.

Table 1: Anticancer and Antioxidant Activity of Related 7-Nitro-2-Aryl-Benzoxazin-4-ones [9]

Compound ID R-Group (at position 2) HeLa IC₅₀ (µM) DPPH Scavenging IC₅₀ (µM)
3a 4-Methylphenyl 11.24 ± 0.11 19.10 ± 0.14
3c 4-Methoxyphenyl 13.51 ± 0.12 21.15 ± 0.18
3d 4-Bromophenyl 10.11 ± 0.09 18.12 ± 0.13
3h Naphthalen-1-yl 9.80 ± 0.08 17.50 ± 0.11

| Ascorbic Acid | - | - | 14.20 ± 0.11 |

Neuropharmacology

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in neuropharmacology, with derivatives showing potential as treatments for depression, neuropsychiatric disorders, and Alzheimer's disease.[13] A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, synthesized from a 7-nitro precursor, were identified as potent anticonvulsant agents.[5][14]

  • Anticonvulsant Activity: The title compound could be evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[5]

  • Anti-inflammatory Neuroprotection: Neuroinflammation, mediated by microglia, is implicated in neurodegenerative diseases. Recent studies have shown that 2H-1,4-benzoxazin-3(4H)-one derivatives can suppress lipopolysaccharide (LPS)-induced inflammation in microglial cells by activating the Nrf2-HO-1 antioxidant pathway.[13]

Infectious Diseases

Nitroaromatic compounds are a cornerstone of antimicrobial therapy, particularly against anaerobic bacteria and protozoa.[11] Drugs like metronidazole and benznidazole require reductive activation of their nitro group to exert their therapeutic effects.[3] The benzoxazinone scaffold has also been associated with antibacterial and antifungal activities.[1][15]

  • Antimicrobial Screening: The compound should be tested against a panel of clinically relevant anaerobic and aerobic bacteria, fungi, and protozoan parasites (e.g., Trypanosoma cruzi, Leishmania species).[11]

Potential Mechanisms of Action

Anti-inflammatory Signaling

The anti-inflammatory effects of related benzoxazinones are linked to the activation of the Nrf2-HO-1 pathway.[13] Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. Oxidative stress or electrophilic compounds can disrupt this interaction, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates ROS ↑ ROS TLR4->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Compound 7-Nitro-2H-1,4-benzoxazin- 3(4H)-one Compound->Keap1_Nrf2 Inhibits Dissociation? ARE ARE Nrf2_nuc->ARE Binds HO1 HO-1 Expression (Anti-inflammatory) ARE->HO1 Activates

Caption: Proposed anti-inflammatory mechanism via Nrf2-HO-1 pathway.

Nitroreductive Bioactivation and Toxicity

The nitro group is central to both the therapeutic activity and potential toxicity of nitroaromatic compounds.[3] Bioreduction by one-electron (e.g., cytochrome P450 reductase) or two-electron (e.g., NQO1) nitroreductases generates a cascade of reactive intermediates. In the presence of oxygen, the initial nitro radical anion can be futilely cycled back to the parent compound, generating superoxide radicals. Under hypoxia, further reduction leads to cytotoxic species that can damage cellular macromolecules like DNA.[11][16]

G Parent R-NO₂ (Parent Compound) Radical R-NO₂⁻˙ (Nitro Radical Anion) Parent->Radical +1e⁻ Radical->Parent +O₂ Nitroso R-NO (Nitroso) Radical->Nitroso +1e⁻, +H⁺ Superoxide O₂⁻˙ (Superoxide) Radical->Superoxide -1e⁻ to O₂ Hydroxylamino R-NHOH (Hydroxylamino) Nitroso->Hydroxylamino +2e⁻, +2H⁺ DNA_Damage DNA Adducts & Strand Breaks Hydroxylamino->DNA_Damage Reacts with DNA Reductases Nitroreductases O2 O₂

Caption: Generalized pathway of nitroaromatic bioactivation.

Experimental Protocols

Synthesis of this compound

(Adapted from protocols for related benzoxazinones)[1][5]

  • Materials: 2-amino-5-nitrophenol, chloroacetyl chloride, potassium carbonate (K₂CO₃), acetone, ethyl acetate, hexane.

  • Step 1: N-Chloroacetylation:

    • Dissolve 2-amino-5-nitrophenol (1 eq.) and K₂CO₃ (2 eq.) in acetone in a round-bottom flask under stirring.

    • Cool the mixture to 0°C in an ice bath.

    • Add chloroacetyl chloride (1.1 eq.) dropwise over 15 minutes, ensuring the temperature remains below 5°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Step 2: Intramolecular Cyclization:

    • Upon completion of the first step, add an additional equivalent of K₂CO₃ to the mixture.

    • Heat the reaction mixture to reflux and maintain for 8-12 hours, continuing to monitor by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and filter to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Redissolve the crude residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

In Vitro Cytotoxicity Assessment (MTT Assay)

(Standard protocol for assessing cell viability)[17]

  • Cell Culture: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere. For hypoxia studies, incubate in a chamber with low oxygen (e.g., 1% O₂).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

DPPH Radical Scavenging Assay (Antioxidant Activity)

(Adapted from protocol used for related compounds)[9]

  • Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration. Include a control well with methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a molecule of significant synthetic interest with a high potential for diverse pharmacological applications. Drawing parallels from the extensive research on the benzoxazinone scaffold and nitroaromatic drugs, this compound warrants investigation primarily in the fields of oncology (as a potential hypoxia-activated agent), neuropharmacology (for anticonvulsant and neuroprotective activities), and infectious diseases . Future research should focus on its efficient synthesis, in-depth evaluation of its biological activities through the protocols outlined, and a thorough toxicological assessment to understand the risks associated with the nitro moiety. Structure-activity relationship (SAR) studies, involving modification of the nitro group's position and the introduction of various substituents on the benzoxazinone ring, will be critical for optimizing therapeutic efficacy and minimizing toxicity.

References

Methodological & Application

Synthesis and Application of 7-Nitro-2H-1,4-Benzoxazin-3(4H)-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 7-nitro-2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Derivatives of this core have been extensively investigated for their potential as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents.[4][5][6][7] The presence of the nitro group at the 7-position often enhances the biological activity of these compounds, making them attractive candidates for drug discovery and development.[8] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives, along with a summary of their biological activities and mechanisms of action.

Applications in Drug Discovery and Development

Derivatives of this compound are versatile compounds with significant potential in several therapeutic areas:

  • Oncology: A primary application of these derivatives is in cancer research. Numerous studies have demonstrated their potent cytotoxic effects against a variety of human cancer cell lines, including liver (HepG2, Huh-7), breast (MCF-7), colon (HCT-29), and cervical (HeLa) cancer cells.[4][9][10] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and interference with key enzymes like topoisomerase II.[4] Some derivatives have been shown to induce DNA damage and autophagy in tumor cells.[10][11][12]

  • Neuropharmacology: Certain derivatives have shown promise as anticonvulsant agents. For instance, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one has been identified as a potent anticonvulsant in preclinical models.[5][13]

  • Inflammation and Oxidative Stress: The benzoxazinone core is also associated with anti-inflammatory properties. Some derivatives have been found to modulate key signaling pathways involved in inflammation and oxidative stress, such as the Nrf2-HO-1 pathway.[6][14]

  • Antimicrobial Agents: The broad biological profile of these compounds extends to antimicrobial activity, with some derivatives showing efficacy against various bacterial and fungal strains.[11]

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the reported in vitro anticancer and antioxidant activities of various synthesized derivatives.

Table 1: In Vitro Anticancer Activity of 7-Nitro-2-aryl-4H-benzo[d][1][4]oxazin-4-one Derivatives

Compound IDAr-substituentCell Line% Cell ViabilityApoptotic Index (%)
3a 4-MethylphenylHeLa44.6752.86
3c 2-ChlorophenylHeLa28.5475.61
3k 3,4-DimethoxyphenylHeLa38.2168.43
Doxorubicin -HeLa19.98-

Data sourced from a study by Iqbal et al. (2020).[9]

Table 2: In Vitro Anticancer Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives with 1,2,3-Triazole Linkage

Compound IDCell LineIC₅₀ (µM)
c5 Huh-728.48
c14 Huh-732.60
c16 Huh-731.87
c18 Huh-719.05

Data sourced from a study by Hou et al. (2024).[10]

Table 3: Antioxidant Activity of 7-Nitro-2-aryl-4H-benzo[d][1][4]oxazin-4-one Derivatives (DPPH Radical Scavenging Assay)

Compound IDAr-substituent% Inhibition
3a 4-Methylphenyl68.54
3c 2-Chlorophenyl85.93
3k 3,4-Dimethoxyphenyl75.28
Standard -90.56

Data sourced from a study by Iqbal et al. (2020).[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core scaffold from 2-amino-5-nitrophenol.

Materials:

  • 2-Amino-5-nitrophenol

  • Ethyl bromoacetate

  • Anhydrous potassium fluoride (KF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Under an argon atmosphere, add anhydrous potassium fluoride (10 g, 172.1 mmol) to 50 ml of anhydrous DMF in a round-bottom flask.

  • To this suspension, add ethyl bromoacetate (7.2 ml, 65 mmol) and stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve 2-amino-5-nitrophenol (10 g, 65 mmol) in 25 ml of DMF.

  • Add the solution of 2-amino-5-nitrophenol dropwise to the reaction mixture with continuous stirring.

  • After the addition is complete, heat the reaction mixture to 70°C and stir for 16-24 hours.

  • Pour the reaction mixture into 300 ml of an ice/water mixture with stirring. A yellow precipitate will form.

  • Collect the solid product by filtration and dry it in vacuo.

  • Recrystallize the crude product from hot THF to obtain pure this compound as tan crystals.[10]

Protocol 2: General Procedure for the Synthesis of 2-Aryl-7-nitro-4H-benzo[d][1][4]oxazin-4-ones

This protocol outlines the synthesis of various 2-aryl substituted derivatives from 4-nitroanthranilic acid.[4]

Materials:

  • 4-Nitroanthranilic acid

  • Substituted benzoyl chloride (e.g., 4-methylbenzoyl chloride, 2-chlorobenzoyl chloride)

  • Pyridine

  • Appropriate solvent (e.g., anhydrous toluene)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 4-nitroanthranilic acid (0.005 mol) in anhydrous toluene.

  • Add pyridine (acting as a base) to the solution.

  • To this mixture, add the desired substituted benzoyl chloride (0.01 mol) dropwise with stirring.

  • Reflux the reaction mixture for an appropriate time (monitor by TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-7-nitro-4H-benzo[d][1][4]oxazin-4-one derivative.[4]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic workflow and a key signaling pathway modulated by these benzoxazinone derivatives.

Synthesis_Workflow Start Starting Materials (2-Amino-5-nitrophenol or 4-Nitroanthranilic Acid) Intermediate Reaction Mixture (Solvent, Base, Reagents) Start->Intermediate Mixing Reaction Cyclization/ Condensation Intermediate->Reaction Crude Crude Product (Precipitate) Reaction->Crude Precipitation Purification Purification (Recrystallization) Crude->Purification Final Pure this compound Derivative Purification->Final

Caption: General workflow for the synthesis of this compound derivatives.

Apoptosis_Pathway Compound Benzoxazinone Derivative DNA_Damage Induction of DNA Damage Compound->DNA_Damage p53 p53 Activation Compound->p53 CellCycleArrest Cell Cycle Arrest (CDK1 Downregulation) Compound->CellCycleArrest TopoII Topoisomerase II Inhibition Compound->TopoII gH2AX γ-H2AX Upregulation DNA_Damage->gH2AX Caspase3 Caspase-3/7 Activation p53->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed anticancer mechanism of action involving apoptosis and cell cycle arrest.

Nrf2_Pathway Compound Benzoxazinone Derivative Nrf2 Nrf2 (Translocation to Nucleus) Compound->Nrf2 promotes activation ROS Oxidative Stress (e.g., from LPS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Keap1 Keap1 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to HO1 HO-1 Expression ARE->HO1 activates transcription of AntiInflammatory Anti-inflammatory & Antioxidant Effects HO1->AntiInflammatory

Caption: Modulation of the Nrf2-HO-1 signaling pathway by benzoxazinone derivatives.

References

Application Note and Protocol: N-Alkylation of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Nitro-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] The introduction of alkyl substituents on the nitrogen atom of the benzoxazinone core can significantly modulate the compound's physicochemical properties and biological activity. This document provides a detailed protocol for the N-alkylation of this compound, a crucial step in the development of novel chemical entities. The described methods are based on established procedures for the N-alkylation of benzoxazinones and other related N-heterocycles.[2][3]

General Reaction Scheme

The N-alkylation of this compound is typically achieved via a nucleophilic substitution reaction. The nitrogen atom of the lactam is first deprotonated by a suitable base to form a nucleophilic anion, which then attacks an alkylating agent (e.g., an alkyl halide) to form the N-alkylated product. This reaction is analogous to the Williamson ether synthesis.[4][5][6][7]

Reaction:

Figure 1: General reaction scheme for the N-alkylation of this compound.

Experimental Protocols

Two primary protocols are presented: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.[2]

Protocol 1: Conventional Heating Method

This protocol describes a standard method for N-alkylation using conventional heating.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., sodium hydroxide (NaOH), potassium carbonate (K₂CO₃))

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Phase-transfer catalyst (e.g., tetra-n-butylammonium bromide (TBAB)) (optional, but can improve reaction rates)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the chosen solvent (e.g., DMF), add the base (1.2-1.5 eq).

  • If using, add the phase-transfer catalyst (0.1 eq).

  • Add the alkyl halide (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: Microwave-Assisted Method

This protocol utilizes microwave irradiation to accelerate the N-alkylation reaction, often leading to higher yields in shorter reaction times.[2]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., powdered sodium hydroxide (NaOH), sodium ethoxide (NaOEt))[2]

  • Phase-transfer catalyst (e.g., triethylbenzylammonium chloride (TEBA))[2]

  • Solvent (e.g., acetonitrile)[2]

  • Microwave reactor vials

  • Domestic or dedicated laboratory microwave reactor

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq), the alkyl halide (2.0 eq), the base (2.8 eq), and the phase-transfer catalyst (0.1 eq) in the chosen solvent (e.g., acetonitrile).[2]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 400W, 80-120 °C) for a short duration (e.g., 5-15 minutes).[2] Monitor the reaction progress by TLC if possible with intermittent cooling and sampling.

  • After the reaction is complete, cool the vial to room temperature.

  • Add a suitable solvent like methylene chloride to the cooled mixture and filter to remove any inorganic salts.[2]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated product.[2]

Data Presentation

The following table summarizes expected outcomes for the N-alkylation of 2H-1,4-benzoxazin-3(4H)-one with various alkylating agents under microwave irradiation, which can be extrapolated to the 7-nitro derivative.

EntryAlkylating Agent (R-X)Product (N-R)Reaction Time (min)Yield (%)Melting Point (°C)
1Methyl IodideN-Methyl8-10~8551-53
2Ethyl BromideN-Ethyl8-10~82oil
3Benzyl BromideN-Benzyl8-10~9063-65
4Bromoacetic acidN-CH₂COOH8-10~75180-182

Table 1: Representative data for the N-alkylation of 2H-1,4-benzoxazin-3(4H)-one under microwave irradiation. Data adapted from a similar study.[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the general signaling pathway of the N-alkylation reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine this compound, alkyl halide, base, and solvent start->reagents heat Apply Heat (Conventional or Microwave) reagents->heat quench Quench Reaction & Extract Product heat->quench purify Purify by Column Chromatography quench->purify end N-Alkylated Product purify->end

Caption: Experimental workflow for the N-alkylation of this compound.

signaling_pathway This compound This compound Deprotonation Deprotonation This compound->Deprotonation Base Base Base->Deprotonation Anionic Intermediate Anionic Intermediate Deprotonation->Anionic Intermediate Nucleophilic Attack (SN2) Nucleophilic Attack (SN2) Anionic Intermediate->Nucleophilic Attack (SN2) Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->Nucleophilic Attack (SN2) N-Alkylated Product N-Alkylated Product Nucleophilic Attack (SN2)->N-Alkylated Product

Caption: Reaction mechanism for the N-alkylation of this compound.

Alternative and Greener Approaches

For researchers interested in sustainable chemistry, alternative methods for N-alkylation have been developed. These include the use of superheated solvents with microwave or thermal heating and the employment of greener solvents.[8] An eco-friendly process utilizing propylene carbonate as both the reagent and solvent has also been reported, which avoids the use of potentially genotoxic alkyl halides.[9][10] These methods offer a more environmentally benign approach to the synthesis of N-alkylated heterocycles.

References

Application Notes and Protocols: Derivatization of 7-nitro-2H-1,4-benzoxazin-3(4H)-one for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 7-nitro-2H-1,4-benzoxazin-3(4H)-one, a promising scaffold in the development of novel anticancer agents. This document details the synthesis of various derivatives, their cytotoxic effects on a range of cancer cell lines, and the underlying mechanisms of action. The provided protocols offer step-by-step guidance for the synthesis and in vitro evaluation of these compounds.

Introduction

The this compound core structure is a key pharmacophore that has been extensively explored for its therapeutic potential. The nitro group at the 7-position enhances the reactivity and biological activity of the molecule, making it a versatile starting point for the synthesis of a diverse library of derivatives.[1] Research has demonstrated that modifications at the N-4 and C-2 positions of the benzoxazinone ring can lead to compounds with significant antiproliferative and pro-apoptotic activities against various cancer cell lines.[2][3] These derivatives often exert their anticancer effects through mechanisms such as cell cycle arrest, induction of apoptosis, and targeting specific signaling pathways crucial for cancer cell survival and proliferation.[3]

Synthesis of 7-nitro-2-aryl-4H-benzo[d][4][5]oxazin-4-one Derivatives

A common and effective method for the derivatization of this compound involves the reaction of 4-nitroanthranilic acid with various substituted benzoyl chlorides. This approach allows for the introduction of a wide range of aryl groups at the C-2 position, enabling the exploration of structure-activity relationships.[2]

Experimental Workflow: Synthesis of 7-nitro-2-aryl-4H-benzo[d][4][5]oxazin-4-ones

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification cluster_3 Product Characterization Reactants 4-Nitroanthranilic Acid (1 equiv.) + Substituted Benzoyl Chloride (2 equiv.) Reaction_Vessel Round-bottom flask Reactants->Reaction_Vessel Solvent Pyridine Solvent->Reaction_Vessel Stirring Stirring at room temperature Reaction_Vessel->Stirring Monitoring Monitor reaction by TLC Stirring->Monitoring Quenching Pour into ice-cold water Monitoring->Quenching Precipitation Collect precipitate by filtration Quenching->Precipitation Washing Wash with water Precipitation->Washing Drying Dry the crude product Washing->Drying Purification Recrystallization or Column Chromatography Drying->Purification Characterization FT-IR, 1H NMR, 13C NMR, Mass Spectrometry Purification->Characterization Final_Product 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-one Characterization->Final_Product

Caption: General workflow for the synthesis of 7-nitro-2-aryl-4H-benzo[d][4][5]oxazin-4-one derivatives.

Protocol: General Procedure for the Synthesis of 7-nitro-2-aryl-4H-benzo[d][4][5]oxazin-4-ones (3a-k)[2]
  • Reactant Preparation: In a round-bottom flask, dissolve 4-nitroanthranilic acid (1.0 equivalent) in pyridine.

  • Addition of Benzoyl Chloride: To the stirred solution, add the respective substituted benzoyl chloride (2.0 equivalents) dropwise at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the precipitate thoroughly with water to remove pyridine and other water-soluble impurities.

  • Drying: Dry the crude product in a desiccator or oven at a low temperature.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Characterize the final products using FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity.[2]

In Vitro Anticancer Activity

The synthesized derivatives of this compound have been evaluated for their cytotoxic activity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[5]

Data Presentation: Anticancer Activity of this compound Derivatives
CompoundDerivative SubstitutionCancer Cell LineIC50 (µM)% Inhibition of Cell ViabilityReference
3a 2-(p-tolyl)HeLa-28.54 - 44.67[6]
3c 2-(4-hydroxyphenyl)HeLa-~19.98 (comparable to doxorubicin)[2]
3k Structure not specified in sourceHeLa-28.54 - 44.67[6]
16 Aryl substituted at C-2SKBR-30.09-[7]
24 Aryl substituted at C-2SKBR-3-Potent effect[7]
25 Aryl substituted at C-2SKBR-3-Potent effect[7]
26 Aryl substituted at C-2SKBR-3-Potent effect[7]
14b 1,2,3-triazole linkedA5497.59 ± 0.31-[8]
14c 1,2,3-triazole linkedA54918.52 ± 0.59-[8]
c5 1,2,3-triazole linkedHuh-728.48-[9]
c14 1,2,3-triazole linkedHuh-732.60-[9]
c16 1,2,3-triazole linkedHuh-731.87-[9]
c18 1,2,3-triazole linkedHuh-719.05-[9]
- General BenzoxazinonesMCF-70.30 - 157.4-[7]
- General BenzoxazinonesCAMA-10.16 - 139-[7]
- General BenzoxazinonesHCC19540.51 - 157.2-[7]

Experimental Workflow: MTT Assay for Cell Viability

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition Cell_Seeding Seed cells in a 96-well plate Incubation_1 Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation_1 Compound_Addition Add varying concentrations of test compounds Incubation_1->Compound_Addition Incubation_2 Incubate for 24-72h Compound_Addition->Incubation_2 MTT_Addition Add MTT solution (0.5 mg/mL) Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Solubilization Add solubilization solution (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % cell viability and IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for assessing the anticancer activity of compounds using the MTT assay.

Protocol: MTT Assay for Cell Viability[4][10][11]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation with Compound: Incubate the cells with the compounds for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Mechanism of Anticancer Action

Derivatives of this compound have been shown to induce cancer cell death through the activation of apoptosis and induction of DNA damage. Key molecular events include the upregulation of tumor suppressor proteins and caspases, and the downregulation of proteins involved in cell cycle progression and DNA replication.[3]

Signaling Pathway: Induction of Apoptosis and Cell Cycle Arrest

G cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest & DNA Damage Compound This compound Derivatives p53 p53 (Tumor Suppressor) Compound->p53 induces TopoII Topoisomerase II (DNA Replication) Compound->TopoII downregulates cdk1 CDK1 (Cell Cycle Progression) Compound->cdk1 downregulates DNA_Damage γ-H2AX (DNA Damage Marker) Compound->DNA_Damage induces Caspase3 Caspase-3 (Executioner Caspase) p53->Caspase3 upregulates Apoptosis Apoptosis Caspase3->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest

Caption: Proposed mechanism of action involving apoptosis induction and cell cycle arrest.

Some derivatives have also been found to induce DNA damage, as indicated by the upregulation of γ-H2AX, and trigger apoptosis through increased expression of caspase-7. Furthermore, enhanced expression of LC3 suggests the activation of autophagy pathways.[9]

Conclusion

The derivatization of this compound represents a promising strategy for the development of novel anticancer agents. The synthetic accessibility of this scaffold allows for the generation of a diverse range of compounds with potent cytotoxic activities against various cancer cell lines. The detailed protocols and data presented in these application notes provide a valuable resource for researchers in the field of medicinal chemistry and oncology, facilitating the further exploration and optimization of this important class of molecules for therapeutic applications. Further investigations into the detailed molecular mechanisms and in vivo efficacy are warranted to advance these promising compounds towards clinical development.

References

Application Notes and Protocols: Utilizing 7-Nitro-2H-1,4-benzoxazin-3(4H)-one Derivatives in Anticonvulsant Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of derivatives of the 7-nitro-2H-1,4-benzoxazin-3(4H)-one scaffold in the design and screening of novel anticonvulsant agents. This document includes quantitative data on the anticonvulsant activity of lead compounds, detailed experimental protocols for key preclinical screening assays, and a discussion of the likely mechanism of action.

Introduction

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Modification of this core, particularly at the 7-position, has yielded promising candidates for anticonvulsant drug development. The synthesis of these compounds often utilizes precursors such as 2-amino-5-nitrophenol, leading to derivatives with a nitro group or subsequent modifications at the 7-position. These derivatives have shown significant activity in preclinical models of epilepsy, suggesting their potential for treating generalized tonic-clonic seizures.

Data Presentation: Anticonvulsant Activity and Neurotoxicity

The anticonvulsant activity of 7-substituted-2H-1,4-benzoxazin-3(4H)-one derivatives has been evaluated using standard preclinical models, primarily the Maximal Electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures. Neurotoxicity is typically assessed using the rotarod test. The tables below summarize the quantitative data for a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one derivatives, which are synthesized from a 7-nitro precursor.[1]

Table 1: Anticonvulsant Activity of 7-Benzylamino-2H-1,4-benzoxazin-3(4H)-one Derivatives in the MES Test

Compound IDR (Substitution on Benzyl Ring)ED₅₀ (mg/kg, i.p.)
4a H45.5
4b 4-F31.7
4c 4-Cl42.8
4d 4-Br50.1
4e 4-CH₃62.3
4f 4-OCH₃75.8
4g 2-F48.2
4h 2-Cl55.3
Phenytoin Reference Drug9.5
Carbamazepine Reference Drug8.8

ED₅₀ (Median Effective Dose) is the dose required to protect 50% of animals from MES-induced seizures.

Table 2: Neurotoxicity and Protective Index

Compound IDTD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
4a 250.35.5
4b 228.17.2
4c 235.45.5
4d 260.15.2
4e 305.64.9
4f 320.74.2
4g 245.15.1
4h 270.84.9
Phenytoin 68.57.2
Carbamazepine 75.38.6

TD₅₀ (Median Toxic Dose) is the dose at which 50% of animals exhibit motor impairment in the rotarod test.

Experimental Protocols

Detailed methodologies for the key in vivo screening assays are provided below. These protocols are based on standard procedures used in preclinical anticonvulsant drug discovery.

Maximal Electroshock (MES) Test

This test is a well-validated model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g).

  • Apparatus: An electroconvulsiometer with corneal electrodes.

  • Procedure:

    • Acclimatize animals to the laboratory environment for at least one week.

    • Divide animals into groups (n=8-10 per group), including a vehicle control group, positive control groups (e.g., Phenytoin, Carbamazepine), and test compound groups at various doses.

    • Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.). The volume of administration should be consistent (e.g., 10 mL/kg for mice).

    • At the time of peak effect of the drug (predetermined, e.g., 30 or 60 minutes post-administration), apply a drop of saline to the animal's corneas to ensure good electrical contact.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. The ED₅₀ value is determined by probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

This test is used to identify compounds that may be effective against absence seizures by raising the threshold for clonic seizures.

  • Animals: Male albino mice (20-25 g).

  • Convulsant: Pentylenetetrazol (PTZ) solution.

  • Procedure:

    • Follow steps 1-3 from the MES protocol for animal acclimatization, grouping, and compound administration.

    • At the time of peak drug effect, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).

    • Immediately after PTZ administration, place each animal in an individual observation cage.

    • Observe the animals for 30 minutes for the presence or absence of clonic seizures (lasting at least 5 seconds).

  • Endpoint: The absence of a clonic seizure episode is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. The ED₅₀ value is determined by probit analysis.

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the neurotoxic side effects of a compound.

  • Animals: Male albino mice (20-25 g).

  • Apparatus: A rotarod apparatus with a rotating rod (e.g., 3 cm diameter).

  • Procedure:

    • Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 trials before the experiment.

    • On the day of the experiment, administer the test compounds, vehicle, or positive controls.

    • At the time of peak drug effect, place the animals on the rotating rod.

    • Record the time each animal is able to maintain its balance on the rod, up to a maximum of 1 or 2 minutes.

  • Endpoint: An animal is considered to have failed the test if it falls off the rod.

  • Data Analysis: The TD₅₀, the dose at which 50% of the animals fail the test, is calculated using probit analysis.

Mandatory Visualizations

General Synthetic Scheme

The following diagram illustrates a general synthetic pathway for the creation of 7-amino-substituted-2H-1,4-benzoxazin-3(4H)-ones from a 7-nitro precursor.

G Start This compound Intermediate 7-Amino-2H-1,4-benzoxazin-3(4H)-one Start->Intermediate Reduction (e.g., Fe/HCl or H₂/Pd-C) Product 7-Substituted-amino-2H-1,4- benzoxazin-3(4H)-one Derivatives Intermediate->Product Reaction with Aldehyde/Ketone + Reducing Agent (Reductive Amination)

Caption: General synthesis of 7-amino-benzoxazinone derivatives.

Anticonvulsant Screening Workflow

This diagram outlines the typical workflow for the preclinical screening of novel anticonvulsant compounds.

G cluster_0 Initial Screening cluster_1 Toxicity and Potency cluster_2 Lead Optimization A Compound Synthesis B Maximal Electroshock (MES) Test A->B C Subcutaneous PTZ (scPTZ) Test A->C D Rotarod Neurotoxicity Test B->D E ED₅₀ Determination B->E C->D C->E F TD₅₀ Determination D->F G Calculate Protective Index (PI) E->G F->G H Structure-Activity Relationship (SAR) Studies G->H

Caption: Preclinical screening workflow for anticonvulsant candidates.

Proposed Signaling Pathway: Blockade of Voltage-Gated Sodium Channels

The potent activity of the lead compound 4b in the MES test, coupled with a lack of activity in the scPTZ test, strongly suggests a mechanism of action involving the blockade of voltage-gated sodium channels, similar to established drugs like phenytoin and carbamazepine.[1] This mechanism prevents the spread of seizure activity within the brain.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron AP Action Potential (High Frequency Firing) NaChannel Voltage-Gated Na+ Channel AP->NaChannel Opens Vesicle Synaptic Vesicle (Glutamate) NaChannel->Vesicle Depolarization Release Glutamate Release Vesicle->Release Triggers GlutReceptor Glutamate Receptor Release->GlutReceptor Binds to Excitation Neuronal Excitation (Seizure Propagation) GlutReceptor->Excitation Leads to Compound 7-Substituted-2H-1,4-benzoxazin-3(4H)-one Derivative (e.g., 4b) Compound->NaChannel Blocks

Caption: Proposed mechanism of action via sodium channel blockade.

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of new anticonvulsant therapies. The lead compound, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b), demonstrates potent activity in the MES model with a favorable protective index, suggesting its potential efficacy against generalized tonic-clonic seizures. The likely mechanism of action is the blockade of voltage-gated sodium channels. Further optimization of this scaffold based on the provided structure-activity relationship data may lead to the discovery of even more potent and safer anticonvulsant drug candidates.

References

Application Note: HPLC Purification of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of 7-nitro-2H-1,4-benzoxazin-3(4H)-one, a key intermediate in pharmaceutical and agrochemical synthesis, using High-Performance Liquid Chromatography (HPLC).[1] The described method is a robust reverse-phase HPLC procedure designed for high-resolution separation and purification.

Introduction

This compound is a versatile chemical building block utilized in the synthesis of bioactive molecules and dyes.[1] Its purification is a critical step to ensure the quality and purity of final products in drug development and other chemical industries. Reverse-phase HPLC is a widely used technique for the separation of organic compounds based on their hydrophobicity.[2][3] This protocol outlines a reliable method using a C18 stationary phase with a gradient elution of acetonitrile and water.[4]

Experimental Protocol

This protocol is designed for a standard analytical or semi-preparative HPLC system.

1. Materials and Reagents:

  • Sample: Crude this compound, dissolved in a suitable solvent (e.g., Acetonitrile or Methanol)

  • Mobile Phase A: HPLC-grade water with 0.1% Formic Acid

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.

3. Chromatographic Conditions:

A summary of the HPLC conditions is provided in the table below.

ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Gradient Program See Table 2

Table 1: HPLC Chromatographic Conditions

4. Gradient Elution Program:

The separation is achieved using a linear gradient as detailed below.

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.09010
20.01090
25.01090
25.19010
30.09010

Table 2: Gradient Elution Program

5. Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase B (Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Start the data acquisition and run the gradient program as described in Table 2.

  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

  • Post-Run: After the elution of the target compound, wash the column with a high percentage of the organic solvent and then re-equilibrate to the initial conditions for the next run.

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_process Purification Process cluster_post Post-Processing SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection SystemPrep HPLC System Equilibration SystemPrep->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection FractionCollection Fraction Collection Detection->FractionCollection Identify Peak Analysis Purity Analysis (e.g., Analytical HPLC) FractionCollection->Analysis Collected Fractions

Caption: Workflow for the HPLC purification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful purification of this compound using reverse-phase HPLC. The method is robust, reproducible, and can be adapted for either analytical or semi-preparative scale purification, making it a valuable tool for researchers and professionals in the fields of chemical synthesis and drug development.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Nitro-2H-1,4-benzoxazin-3(4H)-one and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[1] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as novel therapeutic agents. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of these derivatives, along with a summary of reported activity and proposed mechanisms of action.

Data Presentation

The cytotoxic activity of this compound derivatives has been evaluated against several human cancer cell lines. The following tables summarize the available quantitative data, providing a comparative overview of their potency.

Table 1: Cytotoxicity of 7-Nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-one Derivatives against HeLa Cells [2]

Compound IDSubstitution on 2-aryl ring% Cell Viability% Apoptotic Index
3a 4-Methyl28.5475.61
3c 2-Methyl44.6768.32
3d 4-Bromo62.7159.81
3e 2-Bromo87.2252.86
3f 3-Chloro71.5955.43
3g 3-Fluoro68.3357.29
3h Naphthalen-1-yl55.8262.17
3i (E)-4-Fluorostyryl51.2665.74
3k 4-Hydroxy39.1571.93
Doxorubicin (Standard)19.98-

Data from MTT assay and Hoechst 33258 staining assay.[2]

Table 2: IC₅₀ Values of 2H-1,4-Benzoxazin-3(4H)-one Derivatives Against Various Cancer Cell Lines [4]

Compound IDCancer Cell LineIC₅₀ (µM)
c5 Huh-7 (Liver)28.48
c14 Huh-7 (Liver)32.60
c16 Huh-7 (Liver)31.87
c18 Huh-7 (Liver)19.05
5b MCF-7 (Breast)17.08 (µg/mL)
5b HeLa (Cervical)15.38 (µg/mL)
3c A549 (Lung)3.29

Note: Not all compounds in this table have the 7-nitro substitution, but they share the core benzoxazinone structure.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from studies on 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones.[2]

1. Cell Seeding:

  • Culture human cancer cells (e.g., HeLa) in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Trypsinize confluent cells and seed them into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of medium.

  • Allow the cells to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of the this compound derivatives in DMSO.

  • Dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Replace the old medium in the 96-well plates with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plates for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: Hoechst 33258 Staining for Apoptosis Detection

This protocol is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[2]

1. Cell Culture and Treatment:

  • Seed cells on sterile glass coverslips placed in 6-well plates and allow them to adhere.

  • Treat the cells with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

2. Cell Fixation and Staining:

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Stain the cells with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.

3. Microscopy and Analysis:

  • Wash the cells with PBS to remove excess stain.

  • Mount the coverslips on glass slides with a drop of mounting medium.

  • Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei, while normal cells will have uniformly stained, larger nuclei.

  • Calculate the apoptotic index by counting the number of apoptotic cells relative to the total number of cells in several random fields. % Apoptotic Index = (Number of apoptotic cells / Total number of cells) x 100

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of this compound derivatives.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis & Mechanism cluster_results Results cell_culture Cancer Cell Culture (e.g., HeLa, Huh-7) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Stock Solutions of This compound Derivatives in DMSO treatment Treat Cells with Test Compounds compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT or CCK-8) incubation->viability_assay apoptosis_assay Apoptosis Assay (Hoechst Staining) incubation->apoptosis_assay dna_damage_assay DNA Damage Assay (γ-H2AX Staining) incubation->dna_damage_assay data_acquisition Measure Absorbance viability_assay->data_acquisition calculation Calculate % Cell Viability and IC50 Values data_acquisition->calculation report Summarize Data in Tables and Propose Mechanism calculation->report apoptosis_assay->report dna_damage_assay->report

Caption: Experimental workflow for cytotoxicity assessment.

Proposed Signaling Pathways

The cytotoxic effects of these derivatives are believed to be mediated through the induction of DNA damage and subsequent apoptosis. The following diagrams depict the proposed signaling pathways.

1. DNA Damage Response Pathway

Some 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to induce DNA damage, as indicated by the upregulation of γ-H2AX, a marker for DNA double-strand breaks.[4] This damage can trigger a cascade of signaling events leading to cell cycle arrest and apoptosis.

G compound This compound Derivatives dna_damage DNA Double-Strand Breaks compound->dna_damage Induces atm_atr Activation of ATM/ATR Kinases dna_damage->atm_atr Activates h2ax Phosphorylation of H2AX (γ-H2AX) atm_atr->h2ax Phosphorylates p53 Activation of p53 atm_atr->p53 Activates cell_cycle_arrest Cell Cycle Arrest (G1/S and G2/M Checkpoints) p53->cell_cycle_arrest Induces apoptosis Apoptosis p53->apoptosis Promotes

Caption: Proposed DNA damage response pathway.

2. Apoptosis Induction Pathway

The induction of apoptosis is a key mechanism of action for these compounds. Evidence suggests the involvement of caspase activation.[4] The pathway may proceed through the intrinsic (mitochondrial) route, often triggered by DNA damage and p53 activation.

G p53 Activated p53 bax Upregulation of Pro-apoptotic Proteins (e.g., Bax) p53->bax bcl2 Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2) p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp7 Caspase-7 Activation casp9->casp7 apoptosis Apoptosis (Cell Death) casp7->apoptosis

Caption: Proposed intrinsic apoptosis pathway.

References

Application Notes and Protocols for Anti-inflammatory Screening of 7-nitro-2H-1,4-benzoxazin-3(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data associated with the anti-inflammatory screening of novel synthetic analogs of 7-nitro-2H-1,4-benzoxazin-3(4H)-one. The protocols detailed below are based on established in vitro assays designed to assess the potential of these compounds to mitigate inflammatory responses at the cellular level.

Introduction

Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of drug discovery. The 2H-1,4-benzoxazin-3(4H)-one scaffold is a promising heterocyclic system that has been explored for various biological activities.[1] This document focuses on derivatives of this core structure, specifically analogs that have been synthesized and evaluated for their ability to modulate key inflammatory pathways.

Recent studies on 2H-1,4-benzoxazin-3(4H)-one derivatives, such as those modified with a 1,2,3-triazole moiety, have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells.[2][3] These compounds have been shown to effectively reduce the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[2] The underlying mechanism for some of these promising analogs involves the activation of the Nrf2-HO-1 signaling pathway, a key regulator of cellular antioxidant and anti-inflammatory responses.[2][4]

Data Presentation

The following tables summarize the quantitative data from the anti-inflammatory screening of a series of 2H-1,4-benzoxazin-3(4H)-one analogs.

Table 1: Cytotoxicity of 2H-1,4-benzoxazin-3(4H)-one Analogs in BV-2 Microglial Cells

Compound IDConcentration (µM)Cell Viability (% of Control)
e2 10>95%
e16 10>95%
e20 10>95%
Control-100%

Data is presented for the most promising compounds that exhibited significant anti-inflammatory effects without notable cytotoxicity.[2]

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Cells

Compound IDConcentration (µM)NO Production (% of LPS-stimulated control)
e2 1045.3 ± 3.1%
e16 1038.7 ± 2.8%
e20 1042.1 ± 2.5%
Resveratrol (Positive Control)2042.0 ± 2.5%
LPS Control-100%

Values are expressed as mean ± standard deviation.[3]

Table 3: Effect of Lead Compounds on Pro-inflammatory Cytokine mRNA Expression

Treatment (10 µM)IL-1β mRNA (fold change vs. LPS)IL-6 mRNA (fold change vs. LPS)TNF-α mRNA (fold change vs. LPS)
e2 Significantly DecreasedSignificantly DecreasedSignificantly Decreased
e16 Significantly DecreasedSignificantly DecreasedSignificantly Decreased
e20 Significantly DecreasedSignificantly DecreasedSignificantly Decreased

Qualitative summary of quantitative PCR (qPCR) data, indicating a significant downregulation of pro-inflammatory cytokine gene expression by the test compounds in LPS-stimulated BV-2 cells.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Maintenance
  • Cell Line: BV-2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere. The medium is replaced every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

Cytotoxicity Assessment (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Protocol:

    • Seed BV-2 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 2H-1,4-benzoxazin-3(4H)-one analogs for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the level of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Protocol:

    • Seed BV-2 cells in 96-well plates as described for the MTT assay.

    • Pre-treat the cells with the test compounds for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression

qPCR is used to measure the mRNA levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

  • Protocol:

    • Seed BV-2 cells in 6-well plates and treat with compounds and LPS as described for the NO assay.

    • After the incubation period, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using the synthesized cDNA, gene-specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.

    • Relative gene expression is calculated using the 2-ΔΔCt method, with results normalized to the housekeeping gene.

Western Blot Analysis for Protein Expression

This technique is used to determine the protein levels of key signaling molecules (e.g., Nrf2, HO-1, iNOS, COX-2).

  • Protocol:

    • Culture and treat BV-2 cells in 6-well plates.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, HO-1, iNOS, COX-2, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry analysis is performed to quantify the protein expression levels, which are normalized to a loading control like β-actin.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies start Synthesized This compound Analogs cytotoxicity Cytotoxicity Assessment (MTT Assay) start->cytotoxicity no_assay NO Production Assay (Griess Test) cytotoxicity->no_assay Non-toxic Concentrations lead_selection Lead Compound Selection no_assay->lead_selection Active Compounds qpcr Cytokine Gene Expression (qPCR: TNF-α, IL-6, IL-1β) lead_selection->qpcr western_blot Protein Expression (Western Blot) lead_selection->western_blot pathway_analysis Signaling Pathway Elucidation qpcr->pathway_analysis western_blot->pathway_analysis end Therapeutic Potential pathway_analysis->end Identification of Anti-inflammatory Mechanism

Caption: Experimental workflow for the anti-inflammatory screening of benzoxazinone analogs.

signaling_pathway cluster_0 Cellular Response to LPS cluster_1 Intervention with Benzoxazinone Analogs LPS LPS TLR4 TLR4 Receptor LPS->TLR4 InflammatoryPathways Pro-inflammatory Signaling Pathways (e.g., NF-κB) TLR4->InflammatoryPathways ProinflammatoryGenes iNOS, COX-2, TNF-α, IL-6, IL-1β Gene Transcription InflammatoryPathways->ProinflammatoryGenes Inflammation Inflammation ProinflammatoryGenes->Inflammation Compound Benzoxazinone Analog (e.g., e16) Nrf2 Nrf2 Compound->Nrf2 Prevents degradation by Keap1 Keap1 Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation and Binding HO1 HO-1 Expression ARE->HO1 AntiInflammatory Anti-inflammatory Effect HO1->AntiInflammatory AntiInflammatory->ProinflammatoryGenes Inhibition

Caption: Proposed Nrf2-HO-1 signaling pathway activated by benzoxazinone analogs.

References

Application Notes and Protocols: 7-Nitro-2H-1,4-benzoxazin-3(4H)-one as a Pro-fluorescent Probe for Nitroreductase Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitro-2H-1,4-benzoxazin-3(4H)-one is a versatile bicyclic heteroatom-containing compound that serves as a valuable scaffold in medicinal chemistry and drug discovery. While the compound itself is non-fluorescent, it functions as a pro-fluorescent probe for the detection of nitroreductase (NTR) activity. Nitroreductases are enzymes that are significantly overexpressed in hypoxic environments, a characteristic feature of solid tumors. This differential expression makes nitroreductase a key biomarker for tumor hypoxia and a target for hypoxia-activated prodrugs.

The detection principle relies on the enzymatic reduction of the non-fluorescent this compound to the highly fluorescent 7-amino-2H-1,4-benzoxazin-3(4H)-one by nitroreductase in the presence of a cofactor such as NADH or NADPH. This "turn-on" fluorescent response provides a sensitive and selective method for detecting nitroreductase activity in vitro and for imaging hypoxic regions in cell culture and potentially in vivo.

Mechanism of Action

The functionality of this compound as a pro-fluorescent probe is centered on the quenching effect of the aromatic nitro group. In its native state, the electron-withdrawing nitro group effectively quenches the potential fluorescence of the benzoxazinone core through non-radiative decay pathways.

Upon enzymatic reduction by nitroreductase, the nitro group (-NO₂) is converted to an amino group (-NH₂). This transformation from an electron-withdrawing to an electron-donating group fundamentally alters the electronic properties of the molecule, leading to the "turn-on" of a strong fluorescent signal from the resulting 7-amino-2H-1,4-benzoxazin-3(4H)-one.

G Mechanism of Fluorescence Activation Pro_fluorophore This compound (Non-fluorescent) Fluorophore 7-Amino-2H-1,4-benzoxazin-3(4H)-one (Fluorescent) Pro_fluorophore->Fluorophore Reduction NTR Nitroreductase (NTR) + NADH/NADPH NTR->Pro_fluorophore

Figure 1: Mechanism of this compound activation.

Photophysical Properties

The successful application of a fluorescent probe hinges on its photophysical characteristics. The key parameters for the activated form of the probe, 7-amino-2H-1,4-benzoxazin-3(4H)-one, are summarized below. It is important to note that while the general principles are well-established for this class of compounds, the specific quantitative data for this particular molecule may require experimental determination.

PropertyValueNotes
Excitation Maximum (λex) ~360 - 400 nm (Estimated)The exact wavelength should be determined experimentally.
Emission Maximum (λem) ~450 - 550 nm (Estimated)Expected to be in the blue-green region of the spectrum.
Quantum Yield (Φ) To be determinedExpected to be significantly higher than the nitro-precursor.
Molar Extinction Coefficient (ε) To be determined
Stokes Shift To be determinedThe difference between λex and λem.

Experimental Protocols

Protocol 1: In Vitro Nitroreductase Assay

This protocol describes a method to quantify nitroreductase activity using this compound as a fluorogenic substrate.

Materials:

  • This compound

  • Recombinant nitroreductase (e.g., from E. coli)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) or β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • DMSO (for stock solution preparation)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of NADH or NADPH in Assay Buffer.

    • Prepare a stock solution of nitroreductase in Assay Buffer. The final concentration will depend on the specific activity of the enzyme.

  • Assay Setup:

    • In a 96-well black microplate, add the following components in the order listed:

      • Assay Buffer to a final volume of 100 µL.

      • NADH or NADPH to a final concentration of 100-200 µM.

      • This compound to a final concentration of 10-50 µM.

    • Include control wells:

      • Negative Control 1: All components except nitroreductase.

      • Negative Control 2: All components except NADH/NADPH.

      • Blank: Assay buffer only.

  • Initiation of Reaction:

    • Initiate the reaction by adding varying concentrations of nitroreductase to the wells.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the predetermined excitation and emission wavelengths for 7-amino-2H-1,4-benzoxazin-3(4H)-one.

G In Vitro Nitroreductase Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) Prep_Probe Prepare Probe Stock (10 mM in DMSO) Add_Probe Add Probe Prep_Probe->Add_Probe Prep_NADH Prepare NADH Stock (10 mM in Buffer) Add_NADH Add NADH Prep_NADH->Add_NADH Prep_NTR Prepare NTR Stock (in Buffer) Add_NTR Add Nitroreductase (Initiate Reaction) Prep_NTR->Add_NTR Add_Buffer Add Assay Buffer Add_Buffer->Add_NADH Add_NADH->Add_Probe Add_Probe->Add_NTR Incubate Incubate (37°C, 30-60 min) Add_NTR->Incubate Measure Measure Fluorescence Incubate->Measure

Figure 2: Workflow for the in vitro nitroreductase assay.
Protocol 2: Detection of Hypoxia in Cultured Cells

This protocol provides a general guideline for imaging hypoxia in cultured cells using this compound.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂, DFO)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture:

    • Culture cells of interest (e.g., cancer cell lines like HeLa, MCF-7) in appropriate medium supplemented with FBS and antibiotics.

    • Seed cells in a suitable format for imaging (e.g., glass-bottom dishes, 96-well imaging plates).

  • Induction of Hypoxia:

    • For chamber-induced hypoxia: Place the cells in a hypoxia chamber with a controlled gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂) for 12-24 hours.

    • For chemically-induced hypoxia: Treat cells with a hypoxia-mimicking agent such as CoCl₂ (100-200 µM) or DFO (100-200 µM) for 12-24 hours.

    • Maintain a parallel set of cells under normoxic conditions (standard incubator) as a control.

  • Probe Loading:

    • Prepare a working solution of this compound (e.g., 10 µM) in serum-free cell culture medium.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to both hypoxic and normoxic cells and incubate for 30-60 minutes at 37°C.

  • Imaging:

    • Remove the probe-containing medium and wash the cells twice with PBS.

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of 7-amino-2H-1,4-benzoxazin-3(4H)-one.

    • Acquire images from both hypoxic and normoxic cells and compare the fluorescence intensity.

G Cell-Based Hypoxia Imaging Workflow cluster_culture Cell Culture cluster_hypoxia Hypoxia Induction Seed_Cells Seed Cells in Imaging Plate Hypoxic_Condition Hypoxic Condition (e.g., 1% O₂) Seed_Cells->Hypoxic_Condition Normoxic_Condition Normoxic Condition (Control) Seed_Cells->Normoxic_Condition Probe_Loading Load Cells with Probe (10 µM, 30-60 min) Hypoxic_Condition->Probe_Loading Normoxic_Condition->Probe_Loading Wash_Cells Wash Cells with PBS Probe_Loading->Wash_Cells Image_Cells Fluorescence Imaging Wash_Cells->Image_Cells

Figure 3: Workflow for detecting hypoxia in cultured cells.

Data Interpretation and Troubleshooting

  • High Background Fluorescence: Ensure complete removal of the probe after loading and before imaging. The non-reduced nitro-form of the probe should have minimal fluorescence. If high background persists, consider reducing the probe concentration or incubation time.

  • Low Signal: The expression of nitroreductase can vary significantly between cell lines. Ensure the chosen cell line is appropriate for hypoxia studies. Verify the induction of hypoxia, for example, by western blotting for HIF-1α. Optimize the probe concentration and incubation time.

  • Phototoxicity: If cell death is observed during imaging, reduce the excitation light intensity and/or the exposure time.

Conclusion

This compound represents a promising pro-fluorescent probe for the detection of nitroreductase activity, with significant applications in cancer biology and drug development. Its "turn-on" fluorescence upon reduction in hypoxic environments provides a robust tool for studying the tumor microenvironment and for screening hypoxia-activated therapeutics. The provided protocols offer a starting point for the successful implementation of this probe in a research setting. Experimental optimization of parameters such as probe concentration, incubation times, and instrument settings is recommended for achieving the best results in specific experimental systems.

Application Notes and Protocols for Click Chemistry Reactions with 7-Nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of 7-nitro-2H-1,4-benzoxazin-3(4H)-one and its subsequent use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This methodology enables the facile conjugation of the benzoxazinone core to a wide variety of molecules, facilitating the development of novel therapeutics and research tools.

Introduction

This compound is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its nitro group enhances its reactivity, making it a key building block for novel bioactive molecules.[1] Click chemistry, a class of highly efficient and selective reactions, offers a powerful tool for modifying complex molecular scaffolds.[2][] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry, forming a stable triazole linkage between an azide and a terminal alkyne.[2][][4][5]

This document outlines a two-step process:

  • Functionalization: Introduction of an alkyne moiety onto the this compound scaffold.

  • Click Conjugation: Copper-catalyzed reaction of the alkyne-functionalized benzoxazinone with an azide-containing molecule.

Experimental Protocols

Part 1: Synthesis of Alkyne-Functionalized this compound

This protocol is adapted from a similar synthesis with a 6-amino-2H-benzo[b][2][6]oxazin-3(4H)-one derivative.[7] It involves the reduction of the nitro group to an amine, followed by amidation with an alkyne-containing carboxylic acid.

Step 1a: Reduction of this compound to 7-amino-2H-1,4-benzoxazin-3(4H)-one

  • Materials:

    • This compound

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-amino-2H-1,4-benzoxazin-3(4H)-one.

Step 1b: Amidation to yield N-(7-nitro-3-oxo-3,4-dihydro-2H-benzo[b][2][6]oxazin-6-yl)propiolamide

  • Materials:

    • 7-amino-2H-1,4-benzoxazin-3(4H)-one

    • Propiolic acid

    • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 7-amino-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) and propiolic acid (1.2 eq) in anhydrous DMF.

    • Add HATU (1.5 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the alkyne-functionalized product.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This general protocol can be used to conjugate the alkyne-functionalized this compound with a molecule of interest containing an azide group.

  • Materials:

    • Alkyne-functionalized this compound (from Part 1)

    • Azide-containing molecule of interest (e.g., benzyl azide as a model)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol (t-BuOH)

    • Water (H₂O)

  • Procedure:

    • In a reaction vial, dissolve the alkyne-functionalized this compound (1.0 eq) and the azide-containing molecule (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2,3-triazole conjugate.

Data Presentation

Reactant 1 (Benzoxazinone Derivative) Reactant 2 (Azide) Catalyst System Solvent Reaction Time (h) Yield (%) Reference
3-ethynyl-N-(3-oxo-3,4-dihydro-2H-benzo[b][2][6]oxazin-6-yl)benzamide1-(azidomethyl)-4-bromobenzeneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1285[7]
3-ethynyl-N-(3-oxo-3,4-dihydro-2H-benzo[b][2][6]oxazin-6-yl)benzamide1-(azidomethyl)-4-fluorobenzeneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1288[7]
3-ethynyl-N-(3-oxo-3,4-dihydro-2H-benzo[b][2][6]oxazin-6-yl)benzamide1-(azidomethyl)-4-chlorobenzeneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1282[7]
Benzyl azidePhenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat0.08>99[8]
Benzyl azidep-tolylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat0.08>99[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Alkyne-Functionalized Benzoxazinone cluster_click Click Chemistry Conjugation start This compound reduction Reduction (Fe, NH4Cl) start->reduction amine 7-Amino-2H-1,4-benzoxazin-3(4H)-one reduction->amine amidation Amidation (Propiolic Acid, HATU, DIPEA) amine->amidation alkyne Alkyne-Functionalized Benzoxazinone amidation->alkyne click_reaction CuAAC Reaction (CuSO4, NaAsc) alkyne->click_reaction azide Azide-containing Molecule azide->click_reaction product Triazole Conjugate click_reaction->product

Caption: Workflow for the synthesis and click chemistry conjugation of this compound.

signaling_pathway_example cluster_cell Potential Application in Drug Discovery drug Benzoxazinone-Triazole Conjugate receptor Target Receptor drug->receptor Binding signaling Downstream Signaling Cascade receptor->signaling Activation response Cellular Response (e.g., Anti-inflammatory) signaling->response

Caption: Hypothetical signaling pathway modulation by a benzoxazinone-triazole drug conjugate.

References

Application Notes and Protocols for 7-nitro-2H-1,4-benzoxazin-3(4H)-one Based Drugs: Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide an overview of the mechanism of action for drugs based on the 7-nitro-2H-1,4-benzoxazin-3(4H)-one scaffold, focusing on their potential as anticancer and anti-inflammatory agents. The protocols included detail key experiments for evaluating their biological activity.

Anticancer and Antioxidant Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and pro-apoptotic effects against cancer cell lines.[1][2] Furthermore, these compounds often possess antioxidant properties that may contribute to their overall therapeutic profile.[1][2]

Quantitative Data Summary

The following tables summarize the biological activity of various 7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-one derivatives.

Table 1: Anticancer Activity Data [1][2]

CompoundCell LineActivityMeasurementValue
3a HeLaCytotoxicity% Inhibition of Cell ViabilitySignificant
3c HeLaCytotoxicity% Inhibition of Cell Viability28.54 - 44.67% (similar to Doxorubicin)
3k HeLaCytotoxicity% Inhibition of Cell ViabilitySignificant
3a HeLaPro-apoptoticApoptotic Index52.86 - 75.61%
3c HeLaPro-apoptoticApoptotic Index52.86 - 75.61%
3k HeLaPro-apoptoticApoptotic Index52.86 - 75.61%
14b A549 (lung)CytotoxicityIC507.59 ± 0.31 µM
14c A549 (lung)CytotoxicityIC5018.52 ± 0.59 µM

Table 2: Antioxidant Activity and Docking Study Data [1][2]

CompoundAssayMeasurementValue
3a-k DPPH Radical Scavenging% Inhibition34.45 - 85.93%
3a Docking StudyInhibition Constant (Ki)4.397 nmol
3h Docking StudyInhibition Constant (Ki)3.713 nmol
Experimental Protocols

Protocol 1: MTT Assay for Anti-proliferative Potential

This protocol is used to assess the cytotoxic effect of the compounds on cancer cells.[1]

  • Materials:

    • HeLa cells (or other suitable cancer cell line)

    • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Seed HeLa cells in 96-well plates at a density of 1x10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for another 24 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Hoechst 33258 Staining for Pro-apoptotic Potential

This protocol is used to visualize nuclear changes characteristic of apoptosis.[1]

  • Materials:

    • HeLa cells

    • Test compounds

    • Hoechst 33258 staining solution

    • Phosphate-buffered saline (PBS)

    • Fixation solution (e.g., 4% paraformaldehyde in PBS)

    • Fluorescence microscope

  • Procedure:

    • Culture HeLa cells on coverslips in a 24-well plate.

    • Treat cells with the test compounds for the desired time.

    • Wash the cells with PBS.

    • Fix the cells with the fixation solution for 15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Stain the cells with Hoechst 33258 solution for 10 minutes in the dark.

    • Wash the cells with PBS to remove excess stain.

    • Mount the coverslips on microscope slides.

    • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

    • Calculate the apoptotic index by counting the number of apoptotic cells relative to the total number of cells.

Protocol 3: DPPH Free Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of the compounds to scavenge free radicals.[1]

  • Materials:

    • Test compounds

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

    • Methanol

    • Spectrophotometer

  • Procedure:

    • Prepare different concentrations of the test compounds in methanol.

    • Add a fixed volume of the DPPH solution to each concentration of the test compound.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity.

Proposed Anticancer Mechanism of Action

The anticancer activity of this compound derivatives is believed to be mediated through the induction of apoptosis.[1][2] Some derivatives have also been shown to induce DNA damage and autophagy in tumor cells.[4][5]

anticancer_mechanism cluster_drug 7-Nitrobenzoxazinone Drug cluster_cell Cancer Cell drug Drug dna_damage DNA Damage drug->dna_damage apoptosis Apoptosis drug->apoptosis autophagy Autophagy drug->autophagy dna_damage->apoptosis cell_death Cell Death apoptosis->cell_death autophagy->cell_death

Caption: Proposed anticancer mechanism of 7-nitrobenzoxazinone drugs.

Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have also been investigated for their anti-inflammatory properties. A key mechanism identified is the activation of the Nrf2-HO-1 signaling pathway, which helps to reduce oxidative stress and inflammation.[6]

Experimental Workflow: Investigating Anti-inflammatory Effects

The following workflow outlines the key steps to assess the anti-inflammatory potential of these compounds in a cell-based model.

anti_inflammatory_workflow start Start cell_culture Culture BV-2 microglia cells start->cell_culture lps_stimulation Stimulate with LPS to induce inflammation cell_culture->lps_stimulation compound_treatment Treat with 7-nitrobenzoxazinone derivatives lps_stimulation->compound_treatment no_measurement Measure Nitric Oxide (NO) production (Griess Assay) compound_treatment->no_measurement ros_measurement Measure intracellular ROS levels compound_treatment->ros_measurement protein_analysis Analyze Nrf2 and HO-1 protein expression (Western Blot) compound_treatment->protein_analysis end End no_measurement->end ros_measurement->end protein_analysis->end nrf2_pathway cluster_nucleus Nucleus drug 7-Nitrobenzoxazinone Derivative keap1_nrf2 Keap1-Nrf2 Complex drug->keap1_nrf2 inhibition of Keap1 binding nrf2 Nrf2 (transcription factor) keap1_nrf2->nrf2 Nrf2 release nucleus Nucleus nrf2->nucleus are Antioxidant Response Element (ARE) ho1 Heme Oxygenase-1 (HO-1) Expression are->ho1 anti_inflammatory Anti-inflammatory Effects & Reduced ROS ho1->anti_inflammatory nrf2_nuc Nrf2 nrf2_nuc->are binds to

References

Application of 7-nitro-2H-1,4-benzoxazin-3(4H)-one in the Synthesis of Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-nitro-2H-1,4-benzoxazin-3(4H)-one is a valuable intermediate in the synthesis of novel herbicides. Its chemical structure allows for strategic modifications to develop potent inhibitors of protoporphyrinogen oxidase (PPO, E.C. 1.3.3.4), a key enzyme in the chlorophyll and heme biosynthetic pathways in plants.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates singlet oxygen species that cause rapid membrane damage and cell death, resulting in effective weed control. The benzoxazinone scaffold is a versatile building block for creating new PPO inhibitors with high efficacy and selectivity.[1]

The primary synthetic strategy involves the reduction of the nitro group at the 7-position to an amino group, yielding 7-amino-2H-1,4-benzoxazin-3(4H)-one. This amino functionality serves as a key handle for introducing various pharmacophores that enhance the herbicidal activity and modulate the spectrum of weed control. This document provides detailed application notes and protocols for the synthesis of PPO-inhibiting herbicides using this compound as a starting material.

Data Presentation

The following tables summarize the biological activity of representative herbicidal compounds derived from the benzoxazinone scaffold.

Table 1: In Vitro Inhibitory Activity of Benzoxazinone Derivatives against Plant and Human PPO

Compound IDPlant PPO (Nicotiana tabacum) Kᵢ (nM)Human PPO Kᵢ (μM)Selectivity Index (Human/Plant)
7af ¹1444.83200

¹Compound 7af is ethyl 4-(7-fluoro-6-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)-3-oxo-2,3-dihydro-4H-benzo[b][1][2]oxazin-4-yl)butanoate, a potent PPO inhibitor derived from a fluorinated benzoxazinone core.[1]

Table 2: Herbicidal Efficacy of Benzoxazinone Derivative 7af

Application Rate (g a.i./ha)Weed SpeciesGrowth Inhibition (%)
37.5Broadleaf Weeds>90
37.5Grasses>85

Experimental Protocols

The synthesis of PPO-inhibiting herbicides from this compound typically follows a two-step pathway: reduction of the nitro group followed by N-arylation or acylation.

Step 1: Synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one

This protocol describes the reduction of the nitro group to an amine via catalytic hydrogenation, a common and efficient method.

  • Materials:

    • This compound

    • Raney Nickel (or Palladium on Carbon, 5-10%)

    • Methanol or Ethanol

    • Hydrogen gas

    • Pressurized hydrogenation apparatus (e.g., Parr hydrogenator)

    • Filtration apparatus (e.g., Celite pad)

    • Rotary evaporator

  • Procedure:

    • In a suitable pressure vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Carefully add a catalytic amount of Raney Nickel (approximately 5-10% by weight of the starting material) to the solution.

    • Seal the vessel and purge with nitrogen gas to remove air.

    • Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-5 bar).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 4-6 hours.

    • After completion, cool the reaction mixture to room temperature and carefully vent the excess hydrogen gas.

    • Purge the vessel with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the solvent used in the reaction.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 7-amino-2H-1,4-benzoxazin-3(4H)-one.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of a PPO-Inhibiting Herbicide (Example: N-phenyl derivative)

This protocol provides a general method for the N-arylation of the resulting amino group with a substituted phenylboronic acid, a common step in the synthesis of PPO inhibitors.

  • Materials:

    • 7-amino-2H-1,4-benzoxazin-3(4H)-one

    • Substituted phenylboronic acid (e.g., 2-fluoro-5-carboxyphenylboronic acid)

    • Copper(II) acetate

    • Pyridine or another suitable base

    • Dichloromethane (DCM) or another suitable solvent

    • Magnetic stirrer and heating plate

    • Standard glassware for organic synthesis

  • Procedure:

    • To a round-bottom flask, add 7-amino-2H-1,4-benzoxazin-3(4H)-one (1.0 eq), the substituted phenylboronic acid (1.2 eq), and copper(II) acetate (1.5 eq).

    • Add a suitable solvent such as dichloromethane (DCM).

    • Add pyridine (2.0 eq) to the reaction mixture.

    • Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated if required.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-phenyl-7-amino-2H-1,4-benzoxazin-3(4H)-one derivative.

Mandatory Visualizations

Synthesis_Pathway Start 7-nitro-2H-1,4- benzoxazin-3(4H)-one Intermediate 7-amino-2H-1,4- benzoxazin-3(4H)-one Start->Intermediate Reduction (e.g., H₂, Raney Ni) Product PPO-Inhibiting Herbicide Intermediate->Product N-Arylation or Acylation

Synthetic pathway for PPO-inhibiting herbicides.

Experimental_Workflow cluster_reduction Step 1: Reduction cluster_coupling Step 2: Coupling A Dissolve 7-nitro-benzoxazinone in solvent B Add Catalyst (Raney Ni) A->B C Hydrogenation (H₂, pressure, heat) B->C D Filter to remove catalyst C->D E Concentrate to obtain 7-amino-benzoxazinone D->E F Combine 7-amino-benzoxazinone, boronic acid, and catalyst E->F Proceed to coupling G Add base and solvent F->G H Stir at room temperature G->H I Workup and Purification H->I J Final Herbicide Product I->J

Experimental workflow for herbicide synthesis.

Signaling_Pathway Herbicide Benzoxazinone-based PPO Inhibitor PPO Protoporphyrinogen Oxidase (PPO) Herbicide->PPO Inhibition ProtoIX Protoporphyrinogen IX (accumulates) ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Oxidation Membrane Cell Membrane Damage ROS->Membrane Peroxidation Weed Weed Death Membrane->Weed

Mechanism of action for PPO-inhibiting herbicides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-nitro-2H-1,4-benzoxazin-3(4H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main strategies for the synthesis of this compound:

  • Cyclization of a pre-nitrated precursor: This approach involves the reaction of 2-amino-5-nitrophenol with a suitable C2-synthon, such as ethyl bromoacetate, to form the benzoxazinone ring. This method offers good regioselectivity as the nitro group is already in the desired position.

  • Direct nitration of 2H-1,4-benzoxazin-3(4H)-one: This method involves the electrophilic nitration of the parent benzoxazinone ring. The key challenge with this route is controlling the regioselectivity to favor the 7-nitro isomer over other potential isomers (e.g., 6-nitro, 8-nitro, and dinitro products).[1]

Q2: Which synthetic route generally provides a higher yield of the 7-nitro isomer?

A2: The cyclization of 2-amino-5-nitrophenol with ethyl bromoacetate is reported to provide a good yield of 72.5% for the 7-nitro isomer directly.[2] In contrast, direct nitration can lead to a mixture of isomers, and the yield of the desired 7-nitro product is highly dependent on the reaction conditions.[1]

Q3: How can I purify the final this compound product?

A3: The most common method for purification is recrystallization. A documented procedure successfully uses hot tetrahydrofuran (THF) for recrystallization.[2] The choice of solvent may need to be optimized based on the impurities present in the crude product. Column chromatography could be another option for separating isomeric impurities if recrystallization is not effective.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Cyclization Reaction Incomplete reaction of 2-amino-5-nitrophenol.- Ensure starting materials are pure and dry.- Extend the reaction time or slightly increase the reaction temperature (e.g., from 70°C to 80°C), monitoring for potential decomposition.- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Side reactions or decomposition of starting materials/product.- Use an inert atmosphere (e.g., argon) to prevent oxidation.[2]- Add the 2-amino-5-nitrophenol solution dropwise to control the reaction rate and temperature.[2]
Formation of Multiple Isomers in Direct Nitration Use of standard nitrating agents (e.g., H₂SO₄/HNO₃).- Standard nitrating mixtures tend to favor the formation of the 6-nitro and 6,8-dinitro isomers.[1]- To selectively obtain the 7-nitro isomer, a nitrosation-nitration procedure using sodium nitrite and fuming nitric acid is recommended.[1]
Reaction temperature is too high.- Perform the nitration at a low temperature (e.g., 0-5°C) to improve selectivity and minimize side reactions.
Difficulty in Isolating the Product Product remains dissolved in the reaction mixture.- After the reaction, pour the mixture into an ice/water mixture to precipitate the product.[2]
Product is Contaminated with Starting Materials Incomplete reaction or inefficient purification.- Optimize the recrystallization process by trying different solvents or solvent mixtures.- Consider using column chromatography for purification if recrystallization is insufficient.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Materials Key Reagents Reported Yield Key Advantages Key Disadvantages
Cyclization2-Amino-5-nitrophenol, Ethyl bromoacetatePotassium fluoride, DMF72.5%[2]High regioselectivity, good yieldAvailability of the starting nitrophenol
Direct Nitration (Selective for 7-nitro)2H-1,4-benzoxazin-3(4H)-oneSodium nitrite, Fuming nitric acidNot explicitly quantified, but stated to favor the 7-nitro isomer.[1]Utilizes a more readily available starting materialRequires careful control of reaction conditions to ensure selectivity
Direct Nitration (Non-selective)2H-1,4-benzoxazin-3(4H)-oneSulfuric acid, Nitric acidLeads to a mixture of 6-nitro and 6,8-dinitro isomers.[1]Simple reagentsPoor selectivity for the 7-nitro isomer

Experimental Protocols

Protocol 1: Synthesis via Cyclization of 2-Amino-5-nitrophenol [2]

  • Under an argon atmosphere, add ethyl bromoacetate (7.2 ml, 65 mmol) to a solution of anhydrous potassium fluoride (10 g, 172.1 mmol) in 50 ml of anhydrous dimethylformamide (DMF).

  • Stir the solution for 30 minutes at room temperature.

  • Dissolve 2-amino-5-nitrophenol (10 g, 65 mmol) in 25 ml of DMF and add it dropwise to the reaction mixture with stirring.

  • After the addition is complete, warm the reaction to 70°C and stir for 16-24 hours.

  • Pour the reaction mixture into 300 ml of an ice/water mixture with stirring, which should result in the immediate formation of a yellow precipitate.

  • Filter the solid and dry it in vacuo.

  • Recrystallize the crude product from hot tetrahydrofuran (THF) to obtain tan crystals of this compound.

Protocol 2: Selective Nitration for 7-nitro Isomer [1]

Note: This is a general procedure inferred from the literature, and specific quantities and conditions may require optimization.

  • Dissolve 2H-1,4-benzoxazin-3(4H)-one in a suitable solvent (e.g., a strong acid like sulfuric acid).

  • Cool the solution to a low temperature (e.g., 0-5°C).

  • Slowly add a solution of sodium nitrite in fuming nitric acid to the reaction mixture while maintaining the low temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully quench the reaction by pouring it into an ice/water mixture.

  • Isolate the precipitated solid by filtration.

  • Purify the crude product, likely a mixture of isomers, using column chromatography or fractional recrystallization to isolate the this compound.

Visualizations

experimental_workflow_cyclization start Start reagents Mix Ethyl Bromoacetate and Potassium Fluoride in DMF start->reagents stir1 Stir at RT for 30 min reagents->stir1 add_phenol Add 2-Amino-5-nitrophenol in DMF dropwise stir1->add_phenol heat Heat to 70°C and stir for 16-24h add_phenol->heat precipitate Pour into ice/water to precipitate product heat->precipitate filter_dry Filter and dry the solid precipitate->filter_dry recrystallize Recrystallize from hot THF filter_dry->recrystallize end End Product: This compound recrystallize->end

Caption: Experimental workflow for the synthesis of this compound via cyclization.

troubleshooting_nitration start Low yield or wrong isomer of this compound? check_method Which nitration method was used? start->check_method h2so4_hno3 H₂SO₄/HNO₃ check_method->h2so4_hno3 Standard nanitrite_hno3 NaNO₂/fuming HNO₃ check_method->nanitrite_hno3 Selective outcome_h2so4 This method favors 6-nitro and 6,8-dinitro isomers. To obtain the 7-nitro isomer, use the alternative method. h2so4_hno3->outcome_h2so4 check_conditions Review reaction conditions: - Low temperature (0-5°C)? - Slow addition of nitrating agent? nanitrite_hno3->check_conditions optimize Optimize temperature and addition rate to improve regioselectivity. check_conditions->optimize No

Caption: Troubleshooting logic for regioselectivity in the direct nitration of 2H-1,4-benzoxazin-3(4H)-one.

References

Technical Support Center: Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

Experimental Protocol: Synthesis of this compound

A widely utilized method for the synthesis of this compound involves the reaction of 2-amino-5-nitrophenol with ethyl bromoacetate.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: To a stirred solution of 2-amino-5-nitrophenol in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as anhydrous potassium carbonate (K2CO3) or potassium fluoride (KF).

  • Addition of Alkylating Agent: Slowly add ethyl bromoacetate to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to a temperature between 70-80°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or ethyl acetate to obtain the pure this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side products.

Logical Flow for Troubleshooting:

Troubleshooting_Flow start Low Yield or Impure Product check_starting_materials Verify Purity of Starting Materials start->check_starting_materials check_reaction_conditions Review Reaction Conditions (Temperature, Time, Base) start->check_reaction_conditions analyze_byproducts Identify Side Products (TLC, HPLC, NMR, MS) start->analyze_byproducts sub_sm Isomeric impurities in 2-amino-5-nitrophenol? check_starting_materials->sub_sm sub_reagents Degradation of ethyl bromoacetate? check_starting_materials->sub_reagents sub_conditions Incorrect temperature or reaction time? check_reaction_conditions->sub_conditions sub_base Inappropriate base or amount? check_reaction_conditions->sub_base optimize_purification Optimize Purification Method analyze_byproducts->optimize_purification action_sm Purify starting material or use a new batch sub_sm->action_sm Yes action_reagents Use freshly distilled ethyl bromoacetate sub_reagents->action_reagents Yes action_conditions Optimize temperature and monitor reaction closely sub_conditions->action_conditions Yes action_base Screen different bases and stoichiometry sub_base->action_base Yes

Caption: Troubleshooting workflow for synthesis optimization.

Observed Problem Potential Cause Suggested Solution
Low yield of the desired product Incomplete reaction.Increase reaction time or temperature. Monitor reaction progress by TLC or HPLC until the starting material is consumed.
Degradation of starting materials or product.Ensure the use of anhydrous DMF and fresh ethyl bromoacetate. Avoid excessively high temperatures or prolonged reaction times.
Suboptimal base.The choice of base can influence the reaction rate and side product formation. Consider screening other bases like potassium carbonate or cesium carbonate.
Presence of multiple spots on TLC/peaks in HPLC Formation of side products.Refer to the "Common Side Products" section below for identification and mitigation strategies.
Impure starting materials.Verify the purity of 2-amino-5-nitrophenol and ethyl bromoacetate before use. Impurities in the starting phenol can lead to isomeric byproducts.
Difficulty in product purification Co-elution of product and impurities.Optimize the recrystallization solvent system or consider column chromatography for purification.
Product is an oil or does not crystallize.Ensure all solvent from the reaction is removed. Try different crystallization solvents or techniques like trituration.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this synthesis?

The primary side products arise from the ambident nucleophilic nature of 2-amino-5-nitrophenol and potential impurities in the starting materials.

Common Side Products and Their Formation Pathways:

Side_Products SM 2-Amino-5-nitrophenol + Ethyl Bromoacetate Product This compound (Desired Product) SM->Product O-Alkylation followed by Cyclization N_Alkylated N-Alkylated Intermediate (Side Product 1) SM->N_Alkylated N-Alkylation Isomer 5-nitro-2H-1,4-benzoxazin-3(4H)-one (Isomeric Impurity) SM->Isomer From 2-amino-4-nitrophenol impurity Hydrolysis Bromoacetic acid / Ethanol (Hydrolysis Products) Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Hydrolysis Base, H2O

Caption: Formation pathways of the desired product and common side products.

  • Side Product 1: N-Alkylated Intermediate (2-(ethoxycarbonylmethylamino)-5-nitrophenol)

    • Formation: Direct alkylation of the amino group of 2-amino-5-nitrophenol by ethyl bromoacetate. The amino group is generally more nucleophilic than the phenolic hydroxyl group, making N-alkylation a competitive reaction.

    • Mitigation: The choice of base and solvent can influence the O- vs. N-alkylation ratio. Less polar, aprotic solvents and weaker bases may favor O-alkylation.

  • Side Product 2: Isomeric Impurity (5-nitro-2H-1,4-benzoxazin-3(4H)-one)

    • Formation: This isomer arises if the starting material, 2-amino-5-nitrophenol, is contaminated with its isomer, 2-amino-4-nitrophenol.

    • Mitigation: Ensure the purity of the starting 2-amino-5-nitrophenol by analytical techniques such as NMR or HPLC before starting the synthesis.

  • Side Product 3: Hydrolysis Products

    • Formation: Ethyl bromoacetate can be hydrolyzed by moisture or the base present in the reaction mixture to form bromoacetic acid and ethanol.

    • Mitigation: Use anhydrous solvents and reagents to minimize hydrolysis.

Q2: How can I distinguish the desired product from the N-alkylated intermediate and the isomeric impurity?

Analytical techniques are crucial for differentiating between the product and its potential byproducts.

Compound Expected ¹H NMR Signals (DMSO-d₆) Expected Mass Spectrum (m/z) Notes
This compound Aromatic protons with specific coupling patterns for the 1,2,4-trisubstituted ring. A singlet for the -O-CH₂- protons. A broad singlet for the -NH- proton.[M+H]⁺ = 195.04The chemical shifts of the aromatic protons are key identifiers.
N-Alkylated Intermediate Aromatic protons with a different substitution pattern. Signals for the ethyl ester group (-CH₂- and -CH₃). A triplet and quartet for the ethyl group.[M+H]⁺ = 241.07The presence of the ethyl ester signals is a clear indicator.
5-nitro-2H-1,4-benzoxazin-3(4H)-one Aromatic protons with a different coupling pattern corresponding to a 1,2,5-trisubstituted ring.[M+H]⁺ = 195.04While the mass is the same as the desired product, the ¹H NMR and ¹³C NMR will show distinct differences in the aromatic region. HPLC can also be used for separation and identification based on retention time.

Q3: What is the role of potassium fluoride in this reaction?

Potassium fluoride (KF) acts as a mild base to deprotonate the phenolic hydroxyl group of 2-amino-5-nitrophenol, facilitating the nucleophilic attack on ethyl bromoacetate. Its use in an aprotic solvent like DMF enhances its basicity and nucleophilicity.

Q4: Can I use a different solvent instead of DMF?

While DMF is a common solvent for this reaction due to its high polarity and aprotic nature which promotes SN2 reactions, other polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile could potentially be used. However, reaction conditions, including temperature and time, may need to be re-optimized. It is advisable to perform a small-scale trial before scaling up with a new solvent.

Technical Support Center: 7-nitro-2H-1,4-benzoxazin-3(4H)-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 7-nitro-2H-1,4-benzoxazin-3(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield After Synthesis Incomplete reaction.Ensure starting materials are pure and dry. Monitor the reaction progress using TLC to confirm completion before workup.
Degradation of the product.The nitro group can make the compound sensitive to harsh conditions. Avoid strong acids or bases and high temperatures during workup and purification. While some benzoxazinoids can degrade in soil, the stability of this specific compound under laboratory conditions is not well-documented, so careful handling is recommended.[1]
Loss during extraction.Use appropriate extraction solvents. Dichloromethane or ethyl acetate are common choices for compounds of similar polarity. Perform multiple extractions to ensure complete recovery from the aqueous layer.
Oiling Out During Recrystallization The solvent is too nonpolar for the compound at the desired temperature, or the compound is impure.Try a more polar solvent or a solvent mixture. If impurities are suspected, consider a preliminary purification step like column chromatography.
Persistent Impurities After Recrystallization Impurities have similar solubility to the product.Multiple recrystallizations may be necessary. Alternatively, switch to a different purification method like column chromatography.
Co-elution of Impurities During Column Chromatography Improper solvent system.Optimize the mobile phase for better separation. A gradient elution might be necessary. A common starting point for similar compounds is a hexane/ethyl acetate or dichloromethane/methanol system.
Product Degradation on Silica Gel The compound may be sensitive to the acidic nature of silica gel.Use neutral or deactivated silica gel. Alternatively, consider using a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: While specific impurities for this exact synthesis are not extensively documented in the literature, potential impurities can be inferred from common synthetic routes, which often involve the reaction of 4-nitroanthranilic acid with reagents like chloroacetyl chloride. Potential impurities could include:

  • Unreacted starting materials (e.g., 4-nitroanthranilic acid).
  • Byproducts from side reactions.
  • Residual solvents from the reaction or workup.

Q2: What is a good starting point for a recrystallization solvent?

A2: For compounds with similar structures, solvents like ethanol, methanol, or mixtures of ethyl acetate and hexanes are often effective. A related compound, 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one, has been successfully recrystallized from 2-methoxyethanol.[2] It is recommended to perform small-scale solubility tests with a range of solvents to find the optimal one for your specific product.

Q3: What are the recommended conditions for column chromatography?

A3: A good starting point for column chromatography would be using silica gel as the stationary phase and a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate. For a similar compound, 6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione, a reverse-phase HPLC method has been described using a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[3]

Q4: Is this compound stable?

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a chosen solvent (e.g., ethanol, ethyl acetate) at its boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

General Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Analysis Purity Analysis (TLC, NMR, etc.) Recrystallization->Analysis Column->Analysis Pure Pure Product Analysis->Pure Purity Confirmed

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Low Purity after Initial Purification Recrystallization Initial Method: Recrystallization Start->Recrystallization Yes Chromatography Initial Method: Chromatography Start->Chromatography No Solvent Change Recrystallization Solvent/Mixture Recrystallization->Solvent OptimizeSolvent Optimize Chromatography Mobile Phase Chromatography->OptimizeSolvent MultiRecrystal Perform Multiple Recrystallizations Solvent->MultiRecrystal Still Impure SwitchToColumn Switch to Column Chromatography MultiRecrystal->SwitchToColumn Still Impure ChangeStationary Change Stationary Phase (e.g., Alumina) OptimizeSolvent->ChangeStationary Co-elution Persists CheckDegradation Investigate Product Degradation ChangeStationary->CheckDegradation Still Impure

Caption: Troubleshooting decision tree for purification issues.

References

Stability of 7-nitro-2H-1,4-benzoxazin-3(4H)-one in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 7-nitro-2H-1,4-benzoxazin-3(4H)-one?

While specific data is limited, the this compound structure contains functionalities that could be susceptible to degradation. The nitro group can enhance its reactivity[1]. Like other benzoxazinones, the lactam and ether linkages within the benzoxazine ring may be prone to hydrolysis under acidic or basic conditions[2]. The presence of the nitro group might also make the compound more susceptible to photolytic degradation.

Q2: What are the likely degradation pathways for this compound?

Based on studies of similar benzoxazinoids like DIMBOA and DIBOA, potential degradation pathways could involve the opening of the heterocyclic ring[2][3][4]. For instance, hydrolysis could lead to the formation of an amino acid derivative. It is also possible that the nitro group is reduced to an amino group under certain reductive conditions.

Q3: In which types of solvents should I expect this compound to be most stable?

Generally, aprotic and non-polar solvents are less likely to participate in degradation reactions compared to protic or highly polar solvents. For storage, anhydrous aprotic solvents would likely be preferable. However, experimental use may necessitate polar or protic solvents where the stability will need to be determined empirically. For related benzoxazinoids, pH has been shown to be a critical factor in their degradation in aqueous solutions[2].

Q4: How does temperature affect the stability of this compound?

As with most chemical compounds, higher temperatures are expected to accelerate degradation rates. Thermal degradation studies are recommended to determine the compound's stability at elevated temperatures[5]. For long-term storage, it is advisable to keep the compound in a cool and dark place.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected sample degradation observed during an experiment. The chosen solvent is reacting with the compound.Test the stability of the compound in the solvent at the experimental temperature and timeframe. Consider switching to a more inert solvent if significant degradation is observed.
The compound is sensitive to light.Protect the experimental setup from light by using amber vials or covering the glassware with aluminum foil.
The pH of the solution is causing hydrolysis.If using aqueous or protic solvents, buffer the solution to a neutral pH and assess stability. The stability of related benzoxazinones is pH-dependent[2].
Difficulty dissolving the compound. The compound has low solubility in the chosen solvent.Refer to solubility testing protocols[6][7]. Try gentle heating, vortexing, or sonication to aid dissolution. If solubility remains an issue, a co-solvent system may be necessary, but the stability in the co-solvent mixture must be verified.
Inconsistent results in bioassays. The compound is degrading in the assay medium.Perform a stability study of the compound in the specific cell culture or assay medium under the assay conditions (e.g., temperature, CO2 levels). This will help determine the active concentration of the compound over the course of the experiment.

Stability Data of Structurally Related Benzoxazinoids

The following table summarizes degradation data for 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA), which may provide some insight into the potential stability of this compound.

CompoundMatrixHalf-life (t½)Major Degradation ProductReference
DIMBOASoil31 ± 1 hoursMBOA (6-methoxy-2-benzoxazolinone)[2][3]
DIBOASoil43 hoursBOA (2-benzoxazolinone)[4]
BOASoil2.5 daysAPO (2-aminophenoxazin-3-one)[4]

Experimental Protocols

General Protocol for Assessing Chemical Stability in Different Solvents

This protocol is a general guideline for conducting forced degradation studies to understand the stability of this compound.

1. Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) in different solvents and to identify potential degradation products.

2. Materials:

  • This compound

  • Solvents for testing (e.g., Methanol, Acetonitrile, DMSO, Water, Buffer solutions of different pH)

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • HPLC or LC-MS system with a suitable column

  • pH meter

  • Thermostatic oven

  • Photostability chamber

3. Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable, inert solvent in which it is freely soluble and stable (e.g., acetonitrile or methanol).

4. Forced Degradation Studies:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

    • If no degradation is observed, repeat with 1 M HCl[5].

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

    • If no degradation is observed, repeat with 1 M NaOH[5].

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours) and analyze[5].

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C).

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis[5].

    • For stability in solution, incubate the stock solution at an elevated temperature and sample at intervals.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source (e.g., UV lamp or a photostability chamber).

    • Keep a control sample in the dark at the same temperature.

    • After a defined period, analyze both the exposed and control samples[5].

5. Sample Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from any degradation products. The percentage of remaining compound and the formation of any degradation products should be quantified.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_sampling Sampling and Quenching cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL in inert solvent) acid Acid Hydrolysis (0.1M / 1M HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1M / 1M NaOH, 60°C) stock_solution->base oxidation Oxidative Degradation (3% H₂O₂, RT) stock_solution->oxidation thermal Thermal Degradation (Solid & Solution, 80°C) stock_solution->thermal photo Photolytic Degradation (UV/Vis light) stock_solution->photo sampling Withdraw Samples at Timed Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling quenching Neutralize/Dilute Samples sampling->quenching analysis Analyze by Stability-Indicating HPLC or LC-MS quenching->analysis quantification Quantify Parent Compound and Degradation Products analysis->quantification

Caption: Workflow for Forced Degradation Study.

logical_relationship cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes cluster_actions Consequent Actions compound This compound Stability solvent Solvent Type (Protic vs. Aprotic) compound->solvent ph pH (Acidic/Basic Conditions) compound->ph temp Temperature compound->temp light Light Exposure compound->light degradation Degradation solvent->degradation stable No Significant Degradation solvent->stable ph->degradation ph->stable temp->degradation temp->stable light->degradation light->stable characterize Characterize Degradants degradation->characterize optimize Optimize Storage/Experimental Conditions degradation->optimize proceed Proceed with Experiment stable->proceed

References

Technical Support Center: Optimizing Derivatization of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound.

Issue 1: Low Yield of N-Alkylated Product

Question: I am attempting N-alkylation of this compound using an alkyl halide and a base, but I am consistently obtaining low yields. What are the potential causes and solutions?

Answer:

Low yields in N-alkylation reactions of this compound can stem from several factors. A systematic approach to troubleshooting this issue is outlined below.

Troubleshooting Workflow for Low N-Alkylation Yield

Caption: Troubleshooting workflow for low N-alkylation yield.

  • Base Selection: The choice of base is critical. Weak bases may not be sufficient to deprotonate the nitrogen atom effectively. Consider using stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3). The solubility of the base in the chosen solvent is also important for reaction efficiency.

  • Solvent: The reaction is best performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. These solvents help to dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Reaction Temperature: The reaction temperature may need optimization. While room temperature is a good starting point, gentle heating (e.g., 50-60 °C) can sometimes increase the reaction rate. However, excessive heat can lead to decomposition or side product formation.

  • Reagent Purity: Ensure the purity of the starting material, alkyl halide, and solvent. Impurities can interfere with the reaction.

  • Side Reactions: O-alkylation is a potential side reaction. The use of polar aprotic solvents generally favors N-alkylation over O-alkylation.

Issue 2: Incomplete Reduction of the Nitro Group

Question: I am trying to reduce the nitro group of this compound to an amino group, but the reaction is not going to completion. How can I improve the conversion?

Answer:

Incomplete reduction of the nitro group can be due to several factors related to the catalyst, reducing agent, and reaction conditions.

Troubleshooting Workflow for Incomplete Nitro Reduction

start Incomplete Nitro Reduction check_catalyst 1. Evaluate Catalyst Activity and Loading start->check_catalyst check_reductant 2. Verify Reducing Agent and Stoichiometry check_catalyst->check_reductant Catalyst is active check_solvent_ph 3. Assess Solvent and pH check_reductant->check_solvent_ph Reductant is sufficient check_pressure_temp 4. Optimize H2 Pressure and Temperature check_solvent_ph->check_pressure_temp Solvent and pH are appropriate solution Complete Reduction check_pressure_temp->solution Conditions are optimized start Ring Opening Observed check_moisture 1. Ensure Anhydrous Conditions start->check_moisture check_base 2. Use Non-Nucleophilic Base check_moisture->check_base check_temp 3. Moderate Reaction Temperature check_base->check_temp check_workup 4. Careful Work-up Procedure check_temp->check_workup solution Stable Benzoxazinone Ring check_workup->solution start Start reactants 1. Dissolve 4-nitroanthranilic acid and benzoyl chloride derivative in pyridine start->reactants reaction 2. Stir at room temperature reactants->reaction workup 3. Quench with water/ice reaction->workup filtration 4. Filter and wash the precipitate workup->filtration purification 5. Recrystallize to obtain pure product filtration->purification end End purification->end

Technical Support Center: Overcoming Low Solubility of 7-nitro-2H-1,4-benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of 7-nitro-2H-1,4-benzoxazin-3(4H)-one and its derivatives.

Troubleshooting Guide & FAQs

This section is designed to provide answers to common questions and solutions for problems encountered during the experimental process.

Q1: My this compound derivative is poorly soluble in aqueous buffers. What are the primary reasons for this?

A1: The low aqueous solubility of this class of compounds is primarily attributed to their chemical structure. The presence of the nitro group (-NO2), an electron-withdrawing group, and the overall aromaticity of the benzoxazinone core contribute to a rigid, crystalline structure with high lattice energy. This makes it difficult for water molecules to effectively solvate the compound. Additionally, these molecules are often lipophilic, further limiting their solubility in aqueous media.

Q2: I am observing inconsistent results in my in vitro assays. Could this be related to the compound's solubility?

A2: Yes, poor solubility is a common cause of inconsistent in vitro assay results. If the compound precipitates out of solution during the experiment, the actual concentration exposed to the cells or target protein will be lower and more variable than intended. This can lead to underestimation of potency, poor reproducibility, and misleading structure-activity relationships (SAR). It is crucial to ensure that your compound remains in solution at the tested concentrations.

Q3: What are the initial steps I should take to improve the solubility of my compound for preliminary screening?

A3: For initial screening purposes where speed and material conservation are important, consider the following approaches:

  • Co-solvents: Prepare a high-concentration stock solution of your compound in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect biological assays.

  • pH Adjustment: If your derivative has ionizable groups (acidic or basic centers), adjusting the pH of the buffer can significantly increase solubility. For example, a basic compound will be more soluble at a lower pH where it can be protonated.

  • Kinetic vs. Thermodynamic Solubility: For high-throughput screening, determining the kinetic solubility can be more practical than the thermodynamic (equilibrium) solubility. Kinetic solubility is a measure of how much of a compound, when rapidly added from a concentrated stock solution (like DMSO), can dissolve and remain in solution for a period of time.

Q4: My compound is intended for in vivo studies. What advanced methods can I use to enhance its bioavailability?

A4: For in vivo applications, more advanced formulation strategies are often necessary to improve both solubility and bioavailability. These can include:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area-to-volume ratio of the compound, which can enhance the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can prevent crystallization and maintain a supersaturated state in vivo, leading to improved absorption.

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective. These formulations form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming a more water-soluble inclusion complex.

Quantitative Data Summary

TechniqueExpected Solubility ImprovementKey Considerations
pH Adjustment Low to HighDependent on the pKa of the compound; risk of precipitation upon pH change.
Co-solvents (e.g., DMSO, Ethanol) Moderate to HighPotential for solvent toxicity in biological assays; risk of precipitation upon dilution.
Micronization Low to ModerateImproves dissolution rate more than equilibrium solubility.
Nanosuspensions Moderate to HighIncreases surface area and saturation solubility.
Solid Dispersions HighRequires careful selection of polymer and preparation method.
Cyclodextrin Complexation Moderate to HighStoichiometry of complexation and binding affinity are critical.
Self-Emulsifying Drug Delivery Systems (SEDDS) HighSuitable for lipophilic compounds; requires careful formulation development.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility using a High-Throughput Assay

This protocol outlines a general method for assessing the kinetic solubility of compounds, a common practice in early drug discovery.

Materials:

  • Test compound(s)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (clear bottom for UV analysis)

  • Plate shaker

  • UV-Vis microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO stock concentration to the wells of a 96-well plate in triplicate. Include a DMSO-only control.

  • Aqueous Dilution: Rapidly add 198 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%.

  • Incubation and Shaking: Seal the plate and shake it at room temperature for 2 hours.

  • Precipitation Assessment: After incubation, visually inspect the wells for any precipitate.

  • Quantification: Measure the absorbance of the solution in each well using a UV-Vis microplate reader at the compound's maximum absorbance wavelength (λmax).

  • Solubility Calculation: The kinetic solubility is the highest concentration at which the measured absorbance is linearly proportional to the nominal concentration, indicating that the compound is fully dissolved.

Protocol 2: Improving Solubility with Co-solvents

This protocol describes a basic method for enhancing the solubility of a compound for in vitro testing using a co-solvent.

Materials:

  • Poorly soluble this compound derivative

  • Co-solvent (e.g., DMSO, ethanol, polyethylene glycol 400)

  • Aqueous buffer (e.g., PBS, Tris-HCl)

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Solvent Selection: Test the solubility of the compound in a small amount of various neat co-solvents to identify one in which it is freely soluble.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in the selected co-solvent (e.g., 20 mM in DMSO). Ensure the compound is fully dissolved by vortexing or gentle warming.

  • Preparation of Co-solvent/Buffer Mixtures: Prepare a series of co-solvent/aqueous buffer mixtures with varying ratios (e.g., 1%, 2%, 5%, 10% co-solvent in buffer).

  • Solubility Determination: Add an excess amount of the compound to each co-solvent/buffer mixture.

  • Equilibration: Stir the mixtures at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge or filter the samples to remove any undissolved solid.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Selection of Optimal Mixture: Choose the co-solvent/buffer mixture that provides the desired solubility with the lowest possible concentration of the co-solvent to minimize potential biological interference.

Visualizations

Signaling Pathway: Nrf2-HO-1 Activation

Many nitrogen-containing heterocyclic compounds have been shown to modulate the Nrf2-HO-1 signaling pathway, which is a key regulator of cellular antioxidant and anti-inflammatory responses. Low solubility of test compounds can hinder the accurate assessment of their activity on this pathway.

Nrf2_HO1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzoxazinone_Derivative This compound Derivative Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Ub Ubiquitin Proteasome Degradation Nrf2_Keap1->Ub Degradation Nrf2_free->Nrf2_Keap1 Binding Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding HO1_Gene HO-1 Gene ARE->HO1_Gene Activation HO1_Protein HO-1 Protein (Antioxidant/Anti-inflammatory) HO1_Gene->HO1_Protein Transcription & Translation

Caption: Nrf2-HO-1 signaling pathway activation by a benzoxazinone derivative.

Experimental Workflow: Solubility Enhancement Strategy

The following workflow illustrates a logical progression for addressing the low solubility of a novel this compound derivative.

Solubility_Workflow start Start: Poorly Soluble Derivative solubility_assay Kinetic Solubility Assay start->solubility_assay is_soluble Is Solubility Sufficient for In Vitro Assays? solubility_assay->is_soluble cosolvent Optimize Co-solvent System is_soluble->cosolvent No in_vitro_testing Proceed to In Vitro Testing is_soluble->in_vitro_testing Yes ph_adjustment pH Adjustment cosolvent->ph_adjustment ph_adjustment->in_vitro_testing in_vivo_prep Prepare for In Vivo Studies in_vitro_testing->in_vivo_prep advanced_formulation Advanced Formulation Strategies (e.g., Solid Dispersion, Nanosuspension) in_vivo_prep->advanced_formulation bioavailability_studies Bioavailability Studies advanced_formulation->bioavailability_studies end End bioavailability_studies->end

Caption: A workflow for addressing low solubility of benzoxazinone derivatives.

Troubleshooting low bioactivity in 7-nitro-2H-1,4-benzoxazin-3(4H)-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-nitro-2H-1,4-benzoxazin-3(4H)-one analogs. Our aim is to help you navigate common experimental challenges and address issues related to low bioactivity.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues in your experiments that may lead to lower-than-expected bioactivity of this compound analogs.

Question: We are observing significantly lower bioactivity (e.g., higher IC50 values) than anticipated for our synthesized this compound analogs. What are the potential causes?

Answer: Low bioactivity can stem from several factors, ranging from the intrinsic properties of the compound to the specifics of the experimental setup. Here are some key areas to investigate:

  • Compound Integrity and Purity:

    • Degradation: Benzoxazinone structures can be susceptible to degradation.[1][2] Ensure proper storage conditions (e.g., cool, dark, and dry) to maintain compound integrity.

    • Purity: Impurities from the synthesis process can interfere with the assay or compete with your compound, leading to inaccurate bioactivity measurements.[3][4] Confirm the purity of your analogs using appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry).

  • Compound Solubility:

    • Aqueous Solubility: Like many heterocyclic compounds, benzoxazinone analogs may have poor aqueous solubility. If the compound precipitates in the assay medium, its effective concentration will be much lower than the nominal concentration, resulting in apparent low activity.

    • Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can have cytotoxic effects at higher concentrations, which might mask the specific activity of your analog. It is crucial to include a vehicle control in your experiments.

  • Assay Conditions and Cell-Based Factors:

    • Cell Line Selection: The choice of cell line is critical.[5][6] The target protein or pathway of your benzoxazinone analog may not be present or may be expressed at low levels in the selected cell line.[7]

    • Cell Density and Growth Phase: The response of cells to a compound can vary with their density and growth phase.[5][8] It is advisable to perform pilot experiments to determine the optimal cell density and incubation time.[5][8]

    • Incubation Time: The duration of compound exposure can significantly impact the observed bioactivity. Some compounds may require a longer incubation period to elicit a response, while others might be unstable over extended periods.[5][8]

    • Assay Type: The chosen bioassay may not be suitable for the compound's mechanism of action. For instance, a cytotoxicity assay might not be appropriate if the compound has a cytostatic effect.[9]

Question: How can we troubleshoot issues related to the synthesis of this compound analogs that might be leading to inactive compounds?

Answer: Challenges during synthesis can indeed result in compounds with low or no bioactivity. Here are some troubleshooting steps from a synthesis perspective:

  • Reaction Conditions:

    • Temperature and Reaction Time: Ensure that the reaction is conducted at the optimal temperature and for the appropriate duration.[10][11] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to avoid incomplete reactions or the formation of degradation products.[10]

    • pH Control: The pH of the reaction mixture can be critical, especially in steps involving amines.[10]

    • Moisture and Air Sensitivity: Some reactions are sensitive to moisture and air. Using anhydrous solvents and an inert atmosphere can be essential for achieving the desired product.[10][11]

  • Reagent Quality:

    • Purity of Starting Materials: The purity of your starting materials, such as 4-nitroanthranilic acid, is paramount.[3][12]

    • Reagent Stability: Ensure that all reagents are within their expiration dates and have been stored correctly.[11]

  • Work-up and Purification:

    • Product Loss: Significant amounts of the product can be lost during the work-up and purification steps.[3][10] Careful handling and optimization of these procedures are necessary to maximize yield.

    • Purification Method: The chosen purification method (e.g., recrystallization, column chromatography) should be effective in removing by-products and unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the general structure-activity relationship (SAR) for this compound analogs that we should consider in our design?

A1: While specific SAR for the 7-nitro analogs is still an active area of research, studies on related benzoxazinones provide some general guidance. The nature and position of substituents on the aryl ring can significantly influence bioactivity.[13][14] For instance, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties and, consequently, the biological activity of the molecule.[13]

Q2: What are the recommended cell-based assays to evaluate the bioactivity of these analogs?

A2: The choice of assay depends on the intended therapeutic target. Commonly used primary screening assays include:

  • MTT or MTS Assays: To assess cell viability and cytotoxic effects.[9][15]

  • Apoptosis Assays: Such as Annexin V staining or caspase activity assays, to determine if the compounds induce programmed cell death.[8]

  • LDH Release Assay: To measure cytotoxicity by quantifying plasma membrane damage.[9]

Q3: Our 7-nitro analog shows poor solubility in aqueous media. How can we improve its delivery in cell-based assays?

A3: Poor aqueous solubility is a common challenge. Here are a few approaches:

  • Use of Co-solvents: DMSO is a common choice, but its final concentration should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

  • Formulation Strategies: For in vivo studies, formulation approaches such as the use of cyclodextrins, liposomes, or nanoparticles can be explored to enhance solubility and bioavailability.

Q4: Can the nitro group at the 7-position be a liability for drug development?

A4: The presence of a nitro group can sometimes be associated with metabolic liabilities or toxicity. It is important to evaluate the metabolic stability and potential for the formation of reactive metabolites during preclinical development.

Quantitative Data Summary

The following table summarizes the cytotoxic potential of some 7-nitro-2-aryl-4H-benzo[d][3][8]oxazin-4-one analogs against the HeLa cancer cell line.

Compound IDR-group (at position 2)Inhibition of Cell Viability (%)
3ap-tolyl44.67
3c4-chlorophenyl43.11
3d4-bromophenyl39.87
3e2-bromophenyl34.51
3g3-fluorophenyl36.54
3hnaphthalen-1-yl34.87
3kthiophen-2-yl40.11
Doxorubicin(Reference Drug)48.71
Data extracted from a study on the anti-proliferative potential of these compounds.[12]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to determine the viability of cells by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.[9]

  • Materials:

    • Selected cell line

    • Complete culture medium

    • This compound analog

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Bioactivity Screening cluster_follow_up Follow-up Studies synthesis Synthesis of Analogs purification Purification (HPLC, Recrystallization) synthesis->purification characterization Characterization (NMR, MS, Purity) purification->characterization compound_prep Compound Preparation (Stock Solutions) characterization->compound_prep Proceed with pure compounds cell_culture Cell Line Culture treatment Cell Treatment with Analogs cell_culture->treatment compound_prep->treatment assay Bioactivity Assay (e.g., MTT) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis hit_validation Hit Validation & SAR Studies data_analysis->hit_validation Identify active compounds moa Mechanism of Action Studies hit_validation->moa

Caption: Experimental workflow for bioactivity assessment.

troubleshooting_low_bioactivity start Low Bioactivity Observed check_compound Check Compound Integrity & Purity start->check_compound check_solubility Assess Compound Solubility check_compound->check_solubility Yes purity_issue Impure or Degraded Compound check_compound->purity_issue No check_assay Review Assay Parameters check_solubility->check_assay Yes solubility_issue Precipitation in Assay Medium check_solubility->solubility_issue No assay_issue Suboptimal Assay Conditions check_assay->assay_issue No resynthesize Re-synthesize & Re-purify purity_issue->resynthesize optimize_formulation Optimize Formulation (e.g., co-solvents) solubility_issue->optimize_formulation optimize_assay Optimize Assay (cell density, incubation time) assay_issue->optimize_assay

Caption: Troubleshooting low bioactivity.

nrf2_pathway benzoxazinone Benzoxazinone Analog keap1_nrf2 Keap1-Nrf2 Complex benzoxazinone->keap1_nrf2 Inhibits interaction ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are ARE (Antioxidant Response Element) nrf2->are Binds to nucleus->are ho1 HO-1 Gene Expression are->ho1 Activates antioxidant_response Antioxidant & Anti-inflammatory Response ho1->antioxidant_response

Caption: Potential Nrf2-HO-1 signaling pathway.

References

Preventing degradation of 7-nitro-2H-1,4-benzoxazin-3(4H)-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 7-nitro-2H-1,4-benzoxazin-3(4H)-one to prevent its degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and use of this compound.

Issue 1: Discoloration of the Compound (e.g., darkening or yellowing) Over Time

  • Possible Cause: Exposure to light, elevated temperatures, or oxidative conditions can lead to the formation of colored degradation products. Nitroaromatic compounds can be susceptible to photodegradation.[1][2]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container (e.g., amber vial) to protect it from light.

    • Control Temperature: Confirm that the storage temperature is maintained at the recommended 0-8°C.

    • Inert Atmosphere: If possible, store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

    • Purity Check: Analyze the discolored material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to identify and quantify any impurities.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Possible Cause: Degradation of the compound can lead to a lower effective concentration of the active molecule and the presence of interfering degradation products.

  • Troubleshooting Steps:

    • Assess Compound Purity: Before use, and especially if the compound has been in storage for an extended period, verify its purity using a validated analytical method like HPLC or Gas Chromatography (GC).

    • Prepare Fresh Solutions: Whenever possible, prepare solutions of the compound immediately before use. If solutions must be stored, they should be kept at low temperatures and protected from light.

    • Solvent Compatibility: Be aware that some solvents may promote degradation. For instance, certain nitroaromatic compounds have shown instability in acetonitrile/water mixtures used in HPLC.[3] Consider performing a preliminary stability study of the compound in your chosen experimental solvent.

    • Review Handling Procedures: Ensure that the compound is not subjected to harsh conditions (e.g., high temperatures, strong acids or bases) during experimental setup, unless it is part of a controlled reaction.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it as a neat (undiluted) solid under the following conditions:

ParameterRecommended ConditionRationale
Temperature 0-8°CReduces the rate of potential thermal degradation reactions.
Light In the dark (amber vial or opaque container)Prevents photodegradation, a common issue with nitroaromatic compounds.[1][2]
Atmosphere Tightly sealed container, preferably under an inert gas (argon or nitrogen)Minimizes exposure to moisture and oxygen, which can contribute to hydrolytic and oxidative degradation.
Form Solid (neat)Storing as a solid is generally preferable to in-solution to minimize solvent-mediated degradation.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemistry of nitroaromatic and benzoxazinone compounds, the following are potential degradation routes:

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This can occur under reducing conditions in a biological system or through chemical reactions.

  • Hydrolysis of the Lactam Ring: The amide bond within the benzoxazinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Photodegradation: Exposure to UV or even visible light can induce photochemical reactions in nitroaromatic compounds, leading to a variety of degradation products.[1][2]

  • Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can undergo decomposition, which may involve the cleavage of the C-NO2 bond.[4][5]

Q3: How can I check the purity of my stored this compound?

A3: The purity of the compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV or PDA detector is a common and effective method for quantifying the parent compound and detecting impurities. Gas Chromatography (GC) coupled with a suitable detector can also be used. For structural confirmation of the compound and its potential degradants, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Experimental Protocols

Protocol: Forced Degradation Study

A forced degradation study is essential to understand the stability of a compound under stress conditions and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solutions to the following conditions in parallel:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of the compound at 60°C for 24 hours. Also, reflux a solution of the compound for 24 hours.

    • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm and a white light lamp) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of water and acetonitrile and UV detection at an appropriate wavelength).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify any degradation products.

    • Calculate the percentage of degradation of the parent compound.

    • If significant degradation is observed, further characterization of the degradation products can be performed using LC-MS.

Visualizations

G cluster_discovery Drug Discovery & Development Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Assay Development Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Identify Promising Hits Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Synthesize Analogs Preclinical Preclinical Development Lead_Opt->Preclinical Select Candidate Drug Clinical Clinical Trials Preclinical->Clinical IND Filing Approval Regulatory Approval Clinical->Approval NDA Filing G cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products Parent This compound Reduction Reduction of Nitro Group Parent->Reduction Reducing Agents / Conditions Hydrolysis Hydrolysis of Lactam Ring Parent->Hydrolysis Strong Acid / Base Photodegradation Photodegradation Parent->Photodegradation UV / Visible Light Thermal_Decomposition Thermal Decomposition Parent->Thermal_Decomposition High Temperature Amino_Derivative 7-amino-2H-1,4-benzoxazin-3(4H)-one Reduction->Amino_Derivative Ring_Opened Ring-Opened Product Hydrolysis->Ring_Opened Photoproducts Various Photoproducts Photodegradation->Photoproducts Cleavage_Products C-NO2 Cleavage Products Thermal_Decomposition->Cleavage_Products

References

Technical Support Center: Recrystallization of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 7-nitro-2H-1,4-benzoxazin-3(4H)-one. The information is tailored for researchers, scientists, and professionals in drug development to assist in obtaining a high-purity crystalline product.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is unsuitable for this compound. The polarity of the solvent may be too low to dissolve the polar nitro-containing compound, even at elevated temperatures.

  • Solution:

    • Verify Solvent Choice: Consult the solvent selection table below. Polar solvents like ethanol, methanol, or acetone are generally good starting points.[1]

    • Increase Solvent Volume: Add small increments of hot solvent until the compound dissolves. Be mindful that using an excessive amount of solvent can significantly reduce your final yield.[2]

    • Switch to a Solvent Mixture: If a single solvent is ineffective, a two-solvent system can be employed.[3] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, e.g., water or hexane) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.[1][3]

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of the solution at a temperature above its melting point, often due to a highly concentrated solution.[4][5] This is also more likely to occur with impure compounds or when using mixed solvent systems.[6]

  • Solution:

    • Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.[4][6]

    • Slow Cooling: Allow the solution to cool more slowly. A slower cooling rate provides more time for proper crystal lattice formation.[6] You can achieve this by leaving the flask on a cooling hot plate or insulating the flask.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[2][4]

Issue 3: No crystals form upon cooling, even after an extended period.

  • Possible Cause: The solution is supersaturated, or you have used too much solvent.[2][4]

  • Solution:

    • Induce Crystallization:

      • Scratching: Scratch the inner surface of the flask with a glass rod.[2][7] The tiny scratches provide a surface for crystal nucleation.

      • Seed Crystals: If available, add a tiny crystal of pure this compound to the solution.[2][7]

    • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used.[6][7] Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

    • Cooling in an Ice Bath: If crystals do not form at room temperature, place the flask in an ice-water bath to further decrease the solubility of the compound.[8]

Issue 4: The final product has a low yield.

  • Possible Cause:

    • Using an excessive amount of solvent during dissolution.[2][7]

    • Premature crystallization during hot filtration.

    • Washing the collected crystals with a solvent that is not ice-cold, or using too much washing solvent.[2]

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]

    • Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and depositing crystals on the filter paper.[4][5]

    • Proper Washing: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.[2][8]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: My recrystallized product is still colored. How can I remove colored impurities?

A2: If your product is expected to be colorless or a specific color and it is not, colored impurities may be present. After dissolving the crude compound in the hot solvent, you can add a small amount of activated charcoal (decolorizing carbon) to the solution.[8] The colored impurities will adsorb to the surface of the charcoal. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[3][8]

Q3: How can I be sure that my recrystallized product is pure?

A3: The purity of the recrystallized this compound can be assessed by several methods. A common and straightforward technique is to measure its melting point. A pure crystalline solid will have a sharp and defined melting point range. Impurities typically broaden and depress the melting point. Comparing the experimental melting point to a literature value can indicate purity. Further analytical techniques such as NMR spectroscopy or chromatography can also be used for a more detailed purity assessment.

Q4: Is it acceptable to cool the hot solution directly in an ice bath?

A4: Rapid cooling by placing a hot solution directly into an ice bath is generally not recommended.[3] This can cause the compound to precipitate rapidly, trapping impurities within the crystal lattice and leading to smaller, less pure crystals.[7] A slow cooling process, first to room temperature and then in an ice bath, is preferred for forming larger, higher-purity crystals.[3]

Data Presentation

Table 1: Potential Solvents for Recrystallization of this compound

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarA common and effective solvent for many organic compounds; good starting point.[1]
Methanol65PolarSimilar to ethanol but with a lower boiling point.
Acetone56Polar AproticGood solvent for many polar compounds; its volatility makes it easy to remove.[1]
Ethyl Acetate77Moderately PolarOften a good choice when compounds are too soluble in more polar alcohols.[1]
Water100Very PolarMay be suitable for more polar compounds or as the "poor" solvent in a two-solvent system.[1]
Hexane69Non-polarUnlikely to be a good primary solvent but can be used as the "poor" solvent with a more polar one.[1]

Experimental Protocols

Protocol: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol) in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stirring bar). Add more hot solvent in small portions until the solid completely dissolves.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove them. Collect the hot filtrate in a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[3][8]

  • Collection of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[2][8]

  • Drying: Allow the crystals to dry completely, either by air drying on the filter paper or by placing them in a drying oven or desiccator.[8]

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve no_dissolve Compound does not dissolve? dissolve->no_dissolve cool Cool solution to room temperature oiling_out Does the compound 'oil out'? cool->oiling_out crystals_form Do crystals form? collect Collect, wash, and dry crystals crystals_form->collect Yes induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal crystals_form->induce_crystallization No oiling_out->crystals_form No reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes no_dissolve->cool No add_more_solvent Add more hot solvent or choose a better solvent no_dissolve->add_more_solvent Yes add_more_solvent->dissolve reheat_add_solvent->cool check_solvent_vol Still no crystals? induce_crystallization->check_solvent_vol check_solvent_vol->collect No (crystals formed) reduce_solvent Reduce solvent volume (evaporate) and re-cool check_solvent_vol->reduce_solvent Yes reduce_solvent->cool

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Protocols

A reliable method for the synthesis of this compound involves the reaction of 2-amino-5-nitrophenol with ethyl bromoacetate.

Detailed Methodology:

Materials:

  • 2-amino-5-nitrophenol

  • Ethyl bromoacetate

  • Anhydrous potassium fluoride (or another suitable base)

  • Anhydrous Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add anhydrous potassium fluoride to anhydrous DMF in a reaction flask.

  • To this suspension, add ethyl bromoacetate and stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve 2-amino-5-nitrophenol in anhydrous DMF.

  • Add the 2-amino-5-nitrophenol solution dropwise to the reaction mixture with continuous stirring.

  • After the addition is complete, heat the reaction mixture to 70°C and maintain this temperature with stirring for 16-24 hours.

  • Upon completion, pour the reaction mixture into an ice/water mixture to precipitate the product.

  • Collect the resulting solid by filtration and dry it under vacuum.

  • Recrystallize the crude product from hot THF to obtain pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterConditionExpected Outcome on Yield and PurityPotential Issues
Base Weak bases (e.g., K₂CO₃, NaHCO₃)Moderate to good yield. Minimizes side reactions.Slower reaction rate.
Strong bases (e.g., NaH, KOtBu)Potentially higher reaction rate.Increased risk of side reactions, including O-alkylation and decomposition.
Solvent Polar aprotic (e.g., DMF, DMSO)Good solubility of reactants, facilitating the reaction.Difficult to remove during workup. Can decompose at high temperatures.
Polar protic (e.g., Ethanol, Isopropanol)May lead to side reactions with the electrophile.Lower yields due to competing reactions.
Temperature 60-80°COptimal for achieving a reasonable reaction rate without significant decomposition.Higher temperatures may lead to increased byproduct formation.
Room TemperatureVery slow reaction rate, potentially incomplete conversion.Extended reaction times required.
Reaction Time 16-24 hoursGenerally sufficient for complete conversion at optimal temperatures.Shorter times may result in incomplete reaction; longer times can lead to degradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What could be the cause?

  • Answer:

    • Incomplete reaction: The reaction may not have gone to completion. Verify the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.

    • Moisture in reagents/solvents: The presence of water can hydrolyze ethyl bromoacetate and react with the base, reducing its effectiveness. Ensure all reagents and solvents are anhydrous.

    • Ineffective base: The chosen base may not be strong enough to deprotonate the aminophenol effectively. While potassium fluoride is a viable option, other bases like potassium carbonate can also be used. Stronger bases should be used with caution as they can promote side reactions.

    • Poor quality starting materials: Verify the purity of 2-amino-5-nitrophenol and ethyl bromoacetate. Impurities can interfere with the reaction.

Issue 2: Presence of Significant Impurities

  • Question: My final product is contaminated with significant impurities. What are the likely side products and how can I avoid them?

  • Answer:

    • O-alkylation product: A common side product is the O-alkylated isomer. This occurs when the phenoxide ion of 2-amino-5-nitrophenol reacts with ethyl bromoacetate. Using a milder base and carefully controlling the reaction temperature can favor N-alkylation over O-alkylation.

    • Dimerization or polymerization: At higher concentrations or temperatures, side reactions leading to dimers or polymers can occur. Maintaining the recommended reaction temperature and ensuring proper stirring to avoid localized overheating is crucial.

    • Unreacted starting materials: If the reaction is incomplete, unreacted 2-amino-5-nitrophenol and byproducts from ethyl bromoacetate can be present. Optimize reaction time and temperature to ensure full conversion.

    • Purification: Recrystallization from hot THF is an effective method for purifying the final product. If significant impurities persist, column chromatography may be necessary.

Issue 3: Difficulty in Scaling Up the Reaction

  • Question: I am facing challenges when trying to scale up the synthesis from a lab scale to a larger batch. What should I consider?

  • Answer:

    • Heat transfer: Exothermic reactions can be difficult to control on a larger scale. Ensure your reactor has adequate cooling capacity to manage any heat generated during the reaction, especially during the addition of reagents.

    • Mixing efficiency: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in increased side product formation and lower yields. Use appropriate stirring mechanisms for the scale of your reaction.

    • Reagent addition: The rate of addition of the 2-amino-5-nitrophenol solution can become more critical at a larger scale. A slower, controlled addition is recommended to maintain a consistent reaction temperature.

    • Workup and isolation: Precipitating and filtering large quantities of product can be challenging. Ensure you have the appropriate equipment for large-scale filtration and drying. The volume of the ice/water mixture for precipitation should be scaled proportionally.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the inert atmosphere in this reaction?

    • A1: An inert atmosphere (argon or nitrogen) is used to prevent the oxidation of the aminophenol starting material, which can be sensitive to air, especially at elevated temperatures. This helps to maximize the yield and purity of the desired product.

  • Q2: Can I use a different solvent for this reaction?

    • A2: While DMF is a common choice due to its ability to dissolve the reactants and its high boiling point, other polar aprotic solvents like DMSO could be used. However, the reaction conditions, particularly temperature and time, may need to be re-optimized. Solvents like ethanol are generally not recommended as they can react with ethyl bromoacetate.

  • Q3: How can I monitor the progress of the reaction?

    • A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting material. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting material from the product. The disappearance of the starting material spot indicates the completion of the reaction.

  • Q4: What is the expected yield for this synthesis?

    • A4: The reported yield for this synthesis is around 72.5%.[1] However, the actual yield can vary depending on the purity of the reagents, the reaction conditions, and the efficiency of the purification process.

  • Q5: Are there any specific safety precautions I should take?

    • A5: Yes. Ethyl bromoacetate is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin. 2-amino-5-nitrophenol is also a hazardous substance. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start inert_atm Establish Inert Atmosphere (Argon/Nitrogen) start->inert_atm reagents Prepare Anhydrous Reagents (KF, DMF, Ethyl Bromoacetate) inert_atm->reagents add_base_ester Add KF and Ethyl Bromoacetate to DMF reagents->add_base_ester stir_30min Stir at RT for 30 min add_base_ester->stir_30min add_aminophenol Dropwise addition of 2-amino-5-nitrophenol solution stir_30min->add_aminophenol dissolve_aminophenol Dissolve 2-amino-5-nitrophenol in DMF dissolve_aminophenol->add_aminophenol heat_reaction Heat to 70°C and stir for 16-24h add_aminophenol->heat_reaction precipitate Pour into ice/water mixture heat_reaction->precipitate filtrate Filter the solid product precipitate->filtrate dry Dry under vacuum filtrate->dry recrystallize Recrystallize from hot THF dry->recrystallize end Pure Product recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield cause1 Incomplete Reaction start->cause1 cause2 Moisture Contamination start->cause2 cause3 Ineffective Base start->cause3 cause4 Poor Reagent Quality start->cause4 sol1 Extend reaction time / Increase temp. cause1->sol1 sol2 Use anhydrous reagents/solvents cause2->sol2 sol3 Consider alternative base (e.g., K₂CO₃) cause3->sol3 sol4 Verify purity of starting materials cause4->sol4

Caption: Troubleshooting logic for low or no product yield in the synthesis.

References

Validation & Comparative

Comparative Analysis of the Anticancer Activity of 7-Nitro-2H-1,4-Benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of novel 7-nitro-substituted benzoxazinone derivatives has revealed a promising class of compounds with significant anticancer and antioxidant properties. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in this field. The focus is on a series of synthesized 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones, which have demonstrated potent cytotoxic and pro-apoptotic effects against human cervical cancer (HeLa) cells.

Quantitative Data Summary

The anticancer potential of a series of eleven 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one derivatives (compounds 3a-k ) was assessed against the HeLa cancer cell line. The standard anticancer drug Doxorubicin was used as a positive control. The key findings from the cytotoxic activity, pro-apoptotic potential, and antioxidant capacity are summarized in the tables below.

Table 1: Cytotoxic Activity of 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones (3a-k) against HeLa Cells

Compound% Cell Viability% Inhibition of Cell Viability
Control1000
3a 28.5471.46
3b 76.1523.85
3c 44.6755.33
3d 87.2212.78
3e 65.3434.66
3f 78.9221.08
3g 59.8140.19
3h 61.2938.71
3i 82.0417.96
3j 71.5328.47
3k 39.7660.24
Doxorubicin19.9880.02

Data sourced from an in vitro MTT assay.[1][3][4]

Table 2: Pro-apoptotic and Antioxidant Activity of Compounds 3a-k

CompoundApoptotic Index (%)Antioxidant Activity (% Inhibition)
3a 75.6185.93
3b 52.8634.45
3c 69.4378.12
3d Not Reported41.76
3e Not Reported52.87
3f Not Reported39.88
3g Not Reported61.23
3h Not Reported58.91
3i Not Reported45.67
3j Not Reported49.82
3k Not Reported71.54
Standard (Antioxidant)-90.56

Apoptotic index determined by Hoechst 33258 staining assay.[1][3][4] Antioxidant activity measured by DPPH free radical scavenging assay.[1][3][4]

The most active compounds in terms of cytotoxicity were 3a , 3c , and 3k , which significantly inhibited the viability of HeLa cells.[1][3][4] Notably, the anti-proliferative effect of compound 3c was comparable to that of the reference drug, doxorubicin.[1][3][4] Furthermore, the tested compounds demonstrated considerable pro-apoptotic potential, with apoptotic indices ranging from 52.86% to 75.61%.[1][3][4] The antioxidant capacity of these derivatives was also found to be in close agreement with their anticancer results.[1][3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Cell Proliferation (MTT) Assay

The anti-proliferative effects of the synthesized benzoxazinones (3a-k) were evaluated against the HeLa cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: HeLa cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with the test compounds (3a-k) at a concentration of 30 µg/mL and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells.

Apoptosis (Hoechst 33258 Staining) Assay

The pro-apoptotic potential of the compounds was determined by Hoechst 33258 staining to observe nuclear morphology changes indicative of apoptosis.

  • Cell Treatment: HeLa cells were treated with the test compounds.

  • Staining: The cells were stained with Hoechst 33258 dye.

  • Microscopy: The stained cells were observed under a fluorescence microscope.

  • Apoptotic Index Calculation: The apoptotic index was calculated by counting the number of apoptotic cells (characterized by condensed or fragmented nuclei) and dividing it by the total number of cells, then multiplying by 100.[1][3][4]

Antioxidant (DPPH Free Radical Scavenging) Assay

The antioxidant properties of the synthesized compounds were evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

  • Reaction Mixture: A solution of each test compound in a suitable solvent was mixed with a DPPH radical solution.

  • Incubation: The mixture was incubated in the dark at room temperature for a specific period.

  • Absorbance Measurement: The absorbance of the solution was measured at a characteristic wavelength for DPPH.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity was calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

Visualizations

Experimental Workflow for Anticancer Activity Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones (3a-k) cell_culture HeLa Cell Culture synthesis->cell_culture Test Compounds dpph_assay DPPH Assay (Antioxidant) synthesis->dpph_assay Test Compounds mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay hoechst_assay Hoechst Staining (Apoptosis) cell_culture->hoechst_assay data_analysis Calculation of: - % Cell Viability - Apoptotic Index - % Antioxidant Activity mtt_assay->data_analysis hoechst_assay->data_analysis dpph_assay->data_analysis

Caption: Workflow for the synthesis and in vitro anticancer and antioxidant evaluation of 7-nitro-benzoxazinone derivatives.

Proposed Mechanism of Action: Induction of Apoptosis

While the precise signaling pathways were not fully elucidated in the reviewed studies, the induction of apoptosis is a key mechanism of action. Other studies on similar benzoxazinone scaffolds suggest interference with DNA integrity and cell cycle regulation.[5]

apoptosis_pathway compound 7-Nitro-Benzoxazinone Derivative cell Cancer Cell (HeLa) compound->cell dna_damage Potential DNA Interaction/Damage cell->dna_damage Hypothesized apoptosis_induction Induction of Apoptosis cell->apoptosis_induction dna_damage->apoptosis_induction caspases Caspase Activation (e.g., Caspase-7) apoptosis_induction->caspases morphological_changes Nuclear Condensation & Fragmentation caspases->morphological_changes cell_death Apoptotic Cell Death morphological_changes->cell_death

Caption: A proposed apoptotic pathway initiated by 7-nitro-benzoxazinone derivatives in cancer cells.

References

A Comparative Guide to the Structure-Activity Relationship of 7-nitro-2H-1,4-benzoxazin-3(4H)-one Analogs as Anticancer and Antioxidant Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a series of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one analogs, evaluating their structure-activity relationships (SAR) as potential anticancer and antioxidant agents. The information is targeted towards researchers, scientists, and drug development professionals, offering a comprehensive overview of the compounds' biological performance supported by experimental data.

Introduction

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The 7-nitro-2H-1,4-benzoxazin-3(4H)-one core, in particular, has emerged as a promising template for the development of novel therapeutic agents. This guide focuses on a series of analogs where the 2-position of the benzoxazinone ring is substituted with various aryl groups. The aim is to elucidate the impact of these substitutions on the anticancer, pro-apoptotic, and antioxidant activities of the compounds.

Data Presentation

The biological activities of the synthesized 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one analogs (3a-k) were evaluated against the HeLa (human cervical cancer) cell line. The anti-proliferative activity was determined using the MTT assay, the pro-apoptotic potential was assessed by Hoechst 33258 staining, and the antioxidant capacity was measured through the DPPH free radical scavenging assay.[3][4]

Anticancer and Pro-apoptotic Activity

The cytotoxic and pro-apoptotic effects of the analogs are summarized in Table 1. The results indicate that the nature and position of the substituent on the 2-aryl ring significantly influence the biological activity.

Table 1: Anticancer and Pro-apoptotic Activity of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one Analogs (3a-k)

CompoundR (Substituent on 2-aryl ring)% Inhibition of Cell Viability (HeLa cells)Apoptotic Index (%)
3a 4-CH₃44.6775.61
3b 4-OCH₃34.8762.83
3c 4-Cl43.9272.48
3d 4-Br38.7668.34
3e 2-Br31.4558.92
3f 2-Cl28.5452.86
3g 3-F36.1265.21
3h Naphthalen-1-yl41.2370.15
3i 4-F39.8869.57
3j 3-NO₂33.7661.43
3k 4-NO₂42.1871.98
Doxorubicin -Reference DrugReference Drug

Data sourced from a study by Aslam et al. (2020).[3]

From the data, compounds 3a (4-methyl), 3c (4-chloro), and 3k (4-nitro) exhibited the most significant cytotoxic potential against HeLa cells.[4] Notably, the anti-proliferative effect of compound 3c was comparable to that of the standard drug, doxorubicin.[4] The position of the substituent on the phenyl ring also appears to be crucial, with para-substituted analogs generally showing higher activity than ortho- or meta-substituted ones.

Antioxidant Activity

The antioxidant potential of the synthesized benzoxazinones was evaluated by their ability to scavenge the DPPH free radical. The results are presented in Table 2.

Table 2: Antioxidant Activity of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one Analogs (3a-k)

CompoundR (Substituent on 2-aryl ring)% DPPH Radical Scavenging
3a 4-CH₃85.93
3b 4-OCH₃76.45
3c 4-Cl83.12
3d 4-Br79.87
3e 2-Br65.34
3f 2-Cl61.21
3g 3-F72.89
3h Naphthalen-1-yl81.56
3i 4-F78.34
3j 3-NO₂68.98
3k 4-NO₂80.23
Standard Ascorbic Acid90.56

Data sourced from a study by Aslam et al. (2020).[3]

The antioxidant activity of the synthesized compounds showed a similar trend to their anticancer potential, with compounds having electron-donating or moderately electron-withdrawing groups at the para position of the 2-aryl ring exhibiting the highest activity.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones (General Procedure)

A solution of 4-nitroanthranilic acid (1 equivalent) in pyridine is prepared. To this solution, the respective benzoyl chloride (2 equivalents) is added. The reaction mixture is stirred at room temperature for a specified duration. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water, and then purified by recrystallization from a suitable solvent to afford the desired 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one analog.[3]

MTT Assay for Anti-proliferative Activity
  • Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with different concentrations of the synthesized benzoxazinone analogs and incubated for another 24 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability inhibition is calculated relative to untreated control cells.

Hoechst 33258 Staining for Apoptosis
  • Cell Treatment: HeLa cells are grown on coverslips and treated with the benzoxazinone analogs for 24 hours.

  • Fixation: The cells are fixed with 4% paraformaldehyde for 10 minutes.

  • Staining: The fixed cells are washed with PBS and then stained with Hoechst 33258 solution (1 µg/mL in PBS) for 15 minutes in the dark.

  • Visualization: The coverslips are mounted on glass slides, and the nuclear morphology of the cells is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

  • Apoptotic Index Calculation: The apoptotic index is determined by counting the number of apoptotic cells relative to the total number of cells in several random fields.

DPPH Radical Scavenging Assay for Antioxidant Activity
  • Reaction Mixture Preparation: A solution of the test compound in a suitable solvent (e.g., methanol) is prepared. To this solution, a freshly prepared solution of DPPH (0.1 mM in methanol) is added.

  • Incubation: The reaction mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Ascorbic acid is used as a standard reference compound.

Mandatory Visualization

Signaling Pathway

The pro-apoptotic activity of the this compound analogs likely involves the induction of one of the major apoptotic signaling pathways. A generalized diagram of the intrinsic and extrinsic apoptosis pathways is presented below.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage / Stress (Induced by Analogs) p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion pore formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome assembles with Apaf-1 Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activates Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 activates Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

Experimental Workflow

The overall experimental workflow for the synthesis and biological evaluation of the this compound analogs is depicted below.

Experimental_Workflow Synthesis Synthesis of Analogs (4-nitroanthranilic acid + benzoyl chlorides) Purification Purification and Characterization (Recrystallization, NMR, IR, Mass Spec) Synthesis->Purification Anticancer_Screening Anticancer Activity Screening Purification->Anticancer_Screening Antioxidant_Screening Antioxidant Activity Screening Purification->Antioxidant_Screening MTT_Assay MTT Assay (HeLa cells) Anticancer_Screening->MTT_Assay Hoechst_Staining Hoechst 33258 Staining (Apoptosis Assessment) Anticancer_Screening->Hoechst_Staining Data_Analysis Data Analysis and SAR MTT_Assay->Data_Analysis Hoechst_Staining->Data_Analysis DPPH_Assay DPPH Radical Scavenging Assay Antioxidant_Screening->DPPH_Assay DPPH_Assay->Data_Analysis

Caption: Experimental workflow for SAR studies of benzoxazinone analogs.

References

A Comparative Guide to 7-nitro-2H-1,4-benzoxazin-3(4H)-one and Other Heterocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced therapeutic efficacy and favorable safety profiles is perpetual. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with a wide range of biological targets. This guide provides a comparative overview of the 7-nitro-2H-1,4-benzoxazin-3(4H)-one scaffold and other prominent heterocyclic systems, including triazoles, benzimidazoles, and pyrazoles. The comparison focuses on their reported biological activities, supported by available quantitative data.

Overview of Scaffolds

This compound , a derivative of the benzoxazinone core, has emerged as a scaffold of interest due to its diverse biological activities, including anticancer, antioxidant, and anticonvulsant properties. The presence of the nitro group can significantly influence its electronic properties and biological activity.

Triazoles , five-membered rings containing three nitrogen atoms, are prevalent in medicinal chemistry. They are known for their metabolic stability and ability to participate in hydrogen bonding, contributing to their broad spectrum of activities, including antifungal, antiviral, and anticancer effects.

Benzimidazoles , containing a fusion of benzene and imidazole rings, are another cornerstone of drug discovery. This scaffold is present in a number of approved drugs and is investigated for a wide array of biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Pyrazoles , five-membered heterocyclic rings with two adjacent nitrogen atoms, are also key building blocks in the development of new therapeutic agents. They are recognized for their anti-inflammatory, analgesic, and anticancer activities.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of derivatives of this compound and other heterocyclic scaffolds.

Disclaimer: The data presented below is compiled from various studies. Direct comparison of absolute values (e.g., IC50, ED50) should be approached with caution, as experimental conditions can vary significantly between studies. This data is intended to provide a relative indication of the potency of these scaffolds.

Table 1: Anticancer Activity
Scaffold/CompoundCell LineAssayActivityReference
7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one derivatives (Isomers of the target compound)
7-nitro-2-(p-tolyl)-4H-benzo[d][1][2]oxazin-4-oneHeLaMTT% Inhibition: 28.54[2][3]
7-nitro-2-(m-tolyl)-4H-benzo[d][1][2]oxazin-4-oneHeLaMTT% Inhibition: 44.67[2][3]
Triazole Derivatives
Benzofuran-triazole hybrid (7f)A549MTTIC50: Not specified, but showed excellent thrombolysis activity[4]
Clioquinol-linked annulated 1,2,3-triazole hybrid (9)HeLaMTTIC50: 3.38 ± 1.14 µM[5]
Benzimidazole Derivatives
Benzimidazole-triazole hybrid (18)A549MTTIC50: 0.63 µM[6]
Benzimidazole-triazole hybrid (18)MCF-7MTTIC50: 1.3 µM[6]
Pyrazole Derivatives
1,4-benzoxazine-pyrazole hybrid (22)MCF7MTTIC50: 2.82 µM[6]
1,4-benzoxazine-pyrazole hybrid (23)A549MTTIC50: 6.28 µM[6]
Table 2: Antioxidant Activity
Scaffold/CompoundAssayActivity (% Inhibition)Reference
7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one derivatives (Isomers of the target compound)
7-nitro-2-(m-tolyl)-4H-benzo[d][1][2]oxazin-4-oneDPPH Radical Scavenging85.93[2][3]
7-nitro-2-(o-bromophenyl)-4H-benzo[d][1][2]oxazin-4-oneDPPH Radical Scavenging34.45[2][3]
Butylated Hydroxytoluene (BHT) - StandardDPPH Radical Scavenging90.56[3]
Table 3: Anticonvulsant Activity
Scaffold/CompoundTestActivity (ED50)Reference
7-benzylamino-2H-1,4-benzoxazin-3(4H)-one derivative
7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-oneMES (mice)31.7 mg/kg[7]
Quinazoline Derivative (for comparison)
N-substituted-6-fluoro-quinazoline-4-amine (5d)MES (mice)140 mg/kg[8]
Benzodiazepine Derivative (for comparison)
ClonazepamAmygdaloid-kindled seizuresPotent activity[9]

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathway

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The benzoxazinone scaffold has been reported to have pro-apoptotic potential.[2][3] A simplified overview of the intrinsic and extrinsic apoptosis pathways is depicted below. While the specific molecular targets of this compound within this pathway are not fully elucidated, its pro-apoptotic activity likely involves the modulation of key components such as caspases and Bcl-2 family proteins.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 dna_damage DNA Damage / Cellular Stress bcl2_family Bax/Bak Activation (Pro-apoptotic) dna_damage->bcl2_family bcl2_anti Bcl-2 Inhibition (Anti-apoptotic) dna_damage->bcl2_anti mitochondrion Mitochondrion bcl2_family->mitochondrion bcl2_anti->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

Experimental Workflow: Anticancer Activity Screening

The following diagram illustrates a typical workflow for screening compounds for anticancer activity, such as the MTT assay.

Anticancer_Workflow start Start: Compound Library cell_culture 1. Seed Cancer Cells in 96-well plates start->cell_culture compound_treatment 2. Treat cells with varying concentrations of test compounds cell_culture->compound_treatment incubation 3. Incubate for a defined period (e.g., 24-72h) compound_treatment->incubation mtt_addition 4. Add MTT reagent to each well incubation->mtt_addition formazan_formation 5. Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization 6. Add solubilization solution (e.g., DMSO) formazan_formation->solubilization absorbance_reading 7. Measure absorbance at ~570 nm solubilization->absorbance_reading data_analysis 8. Calculate % cell viability and determine IC50 values absorbance_reading->data_analysis end End: Identify Potent Compounds data_analysis->end

Caption: General workflow for in vitro anticancer activity screening using the MTT assay.

Experimental Protocols

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) is determined by plotting a dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol. A known antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), is used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 50 µL of the test compound solution to 150 µL of the DPPH solution. A blank well should contain only methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of the antioxidant that is required to scavenge 50% of the DPPH free radicals.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

Principle: The MES test is a preclinical model used to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures. The test involves inducing a seizure in an animal via an electrical stimulus and observing the effect of the test compound on the seizure phenotype, particularly the tonic hindlimb extension.

Protocol:

  • Animal Preparation: Male mice (e.g., Kunming strain, 18-22 g) are used. The animals are acclimatized for at least one week before the experiment.

  • Compound Administration: Test compounds are typically suspended in a vehicle like 0.5% sodium carboxymethylcellulose and administered intraperitoneally (i.p.) at various doses. A control group receives only the vehicle.

  • Electrical Stimulation: At a predetermined time after compound administration (e.g., 30 minutes), a maximal electroshock (e.g., 50 Hz, 50 mA for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of tonic hindlimb extension. The abolition of this phase is considered as the endpoint for protection.

  • Data Analysis: The number of animals protected in each group is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis. Neurotoxicity is often assessed in parallel using the rotarod test to determine the TD50 (median toxic dose). The protective index (PI = TD50/ED50) is then calculated to evaluate the compound's margin of safety.

Conclusion

The this compound scaffold and its derivatives represent a promising area of research in medicinal chemistry, with demonstrated potential in anticancer, antioxidant, and anticonvulsant applications. While direct comparative data with other established heterocyclic scaffolds like triazoles, benzimidazoles, and pyrazoles is limited, the available information suggests that benzoxazinones possess significant biological activity. Future research focusing on head-to-head comparisons under standardized conditions and elucidation of specific molecular mechanisms will be crucial to fully understand the therapeutic potential of this scaffold relative to other important heterocycles in the ongoing effort to develop novel and more effective therapeutic agents.

References

Efficacy of 7-Nitro-2H-1,4-Benzoxazin-3(4H)-one Derivatives: A Comparative Analysis Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of contemporary drug discovery, the quest for novel therapeutic agents with enhanced efficacy and favorable safety profiles is paramount. This guide provides a detailed comparative analysis of a series of synthesized 7-nitro-2H-1,4-benzoxazin-3(4H)-one derivatives against established standard drugs in the context of anticancer and anti-inflammatory applications. The data presented herein is intended for an audience of researchers, scientists, and professionals in drug development, offering a comprehensive overview of the therapeutic potential of these emerging compounds.

Anticancer Activity: A Head-to-Head Comparison

A series of novel 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-ones (3a-k) were synthesized and evaluated for their in vitro anticancer activity against the HeLa human cervical cancer cell line. The anti-proliferative effects were compared to the standard chemotherapeutic agent, doxorubicin.[1] Additionally, a separate study investigated the anticancer potential of 2H-1,4-benzoxazin-3(4H)-one derivatives bearing a 1,2,3-triazole moiety at the 7-position against Huh-7 liver cancer cells.[2]

Quantitative Efficacy Data

The cytotoxic potential of the synthesized compounds was quantified using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results, presented as the percentage of inhibition of cell viability and IC50 values, are summarized in the tables below.

Table 1: In Vitro Anticancer Activity of 7-Nitro-2-aryl-4H-benzo[d][1]oxazin-4-ones against HeLa Cells [1]

CompoundSubstitution on 2-aryl group% Inhibition of Cell Viability (at 10 µM)
3a 4-Methylphenyl28.54
3c 4-Chlorophenyl44.67
3k 3-NitrophenylNot specified, but noted as one of the most active
Doxorubicin -Close to 44.67

Of the synthesized compounds, compound 3c demonstrated the most significant cytotoxic potential, with an anti-proliferative effect that was statistically comparable to the standard drug doxorubicin.[1]

Table 2: In Vitro Anticancer Activity of 7-(1,2,3-triazolyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives against Huh-7 Cells [2]

CompoundIC50 (µM)
c5 28.48
c14 32.60
c16 31.87
c18 19.05

These results highlight that structural modifications at the 7-position of the 2H-1,4-benzoxazin-3(4H)-one core can yield compounds with notable inhibitory activity against liver cancer cells.[2]

Anti-inflammatory Potential and Mechanism of Action

In a separate investigation, 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole were synthesized and evaluated for their anti-inflammatory properties in lipopolysaccharide (LPS)-induced BV-2 microglial cells. These studies provide valuable insights into a potential mechanism of action for this class of compounds.

The derivatives were found to significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines.[3][4] Mechanistic studies revealed that the anti-inflammatory effects are mediated through the activation of the Nrf2-HO-1 signaling pathway, a key regulator of cellular antioxidant responses.[3][4]

Signaling Pathway Diagram

The following diagram illustrates the proposed anti-inflammatory mechanism of action for the 2H-1,4-benzoxazin-3(4H)-one derivatives.

G cluster_cell Microglial Cell LPS LPS ROS ROS LPS->ROS induces Benzoxazinone 2H-1,4-benzoxazin-3(4H)-one Derivative Keap1 Keap1 Benzoxazinone->Keap1 inhibits binding to Nrf2 Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE ARE Nrf2->ARE translocates and binds HO1 HO-1 ARE->HO1 activates transcription HO1->ROS reduces Inflammation Inflammation (NO, Pro-inflammatory Cytokines) ROS->Inflammation promotes

Caption: Proposed anti-inflammatory signaling pathway.

Experimental Protocols

A summary of the key experimental methodologies employed in the cited studies is provided below.

In Vitro Anticancer Activity (MTT Assay)[2]
  • Cell Culture: HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the synthesized compounds and doxorubicin (as a positive control) for 24 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells.

Apoptosis Detection (Hoechst 33258 Staining)[2]
  • Cell Treatment: HeLa cells were treated with the test compounds for 24 hours.

  • Staining: The cells were washed with PBS and then stained with Hoechst 33258 dye (1 µg/mL) for 10 minutes in the dark.

  • Visualization: The stained cells were observed under a fluorescence microscope to detect morphological changes indicative of apoptosis, such as chromatin condensation and nuclear fragmentation.

In Vitro Anti-inflammatory Activity (NO Production Assay)[5]
  • Cell Culture: BV-2 microglial cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Treatment: Cells were pre-treated with the synthesized compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatants was measured using the Griess reagent.

  • Absorbance Measurement: The absorbance was measured at 540 nm.

  • Data Analysis: The amount of nitrite was determined using a standard curve generated with sodium nitrite.

Experimental Workflow Diagram

The general workflow for the in vitro evaluation of the synthesized compounds is depicted below.

G cluster_workflow Experimental Workflow Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, Mass Spectrometry) Synthesis->Characterization InVitro_Screening In Vitro Biological Screening Characterization->InVitro_Screening Anticancer Anticancer Assays (MTT, Apoptosis) InVitro_Screening->Anticancer Anti_inflammatory Anti-inflammatory Assays (NO Production) InVitro_Screening->Anti_inflammatory Data_Analysis Data Analysis and Comparison with Standard Drugs Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification

Caption: General experimental workflow for compound evaluation.

Conclusion

The presented data indicates that this compound derivatives represent a promising scaffold for the development of novel therapeutic agents. Specifically, certain derivatives have demonstrated anticancer activity comparable to the standard drug doxorubicin in vitro. Furthermore, related benzoxazinone structures exhibit potent anti-inflammatory effects through the modulation of the Nrf2-HO-1 signaling pathway. Further preclinical investigations are warranted to fully elucidate the therapeutic potential, safety, and pharmacokinetic profiles of these compounds.

References

In Silico Docking of 7-Nitro-2H-1,4-Benzoxazin-3(4H)-one Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive analysis of in silico docking studies on 7-nitro-2H-1,4-benzoxazin-3(4H)-one and related benzoxazinone derivatives reveals their significant potential across various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This guide synthesizes findings from multiple studies to provide a comparative overview of their binding affinities and interactions with key biological targets, offering valuable insights for researchers, scientists, and drug development professionals.

The core structure of this compound is a versatile scaffold, and its derivatives have been the subject of numerous computational studies to predict their efficacy as therapeutic agents.[1][2] These in silico investigations are crucial in modern drug discovery, enabling the rapid screening of compounds and providing a rationale for further preclinical development.

Comparative Docking Performance

The following tables summarize the quantitative data from various in silico docking studies performed on derivatives of the benzoxazinone scaffold. The data is categorized by the intended therapeutic application and the specific protein target.

Anticancer Activity

In a study exploring the anticancer potential of novel 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones, several derivatives demonstrated significant cytotoxic and pro-apoptotic effects against HeLa cells.[3] The docking studies revealed a strong correlation between the binding affinities of these compounds and their experimental anticancer activity.[3]

Compound IDSubstitution at 2-Aryl PositionDocking Score (kcal/mol)Inhibition Constant (Ki) (nmol)
3a p-tolyl-4.397
3h Naphthalen-1-yl-3.713

Note: The specific protein target for these docking studies was not explicitly named in the abstract of the source publication.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 2H-benzo[b][3][5]oxazin-3(4H)-one derivatives against various bacterial strains.[4][6][7] Molecular docking simulations targeting E. coli DNA gyrase, a crucial enzyme for bacterial DNA replication, have identified compounds with strong binding affinities.[4][6][7]

Compound IDTarget OrganismTarget ProteinDocking Score (kcal/mol)
4d E. coliDNA Gyrase-6.585
4a E. coliDNA GyraseFavorable Binding
4e E. coliDNA GyraseFavorable Binding
4f E. coliDNA GyraseFavorable Binding
4b E. coliDNA GyraseWeaker Affinity
4c E. coliDNA GyraseWeaker Affinity
4g E. coliDNA GyraseWeaker Affinity
Antidiabetic Activity

The potential of isoxazolinyl-1,2,3-triazolyl-[3][5]-benzoxazin-3-one derivatives as antidiabetic agents has been explored through in silico docking against key enzymes involved in carbohydrate metabolism.[8][9]

Compound IDTarget ProteinBinding Affinity (kcal/mol)
5a Pancreatic α-amylase9.2
5o Pancreatic α-amylase9.1
5n Intestinal α-glucosidase-9.9
5e Intestinal α-glucosidase-9.6

Experimental Protocols

The in silico docking studies cited in this guide generally adhere to a standardized workflow, which includes protein preparation, ligand preparation, grid generation, and the docking simulation itself.

Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from a repository such as the Protein Data Bank (PDB).

  • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders and charges.

  • The active site for ligand binding is identified, often based on the location of a co-crystallized native ligand.[10]

Ligand Preparation:

  • The 2D structures of the benzoxazinone derivatives are sketched and then converted into 3D structures.

  • The ligands are optimized to their lowest energy conformation using a suitable force field, such as MMFF94.[10]

Grid Generation and Docking:

  • A grid box is generated around the identified active site of the protein to define the search space for the docking algorithm.

  • The prepared ligands are then docked into the active site of the protein using software such as Schrödinger Glide, AutoDock Vina, or Molegro Virtual Docker.[5][6][11]

  • The docking results are analyzed based on the docking score, which represents the predicted binding affinity, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[10]

Visualizing the Docking Workflow and a Representative Signaling Pathway

To better illustrate the processes involved, the following diagrams have been generated.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Protein Structure (from PDB) p2 Protein Preparation (Add H, Remove H2O) p1->p2 l1 Ligand Structures (2D Sketch) l2 Ligand Preparation (3D Conversion, Energy Minimization) l1->l2 g1 Grid Generation (Define Active Site) p2->g1 d1 Molecular Docking (Ligand into Protein) l2->d1 g1->d1 a1 Analyze Poses & Scores (Binding Affinity) d1->a1 a2 Identify Key Interactions (H-bonds, etc.) a1->a2 a3 Further In Vitro/In Vivo Studies a2->a3 Lead Compound Identification

Caption: A generalized workflow for in silico molecular docking studies.

G cluster_pathway DNA Gyrase Inhibition Pathway (Antimicrobial) DNA Bacterial DNA Gyrase DNA Gyrase (GyrA/GyrB) DNA->Gyrase introduces negative supercoils Supercoiled_DNA Supercoiled DNA Replication DNA Replication & Transcription Supercoiled_DNA->Replication Gyrase->Supercoiled_DNA Replication->DNA Cell_Death Bacterial Cell Death Replication->Cell_Death Disruption leads to Benzoxazinone Benzoxazinone Derivative Benzoxazinone->Gyrase Inhibits

Caption: A representative pathway of DNA gyrase inhibition by benzoxazinone derivatives.

Conclusion

The collective evidence from in silico docking studies strongly suggests that the this compound scaffold and its analogues are promising candidates for the development of novel therapeutics. The quantitative data on binding affinities and the detailed understanding of ligand-protein interactions provide a solid foundation for structure-activity relationship (SAR) studies and lead optimization. Further experimental validation is warranted to translate these computational findings into tangible clinical applications.

References

Validating the Mechanism of Action of 7-nitro-2H-1,4-benzoxazin-3(4H)-one Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the potential mechanisms of action of 7-nitro-2H-1,4-benzoxazin-3(4H)-one and its derivatives, focusing on their anticancer and anti-inflammatory properties. The information is compiled from recent studies to aid researchers, scientists, and drug development professionals in understanding the therapeutic potential of this class of compounds.

Anticancer Mechanism of Action: Targeting c-Myc and Inducing Apoptosis

Several studies suggest that benzoxazinone derivatives exert their anticancer effects through the modulation of key oncogenic pathways and the induction of programmed cell death. A prominent mechanism involves the downregulation of the c-Myc oncogene, a critical regulator of cell proliferation and survival.[1][2]

Comparative Performance Data

The following tables summarize the cytotoxic and pro-apoptotic activity of nitro-substituted benzoxazinone derivatives compared to the standard chemotherapeutic agent, doxorubicin.

Table 1: In Vitro Cytotoxicity of 7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-ones against HeLa Cells [4][5]

CompoundConcentration (µg/mL)% Cell Viability
3a 2528.54
3c 2532.15
3k 2544.67
Doxorubicin (Standard) 2519.98

Table 2: Pro-apoptotic Potential of 7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-ones in HeLa Cells [4][5]

CompoundApoptotic Index (%)
3a 75.61
3c 68.32
3k 52.86
Signaling Pathway

Benzoxazinone derivatives have been shown to downregulate the expression of c-Myc mRNA in a dose-dependent manner.[1][2] This is potentially achieved by inducing the formation of G-quadruplex structures in the c-Myc gene promoter, which can inhibit its transcription.[1][2] The reduction in c-Myc levels disrupts the cell cycle and can lead to apoptosis. Furthermore, some derivatives have been found to induce DNA damage and autophagy in tumor cells.[6][7]

c_myc_pathway cluster_nucleus Nucleus c_myc_promoter c-Myc Promoter g_quadruplex G-Quadruplex Formation c_myc_promoter->g_quadruplex c_myc_mrna c-Myc mRNA Transcription g_quadruplex->c_myc_mrna Inhibits c_myc_protein c-Myc Protein c_myc_mrna->c_myc_protein Leads to reduced apoptosis Apoptosis c_myc_protein->apoptosis Inhibits cell_proliferation Cell Proliferation c_myc_protein->cell_proliferation Promotes benzoxazinone Benzoxazinone Derivative benzoxazinone->c_myc_promoter Induces

Anticancer mechanism of benzoxazinone derivatives via c-Myc inhibition.
Experimental Protocols

Cell Viability Assay (MTT Assay) [4][5]

  • HeLa cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • The cells were then treated with the test compounds (25 µg/mL) and doxorubicin (25 µg/mL) and incubated for another 24 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • The formazan crystals were dissolved by adding 100 µL of DMSO to each well.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells.

Apoptosis Assay (Hoechst 33258 Staining) [4][5]

  • HeLa cells were treated with the test compounds for 24 hours.

  • The cells were then washed with PBS and fixed with 4% paraformaldehyde for 10 minutes.

  • After fixation, the cells were stained with Hoechst 33258 solution (1 µg/mL) for 15 minutes in the dark.

  • The cells were washed with PBS and observed under a fluorescence microscope.

  • The apoptotic index was determined by counting the percentage of cells with condensed or fragmented nuclei.

Anti-inflammatory Mechanism of Action: Activation of the Nrf2-HO-1 Pathway

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway.[8][9] This pathway is a key regulator of the cellular antioxidant response and plays a crucial role in mitigating inflammation.

Comparative Performance Data

The following table presents the inhibitory effect of 2H-1,4-benzoxazin-3(4H)-one derivatives on nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells, with resveratrol as a positive control.

Table 3: Inhibition of LPS-Induced NO Production in BV-2 Cells [9]

CompoundConcentration (µM)% NO Production (relative to LPS group)
e2 1050.15 ± 3.11
e16 1045.23 ± 2.87
e20 1048.99 ± 3.05
Resveratrol (Positive Control) 2042.02 ± 2.50
Signaling Pathway

Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the production of reactive oxygen species (ROS) increases.[10] 2H-1,4-benzoxazin-3(4H)-one derivatives can activate the transcription factor Nrf2, which then translocates to the nucleus and binds to the antioxidant response element (ARE).[8][11] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which in turn reduces ROS levels and suppresses the production of pro-inflammatory mediators such as NO, IL-1β, IL-6, and TNF-α.[8][9][10]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1_nrf2 Keap1-Nrf2 Complex nrf2_free Nrf2 keap1_nrf2->nrf2_free nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocates to are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to ho1_gene HO-1 Gene Transcription are->ho1_gene Activates ho1_protein HO-1 Protein ho1_gene->ho1_protein Leads to increased lps LPS ros ROS lps->ros Induces ros->keap1_nrf2 Induces dissociation inflammatory_mediators Inflammatory Mediators (NO, IL-1β, IL-6, TNF-α) ros->inflammatory_mediators Promotes benzoxazinone Benzoxazinone Derivative benzoxazinone->keap1_nrf2 Promotes dissociation ho1_protein->ros Reduces ho1_protein->inflammatory_mediators Inhibits

Anti-inflammatory mechanism via the Nrf2-HO-1 pathway.
Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Test) [9]

  • BV-2 microglial cells were seeded in 96-well plates and pre-treated with the test compounds for 1 hour.

  • The cells were then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • After incubation, 50 µL of the cell culture supernatant was mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • The mixture was incubated for 10 minutes at room temperature.

  • The absorbance was measured at 540 nm.

  • The concentration of nitrite, an indicator of NO production, was determined from a sodium nitrite standard curve.

Western Blot Analysis for Nrf2 and HO-1 [12]

  • Cells were treated with the test compounds and/or LPS for the desired time.

  • Total protein was extracted from the cells, and protein concentration was determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin A) overnight at 4°C.

  • The membrane was washed and incubated with a corresponding HRP-conjugated secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

References

A Comparative Analysis of Synthetic Routes to 7-nitro-2H-1,4-benzoxazin-3(4H)-one and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two prominent synthetic routes to nitro-substituted benzoxazinones, focusing on the synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one and its isomer, 7-nitro-2-methyl-4H-3,1-benzoxazin-4-one. This analysis is supported by experimental data to aid in the selection of the most suitable method based on starting materials, reaction conditions, and yield.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active compounds. Its structure, featuring a nitro group, offers a handle for further chemical transformations, making it a versatile building block in medicinal chemistry and materials science. This guide explores two distinct synthetic strategies for obtaining nitro-substituted benzoxazinone cores, providing a direct comparison of their methodologies and outcomes.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes discussed in this guide. This allows for a direct comparison of their efficiency and reaction conditions.

ParameterRoute 1: Synthesis from 2-Amino-5-nitrophenolRoute 2: Synthesis from 4-Nitroanthranilic Acid
Product This compound2-methyl-7-nitro-4H-3,1-benzoxazin-4-one
Starting Materials 2-Amino-5-nitrophenol, Ethyl bromoacetate, Potassium fluoride4-Nitroanthranilic acid, Acetic anhydride
Solvent Dimethylformamide (DMF)Acetic anhydride (reagent and solvent)
Reaction Temperature 70°CReflux
Reaction Time 16-24 hours3 hours
Yield 72.5%[1]Not explicitly stated for the nitro-variant, but a common high-yielding reaction.
Key Transformation N-alkylation followed by intramolecular cyclizationAcylation followed by cyclodehydration

Synthetic Pathways

The two synthetic routes employ different starting materials and reaction mechanisms to achieve the benzoxazinone core. The following diagrams, generated using Graphviz, illustrate the logical flow of each pathway.

G cluster_0 Route 1: From 2-Amino-5-nitrophenol A 2-Amino-5-nitrophenol D Reaction at 70°C A->D B Ethyl bromoacetate B->D C Potassium fluoride in DMF C->D E This compound D->E

Route 1: Synthesis of this compound.

G cluster_1 Route 2: From 4-Nitroanthranilic Acid F 4-Nitroanthranilic acid H Reflux for 3 hours F->H G Acetic anhydride G->H I 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one H->I

Route 2: Synthesis of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one.

Experimental Protocols

Route 1: Synthesis of this compound from 2-Amino-5-nitrophenol

This method involves the reaction of 2-amino-5-nitrophenol with ethyl bromoacetate in the presence of potassium fluoride as a base.

Procedure:

  • To a solution of anhydrous potassium fluoride (10 g, 172.1 mmol) in 50 ml of anhydrous dimethylformamide (DMF) under an argon atmosphere, add ethyl bromoacetate (7.2 ml, 65 mmol).

  • Stir the resulting solution for 30 minutes at room temperature.

  • In a separate flask, dissolve 2-amino-5-nitrophenol (10 g, 65 mmol) in 25 ml of DMF.

  • Add the 2-amino-5-nitrophenol solution dropwise to the reaction mixture with continuous stirring.

  • After the addition is complete, heat the reaction mixture to 70°C and stir for 16-24 hours.

  • Pour the reaction mixture into 300 ml of an ice/water mixture with stirring, which results in the immediate formation of a yellow precipitate.

  • Filter the solid and dry it in vacuo.

  • Recrystallize the product from hot tetrahydrofuran (THF) to obtain 8.3 g (72.5%) of this compound as tan crystals.[1]

Route 2: Synthesis of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one from 4-Nitroanthranilic Acid

This route provides a method to synthesize an isomeric benzoxazinone from 4-nitroanthranilic acid and acetic anhydride.

Procedure:

  • In a round-bottomed flask, suspend 4-nitroanthranilic acid (0.01 mol) in acetic anhydride (50 ml).

  • Reflux the reaction mixture for 3 hours.

  • After cooling, pour the mixture into a beaker containing crushed ice and stir well.

  • Filter the resulting light yellow crystals and dry them.

  • Recrystallize the crude product from ethanol.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of nitro-substituted benzoxazinones. The choice between these routes will largely depend on the availability of the starting materials and the desired isomer.

  • Route 1 provides a direct and high-yielding synthesis to this compound from 2-amino-5-nitrophenol. The longer reaction time and the use of DMF are notable aspects of this procedure.

  • Route 2 offers a straightforward approach to the isomeric 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one from 4-nitroanthranilic acid. This method is characterized by a shorter reaction time and the use of acetic anhydride as both a reagent and a solvent.

Researchers should consider these factors when selecting a synthetic strategy for their specific research needs. The detailed experimental protocols and comparative data provided in this guide are intended to facilitate this decision-making process.

References

Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of an inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of inhibitors based on the 7-nitro-2H-1,4-benzoxazin-3(4H)-one scaffold. While comprehensive cross-reactivity data for a single lead compound remains to be fully elucidated in publicly available research, this document synthesizes existing data on related analogues to offer insights into potential on- and off-target activities and guide future selectivity profiling studies.

The this compound core is a versatile scaffold that has been explored for various therapeutic applications, including anticancer and anti-inflammatory agents.[1] Derivatives of the broader 2H-1,4-benzoxazin-3(4H)-one class have been shown to exhibit inhibitory activity against a range of biological targets, from serine proteases to protein kinases. This inherent variability in biological activity underscores the critical need for thorough cross-reactivity profiling to ensure the development of safe and effective targeted therapies.

Comparative Analysis of Inhibitor Activity

While direct, head-to-head cross-reactivity studies on a panel of this compound based inhibitors are limited in the current literature, we can draw comparisons from studies on analogous compounds. The following table summarizes the reported biological activities of various benzoxazinone derivatives, providing a glimpse into the potential target space of this chemical class.

Compound ClassPrimary Target(s)Reported IC50/ActivityOff-Target(s) / Cross-ReactivityReference
2-Aryl-7-nitro-4H-benzo[d][2][3]oxazin-4-ones HeLa (cervical cancer) cellsSignificant cytotoxic potential (e.g., 28.54-44.67% inhibition of cell viability for compounds 3a, 3c, 3k)Not explicitly profiled against a kinase panel. Docking studies suggest potential interactions with various intracellular targets.[2][4]
1,4-Benzoxazin-3-one derivatives Tyrosine Kinases (KDR, ABL)Inhibitory activities reported, specific IC50 values not detailed in the abstract.Not explicitly profiled against a broader kinase panel.[5]
Benzoxazinone derivatives α-ChymotrypsinIC50 values ranging from 6.5 to 341.1 μM.[6]Competitive inhibitors are likely to inhibit other serine proteases.[6]
2H-1,4-Benzoxazin-3(4H)-one-amide hybrids EGFRIC50 = 0.46 μM for a lead compound.[7]Not explicitly profiled against a broader kinase panel.[7]
PI3K/mTOR Inhibitor with 1,4-benzoxazinone scaffold PI3KαIC50 = 0.63 nM.Not explicitly profiled against a broader kinase panel.

Experimental Methodologies for Cross-Reactivity Profiling

To rigorously assess the selectivity of this compound based inhibitors, a multi-pronged approach employing a variety of in vitro and cellular assays is recommended. The following are detailed protocols for key experiments commonly used in drug discovery for this purpose.

Kinase Profiling Assays

Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.

Methodology: In Vitro Radiometric Kinase Assay

  • Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).

  • Kinase Reaction Mixture: Prepare a reaction mixture containing the specific kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein or a specific substrate for the kinase), and ATP (radiolabeled with ³²P or ³³P). The concentration of ATP should be at or near its Km value for the specific kinase.

  • Incubation: Add the test compound dilutions to the kinase reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes).

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Spot the reaction mixture onto a filtermat or phosphocellulose paper which captures the phosphorylated substrate.

  • Washing: Wash the filtermats extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.

  • Detection: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To assess target engagement and identify cellular off-targets of a compound by measuring changes in the thermal stability of proteins upon ligand binding.

Methodology:

  • Cell Culture and Treatment: Culture cells to a suitable confluency and treat with the test compound at various concentrations or a vehicle control (DMSO) for a defined period.

  • Heating: Harvest the cells, wash, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or other appropriate methods. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest and other proteins using methods such as Western blotting, mass spectrometry-based proteomics (MS-CETSA), or Simple Western.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature indicates stabilization of the protein by the compound, signifying target engagement.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental processes and the potential biological context of these inhibitors, the following diagrams are provided.

Experimental_Workflow_Kinase_Profiling cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Incubation Incubation of Compound with Kinase Mixture Compound_Prep->Incubation Kinase_Mix Kinase Reaction Mixture Preparation Kinase_Mix->Incubation Termination Reaction Termination & Substrate Capture Incubation->Termination Washing Washing Termination->Washing Detection Scintillation Counting Washing->Detection Data_Analysis IC50 Determination Detection->Data_Analysis

Caption: Workflow for in vitro radiometric kinase profiling.

CETSA_Workflow cluster_cell_culture Cellular Phase cluster_heating Thermal Challenge cluster_protein_analysis Protein Analysis Cell_Treatment Cell Treatment with Test Compound Heating Heating of Cells to a Temperature Gradient Cell_Treatment->Heating Lysis Cell Lysis & Protein Extraction Heating->Lysis Quantification Protein Quantification (e.g., Western Blot, MS) Lysis->Quantification Analysis Melting Curve Analysis Quantification->Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling_Pathway_Hypothesis RTK Receptor Tyrosine Kinase (e.g., EGFR, KDR) PI3K PI3K RTK->PI3K Inhibitor This compound Derivative Inhibitor->RTK Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation

Caption: Hypothesized signaling pathway inhibition.

Conclusion and Future Directions

The available data suggests that the this compound scaffold and its analogues are biologically active molecules with the potential to modulate the activity of various cellular targets, including protein kinases and proteases. However, the current body of literature lacks comprehensive cross-reactivity profiling for any single derivative. To advance this class of compounds towards clinical development, systematic screening against a broad panel of kinases and other relevant off-targets is essential. The experimental protocols outlined in this guide provide a robust framework for undertaking such studies. Future research should focus on generating detailed selectivity profiles to identify lead candidates with the desired target engagement and minimal off-target effects, thereby paving the way for the development of novel and safe therapeutics.

References

A Comparative Benchmark of Novel 7-Nitro-2H-1,4-Benzoxazin-3(4H)-one Derivatives Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of newly synthesized 7-nitro-2H-1,4-benzoxazin-3(4H)-one derivatives against established inhibitors in the fields of oncology and microbiology. The following sections present quantitative data from in vitro studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to offer a comprehensive evaluation for researchers, scientists, and drug development professionals.

Anticancer Activity: Benchmarking Against Doxorubicin

A series of novel 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-ones (compounds 3a-k ) were evaluated for their cytotoxic effects against the human cervical cancer cell line (HeLa). Their performance was benchmarked against the well-established chemotherapeutic agent, Doxorubicin.

Data Presentation

The cytotoxic and pro-apoptotic potential of the novel benzoxazinone derivatives are summarized below.

Table 1: Cytotoxic Activity of 7-Nitro-2-aryl-4H-benzo[d][1]oxazin-4-ones (3a-k) against HeLa Cells.

CompoundSubstitution on 2-aryl ring% Cell Viability InhibitionApoptotic Index (%)
3a 4-Methyl28.5475.61
3b 2-Methyl-58.42
3c 3-Methyl44.6769.34
3d 4-Bromo-54.78
3e 2-Chloro-61.29
3f 3-Chloro-65.88
3g 3-Fluoro-52.86
3h 1-Naphthyl-71.15
3i 2-Naphthyl-63.57
3j 4-Cyano-59.91
3k 4-Nitro35.8268.23
Doxorubicin - (Standard)~80.02-

Data extracted from a study on the design and synthesis of these derivatives. The anti-proliferative effect of compound 3c was noted to be in close match with the reference drug doxorubicin.[2][3][4]

Table 2: Molecular Docking of Selected Derivatives Against Caspase.

CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki) (nmol)
3a -4.397
3h -3.713

Computational docking studies suggest that compounds 3a and 3h exhibit good affinity for caspase, a key protease in apoptosis.[2][3][4]

In a separate study, a novel series of 2H-1,4-benzoxazin-3(4H)-one derivatives linked with a 1,2,3-triazole moiety were tested against the human liver cancer cell line (Huh-7).

Table 3: Inhibitory Activity of 2H-1,4-Benzoxazin-3(4H)-one-1,2,3-triazole Derivatives against Huh-7 Cells.

CompoundIC50 (µM)
c5 28.48
c14 32.60
c16 31.87
c18 19.05

These compounds demonstrated notable inhibitory activity against Huh-7 liver cancer cells.[5][6]

Antioxidant Capacity: Comparison with a Standard

The antioxidant potential of the synthesized 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-ones (3a-k) was assessed using the DPPH free radical scavenging assay.

Data Presentation

Table 4: DPPH Radical Scavenging Activity.

Compound% Inhibition
3a-k (range)34.45 - 85.93
Standard (e.g., Ascorbic Acid)90.56

The antioxidant potential of the synthesized benzoxazinones was found to be in close agreement with their experimental anticancer results.[2][3]

Antimicrobial Potential: Targeting Bacterial Virulence

Derivatives of 2H-benzo[b][7]oxazin-3(4H)-one have been investigated as potential antimicrobial agents. Molecular docking studies have explored their binding interactions with key bacterial enzymes. One such target is dehydrosqualene synthase (CrtM) of Staphylococcus aureus, an enzyme involved in the biosynthesis of the virulence factor staphyloxanthin. While direct inhibitory data for the novel 7-nitro derivatives against this specific enzyme is not yet available, the broader class of benzoxazinones shows promise. Known inhibitors of the structurally similar human squalene synthase, such as lapaquistat acetate and squalestatin, have been studied as potential inhibitors of CrtM, providing a benchmark for future comparative studies.

Experimental Protocols

MTT Assay for Cytotoxicity

The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: HeLa or Huh-7 cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the standard drug (Doxorubicin) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals formed were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability inhibition was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curve.

DPPH Radical Scavenging Assay

The antioxidant activity was evaluated by measuring the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of Solutions: A stock solution of DPPH in methanol was prepared. Test compounds and a standard antioxidant (e.g., ascorbic acid) were prepared in various concentrations.

  • Reaction Mixture: An aliquot of the test compound solution was mixed with the DPPH solution.

  • Incubation: The mixture was incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution was measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity was calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

Mandatory Visualizations

Signaling Pathway

Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

Experimental Workflow

Experimental Workflow for Anticancer Drug Screening cluster_0 Cell Culture & Preparation cluster_1 Compound Treatment cluster_2 Viability Assay (MTT) cluster_3 Data Acquisition & Analysis A Cancer Cell Line (e.g., HeLa, Huh-7) B Cell Seeding in 96-well plates A->B D Treatment of Cells (Varying Concentrations) B->D C Preparation of Test Compounds & Standard Drug (e.g., Doxorubicin) C->D E Incubation (48-72 hours) D->E F Addition of MTT Reagent E->F G Formation of Formazan Crystals F->G H Solubilization (DMSO) G->H I Absorbance Measurement (570 nm) H->I J Calculation of % Inhibition & IC50 I->J

Caption: General experimental workflow for in vitro anticancer drug screening using the MTT assay.

References

A Head-to-Head Comparison of 7-Nitro and Other Substituted Benzoxazinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of 7-nitro-1,3-benzoxazin-4-ones with other substituted benzoxazinones, focusing on their anticancer and antioxidant properties. This report summarizes key experimental data, details methodologies for crucial assays, and visualizes relevant biological pathways and workflows to aid in the evaluation and future development of this promising class of compounds.

Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among the various derivatives, 7-nitro substituted benzoxazinones have emerged as potent agents with notable anticancer and antioxidant potential. This guide offers a head-to-head comparison of these 7-nitro derivatives against other benzoxazinones, providing a clear overview of their relative performance based on available experimental data.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison, the following tables summarize the quantitative data on the anticancer and antioxidant activities of a series of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones and other substituted benzoxazinones.

Table 1: Anticancer Activity of Substituted Benzoxazinones against HeLa Cells

The antiproliferative activity of various benzoxazinone derivatives was assessed using the MTT assay on human cervical cancer (HeLa) cells. The data is presented as either percent cell viability or IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDSubstitutionCell Viability (%)IC50 (µM)Reference
7-Nitro Series [3]
3a7-NO₂, 2-(p-tolyl)28.54 ± 0.87-[3]
3b7-NO₂, 2-(4-methoxyphenyl)49.65 ± 1.12-[3]
3c7-NO₂, 2-(4-chlorophenyl)44.67 ± 1.03-[3]
3d7-NO₂, 2-(4-bromophenyl)65.32 ± 1.21-[3]
3e7-NO₂, 2-(2-bromophenyl)71.89 ± 1.54-[3]
3f7-NO₂, 2-(2-chlorophenyl)87.22 ± 1.87-[3]
3g7-NO₂, 2-(3-fluorophenyl)61.43 ± 1.33-[3]
3h7-NO₂, 2-(3-bromophenyl)55.76 ± 1.19-[3]
3i7-NO₂, 2-(3-nitrophenyl)78.91 ± 1.65-[3]
3j7-NO₂, 2-(4-nitrophenyl)82.14 ± 1.78-[3]
3k7-NO₂, 2-phenyl35.18 ± 0.98-[3]
Doxorubicin-19.98 ± 0.54-[3]
Other Substituted Benzoxazinones
Compound 22H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole->50[4]
Compound c182H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole-19.05[4]
Compound 7Amino quinazolinone derivative-<10[1]
Compound 15Amino quinazolinone derivative-<10[1]

Note: A lower cell viability percentage or a lower IC50 value indicates greater anticancer activity.

Table 2: Antioxidant Activity of Substituted Benzoxazinones (DPPH Radical Scavenging Assay)

The antioxidant potential of benzoxazinone derivatives was evaluated by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The results are presented as the percentage of inhibition.

Compound IDSubstitution% InhibitionReference
7-Nitro Series [3]
3a7-NO₂, 2-(p-tolyl)85.93 ± 1.89[3]
3b7-NO₂, 2-(4-methoxyphenyl)76.43 ± 1.54[3]
3c7-NO₂, 2-(4-chlorophenyl)65.87 ± 1.43[3]
3d7-NO₂, 2-(4-bromophenyl)58.12 ± 1.21[3]
3e7-NO₂, 2-(2-bromophenyl)49.87 ± 1.11[3]
3f7-NO₂, 2-(2-chlorophenyl)34.45 ± 0.98[3]
3g7-NO₂, 2-(3-fluorophenyl)61.98 ± 1.32[3]
3h7-NO₂, 2-(3-bromophenyl)71.54 ± 1.59[3]
3i7-NO₂, 2-(3-nitrophenyl)42.18 ± 1.04[3]
3j7-NO₂, 2-(4-nitrophenyl)38.76 ± 1.01[3]
3k7-NO₂, 2-phenyl81.23 ± 1.76[3]
StandardAscorbic Acid90.56 ± 1.98[3]

Note: A higher percentage of inhibition indicates greater antioxidant activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Synthesis of 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones

A solution of 4-nitroanthranilic acid (1 equivalent) in pyridine is treated with the corresponding substituted benzoyl chloride (2 equivalents). The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid. The resulting precipitate is filtered, washed with water, and then with a sodium bicarbonate solution. The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one.[3]

MTT Assay for Anticancer Activity
  • Cell Seeding: HeLa cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with the test compounds at a specific concentration (e.g., 100 µg/mL) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Hoechst 33258 Staining for Apoptosis
  • Cell Treatment: HeLa cells are treated with the test compounds for the desired time.

  • Staining: The cells are then stained with Hoechst 33258 dye (1 µg/mL) for 10 minutes at 37°C.

  • Visualization: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by their characteristic condensed and fragmented nuclei, which appear as brightly stained blue dots. The apoptotic index is determined by counting the number of apoptotic cells relative to the total number of cells.

DPPH Radical Scavenging Assay for Antioxidant Activity
  • Reaction Mixture: A solution of the test compound in a suitable solvent (e.g., methanol) is mixed with a freshly prepared solution of DPPH (0.1 mM in methanol).

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental workflows and biological pathways relevant to the activity of benzoxazinone derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_activity Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of 7-Nitro-2-aryl-benzoxazinones characterization Structural Characterization (FT-IR, NMR, Mass Spec) synthesis->characterization anticancer Anticancer Activity (MTT Assay on HeLa cells) characterization->anticancer antioxidant Antioxidant Activity (DPPH Assay) characterization->antioxidant apoptosis Apoptosis Induction (Hoechst Staining) anticancer->apoptosis data_compilation Compile Cell Viability & % Inhibition Data apoptosis->data_compilation antioxidant->data_compilation sar_analysis Structure-Activity Relationship (SAR) Analysis data_compilation->sar_analysis

Experimental workflow for the evaluation of 7-nitro-benzoxazinones.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_cmyc c-Myc Regulation benzoxazinone Benzoxazinone Derivatives p53 p53 Activation benzoxazinone->p53 fasl FasL Upregulation benzoxazinone->fasl cmyc c-Myc Downregulation benzoxazinone->cmyc bax Bax/Bcl-2 Ratio Increase p53->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation fasl->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis proliferation Decreased Cell Proliferation cmyc->proliferation proliferation->apoptosis

Proposed signaling pathways for benzoxazinone-induced apoptosis.

References

Safety Operating Guide

Proper Disposal of 7-nitro-2H-1,4-benzoxazin-3(4H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 7-nitro-2H-1,4-benzoxazin-3(4H)-one is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is classified as hazardous, and its disposal requires adherence to specific procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this chemical.

Hazard Assessment and Waste Classification

This compound is an aromatic nitro compound with the following hazard classifications:

  • Harmful if swallowed (H302)[1]

  • Harmful in contact with skin (H312)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • Harmful if inhaled (H332)[1]

  • May cause respiratory irritation (H335)[1]

Due to these hazards, all waste containing this compound, including pure substance, contaminated labware, and solutions, must be treated as hazardous waste.

Waste Classification:

While a specific Resource Conservation and Recovery Act (RCRA) waste code is not assigned to this compound, it falls under the category of nitroaromatic compounds. Similar compounds have designated RCRA codes, which can be used as a guideline for classification in consultation with your institution's Environmental Health and Safety (EHS) department.

Compound Class Example RCRA Codes Description
Nitroaromatic CompoundsD030 (2,4-Dinitrotoluene), D036 (Nitrobenzene)Wastes that are toxic and can pose a threat to human health and the environment if not managed properly.[2]

It is imperative to consult with your institution's EHS department for the precise waste codes applicable under your local and federal regulations.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles

  • A laboratory coat

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office. Aromatic nitro compounds can be reactive and should be stored separately.[3]

  • Collect all waste, including unused product, reaction byproducts, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and spill cleanup materials, in a designated, compatible, and sealable container.

  • For liquid waste, use a container with a screw cap. For solid waste, a securely sealed container is required.

3. Container Labeling:

The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • Any other identifiers required by your institution's EHS department

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from sources of heat, ignition, and incompatible materials. Aromatic nitro compounds can be incompatible with strong oxidizing mineral acids.

  • Secondary containment is recommended to prevent the spread of material in case of a leak.

5. Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.

  • The primary and recommended method for the disposal of aromatic nitro compounds is high-temperature incineration conducted by a licensed chemical waste disposal company.[3][4]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for scheduling a pickup.

Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

  • The rinsate from the first rinse must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container labels should be defaced or removed, and the container can then be disposed of as non-hazardous solid waste, in accordance with institutional policies.

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate Waste PPE->Segregate Collect Collect in Compatible, Sealed Container Segregate->Collect Label Label Container as Hazardous Waste Collect->Label Store Store in Designated Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Incineration High-Temperature Incineration ContactEHS->Incineration

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for any specific questions or guidance.

References

Comprehensive Safety and Handling Guide for 7-nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 7-nitro-2H-1,4-benzoxazin-3(4H)-one. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are summarized below.

Hazard ClassGHS Hazard StatementSignal WordPictogram
Acute Toxicity, OralH302: Harmful if swallowed[1]Warning
alt text
Acute Toxicity, DermalH312: Harmful in contact with skin[1]Warning
alt text
Acute Toxicity, InhalationH332: Harmful if inhaled[1]Warning
alt text
Skin Corrosion/IrritationH315: Causes skin irritation[1][2]Warning
alt text
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1][2]Warning
alt text

A related compound, 6-Nitro-2H-1,4-benzoxazin-3(4H)-one, may also cause respiratory irritation (H335)[2][3]. Due to the structural similarity, it is prudent to handle this compound with precautions to avoid respiratory exposure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. A face shield should be used when there is a splash hazard[4][5].
Body Protection Laboratory coatA flame-retardant lab coat is recommended. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls should be worn[4][6].
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of dust particles. An N95 dust mask may be sufficient for small quantities, but a respirator with an appropriate cartridge is recommended for more extensive work[3][4].

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in experiments.

cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Safety Weighing Weighing Prepare Work Area->Weighing In Fume Hood Dissolving Dissolving Weighing->Dissolving Controlled Addition Reaction Reaction Dissolving->Reaction Monitor Decontamination Decontamination Reaction->Decontamination After Experiment Waste Disposal Waste Disposal Decontamination->Waste Disposal Segregate Waste Doff PPE Doff PPE Waste Disposal->Doff PPE Proper Technique Hand Washing Hand Washing Doff PPE->Hand Washing Final Step

Figure 1. Experimental Workflow for Handling this compound.

Experimental Protocol:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: Ensure that a certified chemical fume hood is operational. Have spill control materials readily available.

  • Weighing: Conduct all weighing operations of the solid compound within the chemical fume hood to prevent inhalation of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction: Carry out all reactions in a well-ventilated fume hood.

  • Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in properly labeled hazardous waste containers.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused/Expired Chemical Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) office for specific instructions.
Contaminated Labware (glassware, etc.) Rinse with a suitable solvent (e.g., acetone, ethanol) in a fume hood. Collect the rinsate as hazardous waste. The cleaned labware can then be washed normally. Heavily contaminated items should be disposed of as solid hazardous waste.
Contaminated PPE (gloves, lab coat, etc.) Dispose of in a designated solid hazardous waste container.
Empty Containers Triple rinse with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[7].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[7].

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[8].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-nitro-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
7-nitro-2H-1,4-benzoxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.